Lanthanum oxalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
537-03-1 |
|---|---|
Molecular Formula |
C6La2O12 |
Molecular Weight |
541.87 g/mol |
IUPAC Name |
lanthanum(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2La/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
OXHNIMPTBAKYRS-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |
Other CAS No. |
537-03-1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of lanthanum oxalate (B1200264), a compound of significant interest in materials science, coordination chemistry, and as a precursor in the synthesis of lanthanum-based materials. This document details the crystallographic parameters, experimental protocols for its synthesis and analysis, and the thermal behavior of lanthanum oxalate.
Crystal Structure and Properties
This compound, typically in its decahydrate (B1171855) form (La₂(C₂O₄)₃·10H₂O), crystallizes in a layered honeycomb structure. These layers are formed by coordination polymers linked by hydrogen bonds. Recent studies have elucidated the precise crystal system and space group for this compound as part of a broader analysis of the entire lanthanide oxalate series.
Key Findings:
-
This compound decahydrate possesses a monoclinic crystal system.[1][2]
-
The structure is characterized by a honeycomb arrangement with cavities that accommodate water molecules.[1]
-
Each Lanthanum (La) atom is coordinated to nine oxygen atoms, originating from three bidentate oxalate groups and three water molecules, forming a distorted tricapped trigonal prism.[2]
Table 1: Crystallographic Data for this compound Hydrate (B1144303)
| Parameter | Value | Reference |
| Chemical Formula | La₂(C₂O₄)₃·9.2H₂O | [3] |
| Crystal System | Monoclinic | [1][2][3][4] |
| Space Group | P2₁/a (an alternative setting of P2₁/c) | [3] |
| a (Å) | 10.460(2) | [3] |
| b (Å) | 9.590(2) | [3] |
| c (Å) | 11.358(2) | [3] |
| β (°) | 114.36(3) | [3] |
| Volume (ų) | 1308(1) | [3] |
| Z | 2 | [3] |
| Calculated Density (g/cm³) | 2.23 | [3] |
Note: Variations in the degree of hydration can occur, which may slightly alter the crystallographic parameters.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound crystals. The following protocols are based on established methodologies.[1][2][5][6]
2.1 Synthesis of this compound Single Crystals
A common and effective method for growing large single crystals of this compound suitable for X-ray diffraction is through homogeneous precipitation.[1][2]
Materials:
-
Lanthanum(III) chloride or nitrate (B79036) solution (e.g., 0.1 M)
-
Oxamic acid
-
Hydrochloric acid (for pH adjustment)
-
Distilled water
Procedure:
-
Prepare a solution of lanthanum(III) salt in distilled water.
-
Add oxamic acid to the solution. The hydrolysis of oxamic acid at elevated temperatures will slowly release oxalate ions, facilitating controlled crystal growth.
-
Adjust the pH of the solution with hydrochloric acid as needed.
-
Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and maintain for several hours to induce the slow decomposition of oxamic acid and subsequent precipitation of this compound crystals.[7]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the crystals with distilled water and then ethanol to remove any unreacted reagents.
-
Dry the crystals at room temperature.[2]
Another approach involves a simple precipitation method at room temperature using a mixed solvent system.[5][6]
Materials:
-
Lanthanum(III) nitrate solution
-
Oxalic acid solution
-
Trisodium (B8492382) citrate (B86180) (as a complexing agent)
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of lanthanum(III) nitrate in a 1:1 (v/v) mixture of water and ethanol.
-
Add a specific amount of trisodium citrate to the solution.
-
Slowly add a stoichiometric amount of oxalic acid solution while stirring.
-
Allow the reaction to proceed at room temperature for approximately 24 hours.[5][6]
-
Collect, wash, and dry the resulting this compound precipitate as described above.
2.2 Crystallographic Analysis
Single-Crystal X-ray Diffraction (SC-XRD):
-
A suitable single crystal of this compound is mounted on a goniometer head.
-
Data is collected using a single-crystal diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[2]
-
The collected diffraction data is processed using software such as Bruker Apex or SAINT for data reduction and integration.[2]
-
The crystal structure is solved and refined using crystallographic software packages (e.g., SHELX, Jana2006).[1][2]
Powder X-ray Diffraction (PXRD):
-
A powdered sample of this compound is prepared and placed on a sample holder.
-
PXRD patterns are recorded on a powder diffractometer using Cu Kα radiation (λ = 1.5406 Å).[1][2]
-
The instrument is typically calibrated using a standard reference material like LaB₆.[1][2]
-
The obtained diffraction pattern is analyzed using software like Jana2006 or similar programs for phase identification and lattice parameter refinement.[1][2]
Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pathway of this compound hydrate.
Procedure:
-
A small amount of the this compound sample is placed in an alumina (B75360) or platinum crucible.
-
The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
The mass loss of the sample is recorded as a function of temperature.
Decomposition Stages:
The thermal decomposition of this compound hydrate typically occurs in multiple steps:
-
Dehydration: The initial weight loss corresponds to the removal of water molecules of hydration. This process can occur in one or more stages depending on the binding energies of the different water molecules in the crystal lattice.[8][9]
-
Decomposition to Oxycarbonate: Following dehydration, the anhydrous this compound decomposes to form an intermediate lanthanum oxycarbonate species.[8]
-
Formation of Lanthanum Oxide: At higher temperatures, the oxycarbonate further decomposes to yield the final product, lanthanum oxide (La₂O₃).[8]
Anhydrous this compound is reported to be stable up to 320 °C.[10] The decomposition in a vacuum is suggested to follow a branching chain reaction mechanism.[10]
Table 2: Thermal Decomposition Data for this compound Hydrate
| Temperature Range (°C) | Process | Mass Loss (%) | Product |
| ~100 - 250 | Dehydration | Varies with hydration state | Anhydrous La₂(C₂O₄)₃ |
| ~300 - 500 | Decomposition of Oxalate | ~30 | La₂(CO₃)₃ / La₂O(CO₃)₂ |
| > 600 | Decomposition of Carbonate | ~10 | La₂O₃ |
Note: The exact temperatures and mass losses can vary depending on the heating rate, atmosphere, and the specific hydrate form of the starting material.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the synthesis, characterization, and analysis of this compound crystals.
Logical Relationship of this compound Properties and Applications
Caption: Interrelationship of this compound's properties and its primary applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. mdpi.com [mdpi.com]
- 10. THE THERMAL DECOMPOSITION OF this compound (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Physicochemical Properties of Lanthanum Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of lanthanum oxalate (B1200264), a compound of significant interest in materials science, analytical chemistry, and increasingly, in the pharmaceutical sciences. This document details its structural characteristics, solubility, thermal behavior, and spectroscopic profile, presenting quantitative data in accessible formats and outlining key experimental methodologies.
Chemical and Physical Properties
Lanthanum oxalate, with the general formula La₂(C₂O₄)₃·nH₂O, is a colorless crystalline solid.[1] The hydrated form, typically the decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O), is the most common.[2][3] It is known for its low solubility in water and its role as a precursor in the synthesis of lanthanum-containing materials, such as lanthanum oxide.[4][5]
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | La₂(C₂O₄)₃ | [1] |
| Molar Mass (anhydrous) | 541.87 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility in Water | Poorly soluble | [1][4][6] |
Crystal Structure
This compound decahydrate crystallizes in the monoclinic system with the space group P2₁/c.[2][7] The structure is characterized by a layered honeycomb arrangement where lanthanum atoms are linked by oxalate groups.[2][7] Each lanthanum atom is coordinated to nine oxygen atoms: six from three bidentate oxalate groups and three from water molecules.[2][7] Additional water molecules are located in the cavities of the honeycomb structure.[2]
Table 2: Crystallographic Data for this compound Decahydrate (La₂(C₂O₄)₃·10H₂O)
| Parameter | Value | References |
| Crystal System | Monoclinic | [2][3][7] |
| Space Group | P2₁/c | [2] |
| a | 11.38 Å | [3] |
| b | 9.63 Å | [3] |
| c | 10.50 Å | [3] |
| β | 114.36° | [7] |
| Z | 2 | [7] |
| Calculated Density (ρcalc) | 2.23 g/cm³ | [7] |
Thermal Decomposition
The thermal decomposition of this compound decahydrate is a multi-step process. It begins with the loss of water molecules, followed by the decomposition of the anhydrous oxalate to lanthanum carbonate, and finally, the formation of lanthanum oxide at higher temperatures.[8][9][10] The exact temperatures and intermediates can vary slightly depending on the experimental conditions, such as the heating rate and atmosphere.[9][10]
Table 3: Thermal Decomposition Stages of this compound Decahydrate in Air
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Product | References |
| 86 - 360 | ~23 | Dehydration | Anhydrous La₂(C₂O₄)₃ | [10] |
| 400 - 425 | ~10 | Decomposition of oxalate | La₂O(CO₃)₂ | [10] |
| 425 - 470 | ~5 | Decomposition of oxycarbonate | La₂O₂CO₃ | [10] |
| > 710 | ~8 | Final decomposition | La₂O₃ | [10] |
The decomposition pathway can be visualized as a series of sequential reactions.
Caption: Thermal decomposition pathway of this compound decahydrate.
Spectroscopic Properties
The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the oxalate ion and water molecules. The broad band around 3400 cm⁻¹ is attributed to the O-H stretching vibrations of water.[3] The strong bands in the 1600-1300 cm⁻¹ region are due to the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds in the oxalate group.[3][11] The band around 800 cm⁻¹ is assigned to the La-O stretching vibration.[3]
Table 4: Key FTIR Absorption Bands for this compound Decahydrate
| Wavenumber (cm⁻¹) | Assignment | References |
| ~3400 | O-H stretching of H₂O | [3] |
| ~1627 | Asymmetric C=O stretching | [3] |
| ~1321 | Symmetric C-O stretching | [3] |
| ~800 | La-O stretching | [3] |
Raman spectroscopy provides complementary information to FTIR. The characteristic Raman bands for lanthanide oxalates include the symmetric stretching of C-O bonds, the C-C single bond stretching, and the bending of the O-C-O bond.[12]
Table 5: Characteristic Raman Bands for Lanthanide Oxalates
| Wavenumber (cm⁻¹) | Assignment | References |
| ~1480 | Symmetric C-O stretching (νCO) | [12] |
| ~920 | C-C stretching (νCC) | [12] |
| ~500 | O-C-O bending (δOCO) | [12] |
Experimental Protocols
A common method for the synthesis of this compound is by precipitation from an aqueous solution.[1][3][13]
Protocol: Precipitation Method [3][14]
-
Dissolve a soluble lanthanum salt, such as lanthanum chloride (LaCl₃·6H₂O) or lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O), in a mixed solvent of deionized water and ethanol (B145695) (1:1 volume ratio).[3][14]
-
In a separate vessel, prepare a solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate.
-
Slowly add the oxalic acid solution to the lanthanum salt solution with constant stirring at room temperature.[3][14]
-
A white precipitate of this compound will form immediately.[3]
-
Continue stirring the mixture for a defined period (e.g., 30 minutes to 24 hours) to ensure complete precipitation.[3][14]
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and impurities.
-
Dry the resulting this compound powder in an oven at a moderate temperature (e.g., 80 °C) for several hours.[3]
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of this compound.[9][15]
Protocol: TGA/DSC Analysis [11][16]
-
Place a small, accurately weighed sample (typically 5-15 mg) of this compound into an alumina (B75360) or platinum crucible.[17]
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[16]
-
The analysis is typically performed under a controlled atmosphere, such as air or nitrogen, with a constant flow rate.[11][16]
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Powder XRD is used to determine the crystal structure and phase purity of the synthesized this compound.[3]
Protocol: Powder XRD Analysis [3][16]
-
Grind the dried this compound sample into a fine powder.
-
Mount the powder on a sample holder.
-
Place the sample holder in the X-ray diffractometer.
-
Collect the diffraction pattern over a specified 2θ range (e.g., 10-70°) using a specific X-ray source (e.g., Cu Kα radiation).[3][16]
-
Analyze the resulting diffractogram to identify the crystal phases by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database).[3]
Relevance in Drug Development
While this compound itself is not a therapeutic agent, its physicochemical properties are relevant to drug development. Lanthanum carbonate is an approved drug used as a phosphate (B84403) binder for the treatment of hyperphosphatemia.[18][19] The low solubility of this compound is a key principle in understanding the potential for lanthanum ions to precipitate with endogenous oxalates in the gastrointestinal tract.[18] Studies have shown that lanthanum carbonate can bind to intestinal oxalate, reducing its absorption and potentially preventing hyperoxaluria and related complications.[18] This interaction is governed by the fundamental physicochemical properties of this compound, particularly its solubility product.
The synthesis and characterization techniques detailed in this guide are also fundamental to the development and quality control of lanthanum-based pharmaceuticals. Understanding the thermal stability and decomposition of related lanthanum compounds is crucial for formulation and manufacturing processes.
The relationship between lanthanum carbonate as a drug and its interaction with dietary oxalate can be depicted as follows:
Caption: Logical relationship of lanthanum carbonate and oxalate binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. americanelements.com [americanelements.com]
- 5. guidechem.com [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. THE THERMAL DECOMPOSITION OF this compound (Journal Article) | OSTI.GOV [osti.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ias.ac.in [ias.ac.in]
- 16. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Lanthanum carbonate inhibits intestinal oxalate absorption and prevents nephrocalcinosis after oxalate loading in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The therapeutic application of lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Product Constant of Lanthanum Oxalate
This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of lanthanum oxalate (B1200264), tailored for researchers, scientists, and professionals in drug development. It includes a compilation of reported Ksp values, detailed experimental protocols for its determination, and a logical workflow for these experimental procedures.
Lanthanum oxalate (La₂(C₂O₄)₃) is an inorganic salt known for its low solubility in water.[1] This property is crucial in various applications, including the separation and purification of lanthanum and other rare earth elements, as well as in the synthesis of advanced materials like specialty glasses, phosphors, and catalysts.[2][3] The solubility of this compound is fundamentally quantified by its solubility product constant (Ksp), which describes the equilibrium between the solid salt and its constituent ions in a solution.
Quantitative Data: Solubility Product Constants
The dissolution of this compound in water can be represented by the following equilibrium reaction:
La₂(C₂O₄)₃(s) ⇌ 2La³⁺(aq) + 3C₂O₄²⁻(aq)
The solubility product constant (Ksp) is expressed as:
Ksp = [La³⁺]²[C₂O₄²⁻]³
This compound typically exists as a hydrated salt, with the decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) being a common form.[4][5] The hydration state can influence the measured solubility and, consequently, the calculated Ksp value. Below is a summary of reported Ksp values for this compound and related lanthanide oxalates.
| Compound | log Ksp | Ksp | Temperature (°C) | Remarks |
| Lanthanum(III) oxalate | -29.15 ± 0.35 | 7.08 x 10⁻³⁰ | 25 | Value determined using the Specific Ion Interaction Theory (SIT).[5] |
| This compound | Not specified | 1.5 x 10⁻²⁵ | 20 | Hydration state not specified.[6] |
| Praseodymium(III) oxalate decahydrate | -30.82 ± 0.30 | 1.51 x 10⁻³¹ | 25 | Provided as a comparable value for lanthanide oxalates.[5] |
| Neodymium(III) oxalate decahydrate | -31.14 ± 0.35 | 7.24 x 10⁻³² | 25 | Provided as a comparable value for lanthanide oxalates.[5] |
Experimental Protocols for Ksp Determination
The determination of the Ksp for sparingly soluble salts like this compound requires precise experimental techniques. Two common methods are detailed below: the precipitation method for synthesis and the dissolution equilibrium method for Ksp determination.
This method facilitates the growth of well-defined crystals, which are ideal for solubility studies as they are less influenced by surface energy effects that can affect the solubility of very fine particles.[7][8][9]
Objective: To synthesize crystalline this compound.
Materials:
-
Lanthanum(III) nitrate (B79036) (La(NO₃)₃) solution (0.2 M)
-
Oxamic acid solution (0.2 M)
-
Deionized water
-
Round bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
In a 50 mL round bottom flask, mix 10 mL of 0.2 M lanthanum(III) nitrate solution with 25 mL of 0.2 M oxamic acid solution.[7]
-
Heat the solution to 100 °C while stirring continuously with a magnetic stirrer.[7] The thermal decomposition of oxamic acid slowly generates oxalate ions, leading to the gradual precipitation of this compound.
-
Maintain the temperature and stirring for several hours to ensure complete precipitation. The reaction time can be monitored by analyzing the residual lanthanide concentration in the supernatant.[7]
-
After the reaction is complete, allow the precipitate to settle.
-
Separate the crystalline product from the supernatant by centrifugation.
-
Wash the precipitate twice with deionized water, using centrifugation to separate the solid after each wash.[4]
-
Dry the resulting this compound crystals at room temperature overnight.[4]
This method involves measuring the equilibrium concentration of lanthanum ions in a saturated solution of this compound.
Objective: To determine the Ksp of the synthesized this compound.
Materials:
-
Synthesized this compound crystals
-
Nitric acid (HNO₃) solutions of varying concentrations
-
Oxalic acid (H₂C₂O₄) solutions of varying concentrations
-
Constant temperature shaker bath (set to 25 °C)
-
Syringe filters (e.g., 0.22 µm)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique for lanthanum ion concentration measurement.
-
Ion chromatograph for oxalate concentration measurement (optional, for confirming stoichiometric dissolution).[5]
Procedure:
-
Prepare a series of aqueous solutions containing varying concentrations of nitric acid and oxalic acid. The presence of these acids helps to control the pH and the common ion effect, allowing for a more robust determination of the Ksp.[5]
-
Add an excess amount of the synthesized this compound crystals to each solution.
-
Place the solutions in a constant temperature shaker bath at 25 °C and agitate them for a sufficient period to reach equilibrium (this may take several days).
-
After equilibrium is reached, carefully withdraw a sample from the supernatant of each solution using a syringe and immediately filter it through a syringe filter to remove any solid particles.
-
Accurately dilute the filtered samples as needed.
-
Analyze the concentration of lanthanum(III) ions in each diluted sample using ICP-MS.[5]
-
If desired, analyze the oxalate concentration using ion chromatography to confirm that the dissolution is stoichiometric.[5]
-
Calculate the Ksp using the measured equilibrium concentrations of La³⁺ and C₂O₄²⁻, taking into account the effects of pH and complex formation if necessary.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the experimental determination of the this compound Ksp.
Caption: Workflow for the synthesis of this compound and subsequent determination of its Ksp.
Caption: Logical relationship for calculating the Ksp from the measured lanthanum ion concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. . This compound La2(C2O4)3 is used in making | Chegg.com [chegg.com]
- 7. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Homogeneous Precipitation of Lanthanide Oxalates | Semantic Scholar [semanticscholar.org]
Unraveling the Thermal Degradation of Lanthanum Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition mechanism of lanthanum oxalate (B1200264), a critical process in the synthesis of lanthanum-based materials. Understanding this mechanism is paramount for controlling the purity, particle size, and morphology of the resulting lanthanum oxide, which has significant applications in catalysis, ceramics, and pharmaceutical development. This document summarizes key quantitative data, details experimental protocols, and visualizes the decomposition pathway to offer a comprehensive resource for professionals in the field.
Core Decomposition Pathway
The thermal decomposition of lanthanum oxalate decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) is a multi-step process that proceeds through dehydration, followed by the decomposition of the anhydrous oxalate to lanthanum oxide via intermediate carbonate species. The precise temperatures and intermediates can vary slightly depending on factors such as heating rate and atmospheric conditions.
The generally accepted decomposition pathway involves the following key stages:
-
Dehydration: The initial stage involves the removal of water molecules in a stepwise manner.
-
Anhydrous Oxalate Decomposition: Following dehydration, the anhydrous this compound decomposes into lanthanum carbonate intermediates.
-
Intermediate Carbonate Decomposition: These carbonate intermediates further decompose to form lanthanum oxide (La₂O₃) as the final product.
Quantitative Decomposition Data
The following table summarizes the quantitative data associated with the thermal decomposition of this compound decahydrate, compiled from various thermogravimetric (TGA) and differential thermal analysis (DTA) studies.
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA/DSC) | Mass Loss (%) | Evolving Gases |
| Dehydration (Step 1) | 86 - 225 | ~166 | ~15 | H₂O |
| Dehydration (Step 2) | 225 - 360 | ~269 | ~7.5 | H₂O |
| Anhydrous Oxalate Decomposition | 360 - 500 | ~410 | ~20 | CO, CO₂ |
| Intermediate Decomposition (La₂O(CO₃)₂) | 500 - 600 | - | ~4 | CO₂ |
| Final Decomposition (La₂O₂CO₃ to La₂O₃) | 600 - 800 | ~708 | ~6 | CO₂ |
Note: The temperature ranges and mass loss percentages are approximate and can be influenced by experimental conditions.
Experimental Protocols
The characterization of the thermal decomposition of this compound typically involves a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature and mass loss associated with each decomposition step.
Methodology:
-
A small, precisely weighed sample of this compound decahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from room temperature to approximately 900-1000°C at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically a dynamic flow of an inert gas like nitrogen or in air (60 mL/min)[1].
-
The instrument continuously records the mass of the sample as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve).
-
The resulting TGA curve shows stepwise mass losses corresponding to the different decomposition stages, while the DTA curve indicates whether these processes are endothermic or exothermic.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the intermediates and the final product.
Methodology:
-
Samples of this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DTA analysis.
-
The heated samples are then cooled to room temperature.
-
The powdered samples are mounted on a sample holder for the XRD instrument.
-
X-ray diffraction patterns are recorded over a specific 2θ range (e.g., 10-80°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS) to identify the crystalline phases present at each temperature.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present in the intermediates and the final product.
Methodology:
-
As with XRD, samples are prepared by heating this compound to temperatures corresponding to the various decomposition stages.
-
A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The absorption bands in the spectra are assigned to specific functional groups (e.g., O-H for water, C=O for oxalate and carbonate, La-O for lanthanum oxide) to track the chemical transformations during decomposition.
Visualizing the Decomposition and Analysis Workflow
The following diagrams, generated using Graphviz, illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.
Caption: Thermal decomposition pathway of this compound decahydrate.
Caption: Experimental workflow for analyzing this compound decomposition.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process that is crucial for the production of high-purity lanthanum oxide. By carefully controlling the thermal treatment conditions and utilizing a combination of analytical techniques such as TGA/DTA, XRD, and FTIR, researchers can gain a thorough understanding of the decomposition mechanism. This knowledge is essential for tailoring the properties of the final lanthanum oxide product to meet the specific demands of various advanced applications.
References
Lanthanum Oxalate Hydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical formula, structure, and properties of lanthanum oxalate (B1200264) hydrate (B1144303). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. The information presented herein is compiled from various scientific sources and is supplemented with detailed experimental protocols and data visualizations to facilitate a deeper understanding of this important inorganic compound.
Chemical Formula and Structure
Lanthanum oxalate hydrate is an inorganic compound with the general chemical formula La₂(C₂O₄)₃·nH₂O. The degree of hydration (n) can vary, with the decahydrate (B1171855), La₂(C₂O₄)₃·10H₂O , being a commonly cited form.[1][2][3][4] Another well-characterized form is a nonahydrate, more precisely described as La₂(C₂O₄)₃·9.2H₂O .[5][6][7]
The structural properties of this compound hydrates have been elucidated through single-crystal X-ray diffraction studies. The decahydrate possesses a monoclinic crystal system with the space group P2₁/c.[2][3] In this structure, the lanthanum atoms are nine-coordinate, displaying a distorted tricapped trigonal prismatic geometry.[2][3] The coordination sphere of each lanthanum ion is composed of oxygen atoms from both the oxalate ligands and water molecules. Specifically, each La(III) atom is coordinated to six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from water molecules.[2] The overall structure is a layered honeycomb arrangement.[2][3]
The nonahydrate (9.2H₂O) form also crystallizes in a monoclinic system, but with the space group P2₁/a.[5][6][7] In this structure, the lanthanum atom is also coordinated by oxygen atoms from three oxalate groups and three water molecules.[5][6][7] The structure is described as layered, with lanthanum atoms linked by oxalate bridges.[5][6] Some water molecules in this hydrate are not coordinated to the metal ion but are located between the layers.[5][6][7]
Physicochemical Properties
This compound hydrate typically appears as a white crystalline powder.[4][8] It is characterized by its low solubility in water but is soluble in acids.[8][9] The compound is hygroscopic and should be stored at ambient temperatures.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound hydrate, compiled from various sources.
Table 1: General Properties of this compound Hydrate
| Property | Value | References |
| Molecular Formula | La₂(C₂O₄)₃·xH₂O | [8] |
| Appearance | White powder | [4][8] |
| Solubility in H₂O | Highly insoluble | [8] |
| Sensitivity | Hygroscopic | [8][10] |
| Storage Temperature | Ambient | [8] |
Table 2: Crystallographic Data for this compound Hydrates
| Parameter | La₂(C₂O₄)₃·10H₂O | La₂(C₂O₄)₃·9.2H₂O | References |
| Crystal System | Monoclinic | Monoclinic | [2][3][5][6][7] |
| Space Group | P2₁/c | P2₁/a | [2][3][5][6][7] |
| a (Å) | - | 10.460(2) | [5][6][7] |
| b (Å) | - | 9.590(2) | [5][6][7] |
| c (Å) | - | 11.358(2) | [5][6][7] |
| β (°) | - | 114.36(03) | [5][6][7] |
| V (ų) | - | 1308(1) | [5][6][7] |
| Z | - | 2 | [5][6][7] |
| ρcalc (g/cm³) | - | 2.23 | [5][6][7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound hydrate are crucial for reproducible research. The following sections provide protocols based on published literature.
Synthesis of this compound Hydrate Crystals
Method 1: Homogeneous Precipitation
This method allows for the growth of large, well-defined crystals.
-
Reagents:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) (e.g., Thermo Scientific, 99.9%)[3]
-
Oxamic acid[3]
-
Nitric acid (0.01 M)[3]
-
-
Procedure: [3]
-
Prepare a 0.5 M solution of lanthanum nitrate in 0.01 M nitric acid.
-
In an Eppendorf tube, mix 1.1 mL of the 0.5 M lanthanum nitrate solution (0.55 mmol) with 1.55 molar equivalents of oxamic acid (75 mg, 0.85 mmol).
-
Gently heat the mixture to 40 °C to dissolve the oxamic acid, resulting in a transparent solution.
-
Increase the temperature to 85 °C.
-
Maintain the reaction mixture at 85 °C for approximately 7 hours, during which a colorless precipitate will form.
-
Isolate the precipitate by filtration, wash with deionized water, and dry under appropriate conditions.
-
Method 2: Direct Precipitation
This is a simpler and more common method for producing this compound powder.
-
Reagents:
-
Procedure: [11]
-
Prepare an aqueous solution of the soluble lanthanum salt.
-
Prepare an aqueous solution of oxalic acid in excess.
-
Add the oxalic acid solution to the lanthanum salt solution with stirring. A white precipitate of this compound hydrate will form immediately.
-
Allow the precipitate to settle, then isolate it by filtration.
-
Wash the precipitate with deionized water to remove any unreacted reagents and byproducts (e.g., nitric acid or hydrochloric acid).
-
Dry the resulting solid, for example, in a low-temperature oven.
-
Thermal Decomposition Analysis
The thermal decomposition of this compound hydrate can be studied using thermogravimetric analysis (TGA).
-
Instrumentation:
-
Thermogravimetric analyzer (e.g., SETSYS Evolution 1750)[2]
-
-
Procedure: [2]
-
Place a known mass of the this compound hydrate sample into an alumina (B75360) crucible (e.g., 100 μL).
-
Heat the sample from room temperature (e.g., 20 °C) to a final temperature of 1000 °C at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under a controlled atmosphere, such as flowing air or nitrogen.
-
Record the mass loss as a function of temperature to determine the decomposition stages.
-
Reaction Pathways and Logical Relationships
The thermal decomposition of this compound decahydrate is a multi-step process that can be visualized to understand the transformation of the compound.
Thermal Decomposition Pathway of La₂(C₂O₄)₃·10H₂O
The decomposition proceeds through the loss of water molecules, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate, and finally to lanthanum oxide.[1][12]
Caption: Thermal decomposition pathway of this compound decahydrate.
Synthesis Workflow
The general workflow for the synthesis of this compound hydrate via precipitation can be illustrated as follows.
Caption: A generalized workflow for the synthesis of this compound hydrate.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. americanelements.com [americanelements.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 537-03-1 [chemicalbook.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Synthesis of Lanthanum Oxalate from Lanthanum Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of lanthanum oxalate (B1200264) from lanthanum nitrate (B79036), a critical process in various fields, including materials science and pharmaceuticals. Lanthanum compounds, including lanthanum carbonate (often derived from the oxalate), are utilized as phosphate (B84403) binders in the management of hyperphosphatemia in patients with end-stage renal disease. The precise synthesis and characterization of the lanthanum oxalate precursor are paramount to ensuring the purity, morphology, and efficacy of the final active pharmaceutical ingredient.
Core Synthesis and Reaction Mechanism
The fundamental principle behind the synthesis is the precipitation of the poorly soluble this compound upon the reaction of a soluble lanthanum salt, typically lanthanum nitrate, with oxalic acid or a soluble oxalate salt.[1][2] The low solubility of lanthanide oxalates makes this a highly efficient and straightforward precipitation method.[1]
The balanced chemical equation for the reaction is:
2 La(NO₃)₃ + 3 H₂C₂O₄ → La₂(C₂O₄)₃(s) + 6 HNO₃ [2]
This compound typically precipitates as a hydrated crystalline solid, denoted as La₂(C₂O₄)₃·nH₂O.[2] The degree of hydration can vary, with the decahydrate (B1171855) (n=10) being a commonly reported form.[1][3]
Experimental Protocols
Several methods for the synthesis of this compound have been reported, each offering advantages in terms of particle size, crystallinity, and scalability.
Method 1: Direct Precipitation
This is the most common method, involving the direct mixing of aqueous solutions of the reactants.
Protocol:
-
Prepare a solution of lanthanum nitrate (La(NO₃)₃·6H₂O) in distilled water.
-
Prepare a stoichiometric or slight excess solution of oxalic acid (H₂C₂O₄·2H₂O) in distilled water.
-
Heat the lanthanum nitrate solution to approximately 70°C.[4]
-
Slowly add the oxalic acid solution to the heated lanthanum nitrate solution with constant stirring. A white precipitate of this compound will form immediately.
-
After the addition is complete, continue stirring the suspension for a period to ensure complete precipitation and particle growth.
-
Filter the precipitate using a suitable filter medium (e.g., a sintered glass crucible).[4]
-
Wash the precipitate thoroughly with distilled water to remove any unreacted reagents and nitric acid by-product.[4]
-
Dry the resulting this compound hydrate (B1144303) in an oven at a temperature below the onset of dehydration (e.g., 60-80°C) until a constant weight is achieved. A yield of approximately 85% can be expected.[4]
Method 2: Homogeneous Precipitation
This method yields larger, well-defined crystals by slowly generating the precipitating agent in situ, which helps to control supersaturation.
Protocol:
-
Prepare a solution of lanthanum nitrate (e.g., 0.5 M) in dilute nitric acid (e.g., 0.01 M).[1][5]
-
In a separate vessel, dissolve oxamic acid in the lanthanum nitrate solution. A slight warming to 40°C may be necessary to aid dissolution.[1][5]
-
Heat the reaction mixture to a higher temperature (e.g., 85-100°C) and maintain for several hours (e.g., 7 hours).[1][5][6] The oxamic acid will slowly hydrolyze, releasing oxalate ions and inducing the gradual precipitation of this compound crystals.[6]
-
Allow the mixture to cool to room temperature.
-
Collect the crystalline precipitate by filtration.
-
Wash the crystals with distilled water and then with ethanol.
-
Dry the product under ambient conditions.
Method 3: Solid-State Mechanochemical Synthesis
This solvent-free method involves the direct reaction of the solid precursors through mechanical grinding.
Protocol:
-
Combine stoichiometric amounts of polycrystalline lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in a mortar.[7]
-
Grind the mixture at a moderately elevated temperature (e.g., ~70°C).[7]
-
A reaction will occur, often accompanied by the evolution of gases.[7]
-
After the initial reaction subsides, a small amount of a solvent like water or acetone (B3395972) can be added to facilitate the reaction, followed by further grinding until the product is dry.[7]
-
The resulting product is this compound decahydrate.[7]
Data Presentation
Table 1: Summary of Synthesis Methods and Conditions
| Parameter | Direct Precipitation | Homogeneous Precipitation | Solid-State Synthesis |
| Lanthanum Source | La(NO₃)₃·6H₂O (aq) | La(NO₃)₃·6H₂O (aq) | La(NO₃)₃·6H₂O (solid) |
| Oxalate Source | H₂C₂O₄·2H₂O (aq) | Oxamic Acid (hydrolyzed in situ) | H₂C₂O₄·2H₂O (solid) |
| Temperature | ~70°C[4] | 85 - 100°C[1][5][6] | ~70°C[7] |
| Reaction Time | Rapid | Several hours[1][5][6] | Minutes |
| Product Form | Fine precipitate | Well-defined microcrystals[6] | Polycrystalline powder[7] |
| Key Advantage | Simple, rapid | Control over crystal size | Solvent-free |
Table 2: Thermal Decomposition Data for this compound Hydrate
The thermal decomposition of this compound hydrate (typically the decahydrate) is a multi-step process, which is crucial for the preparation of lanthanum oxide.
| Step | Temperature Range (°C) | Mass Loss Event | Product |
| 1 | ~100 - 200[8][9] | Dehydration (loss of water molecules) | Anhydrous La₂(C₂O₄)₃ |
| 2 | ~350 - 550[8][10] | Decomposition of oxalate | Intermediate (e.g., oxycarbonate) |
| 3 | > 600[3][11] | Final decomposition | Lanthanum Oxide (La₂O₃) |
Note: The exact temperatures can vary depending on the heating rate and atmosphere.
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow for Direct Precipitation
Caption: Workflow for the direct precipitation of this compound.
Thermal Decomposition Pathway
Caption: Thermal decomposition pathway of this compound hydrate.
References
- 1. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Lanthanum Ferrite Ceramic Powders: Synthesis, Characterization and Electrochemical Detection Application | MDPI [mdpi.com]
- 11. media.neliti.com [media.neliti.com]
In-Depth Technical Guide to the Magnetic Susceptibility of Lanthanum Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic susceptibility of lanthanum oxalate (B1200264), a topic of interest in materials science and coordination chemistry. This document delves into the theoretical underpinnings of its magnetic properties, offers a calculated estimate of its molar magnetic susceptibility, and provides detailed experimental protocols for its measurement.
Introduction to the Magnetic Properties of Lanthanum Oxalate
Lanthanum, the first element of the lanthanide series, is unique among them in its magnetic behavior in its common +3 oxidation state. The magnetic properties of lanthanide compounds are primarily determined by the number of unpaired electrons in their 4f orbitals. This compound, with the chemical formula La₂(C₂O₄)₃, typically exists in a hydrated form, most commonly as the decahydrate (B1171855), La₂(C₂O₄)₃·10H₂O.
The lanthanum atom has an electronic configuration of [Xe]5d¹6s². In its compounds, it invariably loses its three valence electrons to form the La³⁺ ion.[1] This ion then possesses the stable electronic configuration of the noble gas xenon ([Xe]), with no partially filled electron shells.[1][2] Consequently, the La³⁺ ion has no unpaired electrons, and therefore no permanent magnetic moment.[2] This lack of unpaired electrons dictates that this compound is a diamagnetic material.[2][3]
Diamagnetism is a fundamental property of all matter, arising from the interaction of an external magnetic field with the orbital motion of electrons.[4] When a diamagnetic substance like this compound is placed in a magnetic field, it induces a weak magnetic field in the opposite direction, leading to repulsion. This effect is generally much weaker than paramagnetism, which arises from the presence of unpaired electrons.
Quantitative Data: Magnetic Susceptibility
While extensive experimental data for the magnetic susceptibility of every compound is not always readily available in the literature, a reliable estimate can be derived using Pascal's constants. These empirical constants represent the diamagnetic contribution of individual atoms, ions, and bonds within a molecule.[5]
The molar magnetic susceptibility (χₘ) of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) can be calculated by summing the contributions of its constituent ions:
χₘ(Total) = 2 * χₘ(La³⁺) + 3 * χₘ(C₂O₄²⁻) + 10 * χₘ(H₂O)
The following table summarizes the Pascal's constants for the constituent ions and the calculated molar magnetic susceptibility of this compound decahydrate.
| Constituent Ion | Molar Magnetic Susceptibility (χₘ) (10⁻⁶ cm³/mol) | Reference |
| Lanthanum (La³⁺) | -20 | [6][7] |
| Oxalate (C₂O₄²⁻) | -34 | [8] |
| Water (H₂O) | -13 | [6] |
| Calculated Total | -272 | - |
Note: The calculated value is an estimate. The actual experimental value may vary slightly due to factors such as the specific crystal structure and intermolecular interactions.
Theoretical Framework of Diamagnetism in this compound
The diamagnetic nature of this compound is a direct consequence of the electronic structure of the La³⁺ ion. The process can be visualized as follows:
As depicted in Figure 1, the loss of its 5d and 6s electrons results in the La³⁺ ion having a completely filled electron shell configuration, identical to that of xenon. In the absence of any unpaired electrons, the material cannot exhibit paramagnetism. The application of an external magnetic field induces a circulating current in the electron clouds of the ions, which, according to Lenz's Law, creates a magnetic moment that opposes the applied field. This opposition results in the characteristic diamagnetic repulsion.
Experimental Protocols for Measuring Magnetic Susceptibility
The measurement of the weak magnetic response of diamagnetic materials like this compound requires sensitive instrumentation. The two most common and appropriate methods are the Gouy balance and SQUID magnetometry.
Gouy Balance Method
The Gouy balance is a classical and straightforward method for determining the magnetic susceptibility of a powdered solid. It measures the apparent change in mass of a sample when it is placed in a magnetic field.
Experimental Workflow:
References
A Technical Guide to Lanthanum Oxalate: Formula, Molar Mass, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of lanthanum oxalate (B1200264), with a focus on its chemical formula and molar mass. It includes detailed experimental protocols for its synthesis and visualizations of key processes relevant to its application in research, particularly in the context of its interaction with biological systems.
Chemical Formula and Molar Mass
Lanthanum oxalate is an inorganic compound formed between the lanthanum cation (La³⁺) and the oxalate anion (C₂O₄²⁻). The anhydrous chemical formula for this compound is La₂(C₂O₄)₃ .[1][2]
More commonly, this compound exists in a hydrated state, incorporating water molecules into its crystal structure. The most stable and frequently cited hydrate (B1144303) is the decahydrate, La₂(C₂O₄)₃·10H₂O . Other hydration states, such as those with 1, 2, 3, or 7 water molecules, have also been reported.[1]
The molar mass of this compound varies depending on its degree of hydration. The calculations below are based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
Data Presentation: Atomic and Molar Masses
The following table summarizes the standard atomic weights of the constituent elements and the calculated molar masses for both anhydrous and decahydrated this compound.
| Component | Symbol | Atomic Mass ( g/mol ) | Contribution to Anhydrous Molar Mass ( g/mol ) | Contribution to Decahydrate Molar Mass ( g/mol ) |
| Lanthanum | La | 138.90547 | 2 x 138.90547 = 277.81094 | 277.81094 |
| Carbon | C | 12.011 | 6 x 12.011 = 72.066 | 72.066 |
| Oxygen (in Oxalate) | O | 15.999 | 12 x 15.999 = 191.988 | 191.988 |
| Hydrogen | H | 1.008 | - | 20 x 1.008 = 20.160 |
| Oxygen (in Water) | O | 15.999 | - | 10 x 15.999 = 159.990 |
| Total Molar Mass | 541.86 g/mol | 722.01 g/mol |
Experimental Protocols
The synthesis of this compound is typically achieved through precipitation reactions in an aqueous solution. Below are detailed methodologies for its preparation.
Protocol 1: Synthesis of this compound via Precipitation
This protocol describes a general method for synthesizing this compound by reacting a soluble lanthanum salt with oxalic acid.
Materials:
-
Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (B79036) (La(NO₃)₃)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Hydrochloric acid (HCl) (optional, for acidification)
-
Beakers
-
Stir plate and magnetic stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a stoichiometric amount of the lanthanum salt (e.g., LaCl₃) in deionized water to create a clear solution.
-
In a separate beaker, dissolve a 1.5 molar equivalent of oxalic acid in deionized water. Gentle heating may be required to fully dissolve the oxalic acid.
-
-
Precipitation:
-
Heat the lanthanum salt solution to approximately 70°C while stirring continuously.
-
Slowly add the oxalic acid solution to the heated lanthanum solution. A white precipitate of this compound will form immediately.[3]
-
-
Digestion and Filtration:
-
Continue stirring the mixture at an elevated temperature for approximately 30-60 minutes to allow the precipitate to "digest," which can improve filterability and particle size.
-
Allow the mixture to cool to room temperature.
-
Recover the precipitate by vacuum filtration.
-
-
Washing and Drying:
-
Wash the precipitate on the filter with several portions of deionized water to remove any unreacted reagents and byproducts (e.g., HCl).
-
Dry the collected this compound precipitate in an oven at a temperature of 80-100°C for several hours until a constant weight is achieved.[4]
-
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Relevance in Biological Systems and Drug Development
While this compound itself is primarily a precursor for producing lanthanum oxide, the lanthanum ion (La³⁺) released from its salts is a valuable tool in pharmacology and cell biology. La³⁺ is well-documented as a non-specific blocker of calcium channels.[5][6][7]
Due to its similar ionic radius and charge to Ca²⁺, the La³⁺ ion can competitively bind to calcium channels without being transported across the cell membrane.[6] This action effectively blocks the influx of Ca²⁺ into the cell, thereby inhibiting the numerous downstream signaling pathways that are dependent on calcium as a second messenger. This makes lanthanum compounds valuable pharmacological tools for studying Ca²⁺-dependent processes such as neurotransmission, muscle contraction, and enzyme activation.
Signaling Pathway: La³⁺ as a Calcium Channel Blocker
Caption: La³⁺ competitively blocks Ca²⁺ channels.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Nonselective block by La3+ of Arabidopsis ion channels involved in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Structure of Lanthanum Oxalate: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic structure of lanthanum oxalate (B1200264) (La2(C2O4)3). Lanthanum oxalate serves as a critical precursor in the synthesis of lanthanum-based functional materials, and a thorough understanding of its electronic properties is paramount for optimizing these applications. This document synthesizes available experimental data from X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy. While comprehensive theoretical studies on this compound are limited in the current literature, this guide also outlines the prospective insights that could be gained from computational methods like Density Functional Theory (DFT). Detailed experimental protocols for the characterization techniques are provided, alongside graphical representations of workflows and logical relationships to aid in comprehension and experimental design.
Introduction
This compound, an inorganic salt of lanthanum and oxalic acid, is a key intermediate in various industrial and research applications. Its primary role is as a precursor for the production of high-purity lanthanum oxide (La2O3), which is utilized in catalysts, high-refractive-index optical glasses, and as a component in some superconductor formulations. The electronic structure of this compound dictates its chemical reactivity, thermal decomposition pathway, and optical properties, thereby influencing the characteristics of the final lanthanum-based materials.
This guide aims to provide a detailed examination of the electronic properties of this compound, focusing on the core and valence electron energy levels. We will delve into the experimental techniques used to probe this structure and present the available quantitative data. Furthermore, we will explore the theoretical framework that can offer deeper insights into the bonding and electronic band structure of this compound.
Experimental Characterization of Electronic Structure
The electronic structure of this compound can be experimentally investigated using a variety of spectroscopic techniques. This section focuses on two primary methods: X-ray Photoelectron Spectroscopy (XPS) for core-level analysis and UV-Visible (UV-Vis) Spectroscopy for probing electronic transitions and estimating the optical band gap.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating the sample with a beam of X-rays, photoelectrons are emitted from the top 1-10 nm of the material. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. The binding energy of an electron is characteristic of the element and its chemical environment.
For this compound, XPS is instrumental in confirming the +3 oxidation state of lanthanum and characterizing the chemical environment of the carbon and oxygen atoms within the oxalate ligand.
The following table summarizes the typical binding energies for the core levels of this compound, compiled from studies on lanthanum compounds and metal oxalates.[1][2][3][4][5][6][7][8][9] It is important to note that absolute binding energy values can shift slightly due to surface charging, which is common in insulating samples like this compound. Therefore, charge correction using a reference peak (e.g., adventitious carbon C 1s at 284.8 eV) is crucial for accurate measurements.
| Core Level | Orbital | Typical Binding Energy (eV) | Notes |
| Lanthanum | La 3d5/2 | 834.5 - 835.0 | The La 3d region exhibits spin-orbit splitting and multiplet splitting, resulting in a complex spectral shape.[1][3][5] |
| La 3d3/2 | 851.0 - 852.0 | The energy separation between the 3d5/2 and 3d3/2 peaks is approximately 16.9 eV.[5] | |
| Carbon | C 1s | ~288.5 | Associated with the carboxylate (O-C=O) group in the oxalate ligand.[2][9] |
| C 1s | ~284.8 | Adventitious carbon, used for charge referencing.[9] | |
| Oxygen | O 1s | ~531.5 | Associated with the carbonyl oxygen (C=O) in the oxalate ligand.[2][7][8] |
| O 1s | ~533.0 | Associated with the single-bonded oxygen (C-O) in the oxalate ligand and potentially water of hydration.[2][8] |
-
Sample Preparation:
-
Place a small amount of the finely ground this compound powder onto a sample holder.
-
For insulating powders, it is common to press the powder into a high-purity indium foil to improve conductivity and reduce charging.[10]
-
Alternatively, the powder can be mounted on double-sided conductive carbon tape.[10] Ensure the powder is pressed firmly onto the tape to create a smooth, uniform surface and to minimize loose particles.[10]
-
The sample holder is then mounted onto the XPS sample stage.
-
-
Instrument Setup and Calibration:
-
Load the sample into the instrument's introduction chamber and pump down to high vacuum (typically < 10-7 mbar).
-
Transfer the sample to the analysis chamber, which is maintained at ultra-high vacuum (UHV, < 10-9 mbar).
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Calibrate the energy scale of the spectrometer using the Au 4f7/2 (84.0 eV) and Cu 2p3/2 (932.7 eV) peaks from clean metallic foils.[11]
-
-
Data Acquisition:
-
Since this compound is an insulator, a low-energy electron flood gun must be used to neutralize surface charging during analysis.[12]
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the La 3d, C 1s, and O 1s regions with a lower pass energy to achieve better energy resolution.
-
Repeat the measurements at different points on the sample to ensure homogeneity.
-
-
Data Analysis:
-
The raw data is processed using appropriate software.
-
Charge correct the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.[9]
-
Perform peak fitting (deconvolution) on the high-resolution spectra to identify the different chemical states of each element. Use appropriate peak shapes (e.g., Gaussian-Lorentzian) and background subtraction (e.g., Shirley background).
-
Determine the atomic concentrations of the elements from the integrated peak areas and the respective relative sensitivity factors (RSFs).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material. This absorption corresponds to the excitation of electrons from lower to higher energy levels. For solid samples, this technique can provide information about the optical band gap, which is the minimum energy required to excite an electron from the valence band to the conduction band.
Lanthanum(III) has a [Xe] noble gas electron configuration with no 4f electrons, and therefore, its compounds are typically colorless and do not exhibit f-f electronic transitions in the visible range.[13] Any absorption observed for this compound in the UV-Vis spectrum is expected to arise from either ligand-to-metal charge transfer (LMCT) bands, primarily in the UV region, or from the electronic transitions within the oxalate ligand itself. The onset of strong absorption in the UV region can be used to estimate the optical band gap of the material.
The optical band gap (Eg) can be estimated from the UV-Vis absorption spectrum using a Tauc plot. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap is given by the Tauc equation:
(αhν)n = A(hν - Eg)
-
Sample Preparation:
-
The this compound powder should be finely ground to ensure good particle size distribution and to enhance diffuse reflection.
-
The sample is typically diluted with a non-absorbing, highly reflective matrix like barium sulfate (B86663) (BaSO4) or polytetrafluoroethylene (PTFE) powder.[15][16] This is done to minimize specular reflection and ensure the validity of the Kubelka-Munk theory.[14] A typical dilution is 1-5% of the sample in the matrix.
-
The mixture is homogenized using a mortar and pestle.
-
The powder mixture is packed into a sample holder, and the surface is flattened.
-
-
Instrument Setup and Calibration:
-
The UV-Vis spectrophotometer must be equipped with a diffuse reflectance accessory, which typically includes an integrating sphere.[15]
-
The integrating sphere collects the diffusely reflected light from the sample surface over a wide range of angles.
-
A baseline spectrum is first collected using a reference standard (the pure diluent, e.g., BaSO4) packed in an identical sample holder. This baseline corrects for any absorption or scattering from the instrument and the reference material.
-
-
Data Acquisition:
-
The sample holder containing the this compound mixture is placed in the sample port of the integrating sphere.
-
The reflectance spectrum (R) is recorded over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
The measured reflectance spectrum is converted to the Kubelka-Munk function, F(R) = (1-R)2 / 2R.[14]
-
The photon energy (hν) is calculated from the wavelength (λ) using the equation hν (eV) = 1240 / λ (nm).
-
A Tauc plot is generated as described in the "Optical Band Gap Estimation" section to determine the band gap energy.
-
Theoretical Framework and Computational Insights
While experimental techniques provide valuable data on the electronic properties of this compound, a deeper, more fundamental understanding can be achieved through theoretical calculations. As of the writing of this guide, there is a notable absence of published first-principles computational studies, such as those using Density Functional Theory (DFT), specifically on the electronic structure of this compound. This section, therefore, outlines the methodology and the potential insights that such a study would yield.
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT calculation for this compound would involve solving the Kohn-Sham equations for a model of its crystal structure to determine the ground-state electron density, from which various properties can be derived.
Key insights that could be gained from DFT calculations include:
-
Band Structure: A plot of the electronic energy levels in reciprocal space. This would reveal whether this compound has a direct or indirect band gap and provide the value of the electronic band gap.
-
Density of States (DOS): A plot of the number of available electronic states at each energy level. The total DOS provides a picture of the overall distribution of electronic states.
-
Projected Density of States (PDOS): This decomposes the total DOS into contributions from different atoms and orbitals (e.g., La 5d, O 2p, C 2p). PDOS is crucial for understanding the nature of chemical bonding, identifying which orbitals contribute to the valence and conduction bands, and quantifying the degree of orbital hybridization.
The results from such theoretical calculations would complement and help to interpret the experimental XPS and UV-Vis data, providing a complete picture of the electronic structure of this compound.
Summary of Electronic Structure Properties
Based on the available experimental data and general chemical principles, the key electronic structure properties of this compound are summarized below.
| Property | Description | Method of Determination |
| Lanthanum Oxidation State | La(III) | XPS |
| Core Electron Binding Energies | La 3d5/2: 834.5 - 835.0 eVC 1s (O-C=O): ~288.5 eVO 1s (C=O): ~531.5 eV | XPS |
| Valence Band | Primarily composed of occupied O 2p and C 2p orbitals from the oxalate ligand. | Inferred from XPS valence spectra and theoretical considerations. |
| Conduction Band | Primarily composed of unoccupied La 5d and 6s orbitals. | Inferred from theoretical considerations. |
| Optical Band Gap (Eg) | Expected to be a wide band gap insulator. Absorption is primarily in the UV region. | UV-Vis Diffuse Reflectance Spectroscopy (DRS) |
Conclusion and Future Outlook
This technical guide has consolidated the current understanding of the electronic structure of this compound based on available experimental data. XPS studies confirm the La(III) oxidation state and provide characteristic binding energies for the constituent elements. UV-Vis spectroscopy indicates that this compound is a wide-bandgap material with primary optical absorption in the ultraviolet region.
A significant opportunity for future research lies in the application of first-principles theoretical calculations, such as Density Functional Theory. Such studies would provide a more detailed and fundamental understanding of the band structure, density of states, and the nature of chemical bonding in this compound. This knowledge would be invaluable for researchers and scientists working to tailor the properties of lanthanum-based materials for advanced applications in catalysis, optics, and materials science.
References
- 1. Lanthanum | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding of binding energy calibration in XPS of lanthanum oxide by in situ treatment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxygen | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Common O 1s Values [xpsfitting.com]
- 9. mmrc.caltech.edu [mmrc.caltech.edu]
- 10. mmrc.caltech.edu [mmrc.caltech.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. scispace.com [scispace.com]
- 14. mmrc.caltech.edu [mmrc.caltech.edu]
- 15. Basic Principles of UV-Visible Diffuse Reflectance Spectroscopy | Universal Lab Blog [universallab.org]
- 16. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Spectroscopic Properties of Lanthanum Oxalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃), typically in its hydrated form (La₂(C₂O₄)₃·nH₂O), is a key inorganic compound with significant applications, particularly as a precursor in the synthesis of lanthanum-based materials such as oxides and catalysts. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and the characterization of final products. This guide provides a comprehensive overview of the spectroscopic characteristics of lanthanum oxalate, detailed experimental protocols for its analysis, and visual representations of key processes.
Spectroscopic Data
The spectroscopic signature of this compound is primarily defined by the vibrational modes of the oxalate anion and the water molecules of hydration, as well as electronic transitions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key vibrational bands are associated with the oxalate ligand and water molecules.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3410 | ν(O-H) stretching of water molecules | [1] |
| ~1630-1642 | νₐₛ(C=O) of oxalate and δ(H-O-H) of water | [1] |
| ~1380 | νₛ(C-O) of oxalate | [1] |
| ~1320 | νₛ(C-O) of oxalate | [1] |
| ~915 | δ(O-C-O) of oxalate | |
| ~794-796 | Lattice water vibrations / La-O stretching | [2] |
| ~500 | δ(O-C-O) and La-O stretching |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the oxalate ion.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1480 | ν(C-O) symmetric stretching | [3] |
| ~920 | ν(C-C) stretching | [3] |
| ~500 | δ(O-C-O) bending and metal-oxygen stretching | [3] |
UV-Visible Spectroscopy
In its pure form, lanthanum(III) does not exhibit f-f electronic transitions in the UV-Visible range, as its 4f shell is empty. The observed absorption is primarily due to the oxalate ligand.
| Wavelength (nm) | Assignment | Reference |
| ~250 | Oxalate ligand absorption | [1] |
| ~280 | Maximum absorbance of this compound nanorods | [2] |
| ~300 | Lanthanum-related absorption in the UV region | [1] |
Luminescence Spectroscopy
Pure this compound is not luminescent in the visible range. However, it can serve as a host matrix for other luminescent lanthanide ions. When doped, characteristic emission lines of the dopant ion can be observed. For instance, terbium-doped lanthanum phosphate, derived from a similar precursor, exhibits strong green photoluminescence at 544 nm when excited at 270 nm.
Experimental Protocols
Synthesis of this compound Hydrate (B1144303)
This protocol describes a typical precipitation method for the synthesis of this compound hydrate.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ethanol (B145695) (optional, for washing)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a stoichiometric amount of La(NO₃)₃·6H₂O in deionized water to create a solution (e.g., 0.1 M).
-
Dissolve a stoichiometric amount of H₂C₂O₄·2H₂O in deionized water to create a solution (e.g., 0.15 M, a slight excess is often used).
-
-
Precipitation:
-
Slowly add the lanthanum nitrate solution to the oxalic acid solution while stirring continuously. A white precipitate of this compound hydrate will form immediately.
-
-
Digestion:
-
Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the precipitate to fully form and age.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by filtration (e.g., using a Büchner funnel) or centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
An optional wash with ethanol can be performed to aid in drying.
-
-
Drying:
-
Dry the resulting white powder in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
FT-IR Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Sample preparation accessories (e.g., KBr press or ATR accessory)
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the dried this compound sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a specified resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Raman Spectroscopic Analysis
Instrumentation:
-
Raman spectrometer
-
Laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope for sample focusing
Procedure:
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample on a microscope slide.
-
-
Data Acquisition:
-
Place the slide on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample using the microscope objective.
-
Set the laser power to a level that provides a good signal without causing sample degradation.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100-2000 cm⁻¹) with a suitable integration time and number of accumulations.
-
UV-Visible Spectroscopic Analysis
Instrumentation:
-
UV-Visible spectrophotometer
-
Diffuse reflectance accessory with an integrating sphere
Procedure (Diffuse Reflectance):
-
Sample Preparation:
-
Load the powdered this compound sample into the sample holder of the diffuse reflectance accessory.
-
Use a suitable reference material (e.g., BaSO₄ or a calibrated standard) for the baseline measurement.
-
-
Data Acquisition:
-
Acquire a baseline spectrum using the reference material.
-
Acquire the diffuse reflectance spectrum of the this compound sample over the desired wavelength range (e.g., 200-800 nm).
-
The instrument software can be used to convert the reflectance data into an absorbance-like spectrum using the Kubelka-Munk function.
-
Luminescence Spectroscopic Analysis
Instrumentation:
-
Fluorometer or spectrofluorometer
-
Excitation source (e.g., Xenon lamp)
-
Emission detector (e.g., photomultiplier tube)
Procedure (for doped samples):
-
Sample Preparation:
-
Place the powdered sample in a solid sample holder.
-
-
Data Acquisition:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission of the dopant ion and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator over the expected emission range of the dopant ion.
-
Visualized Workflows and Pathways
Thermal Decomposition Pathway of this compound Hydrate
Caption: Thermal decomposition pathway of this compound hydrate.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for this compound analysis.
References
A Technical Guide to Lanthanum Oxalate: Properties, Safety, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of lanthanum oxalate (B1200264), focusing on its chemical identity, safety data, and a detailed experimental protocol for its synthesis. The information is structured to serve as a practical resource for laboratory and research applications.
Chemical and Physical Properties
Lanthanum oxalate is an inorganic salt of lanthanum and oxalic acid. It typically presents as a white or colorless crystalline powder and is poorly soluble in water.[1] It is primarily used in specialty glass, phosphors, water treatment, and as a catalyst.[2] The compound exists in both anhydrous and various hydrated forms, which is reflected in the multiple CAS numbers associated with it.
Table 1: Chemical Identifiers for this compound
| Form | CAS Number | Chemical Formula (Anhydrous) | Molar Mass (Anhydrous) |
| Anhydrous | 537-03-1[1][3] | La₂(C₂O₄)₃ | 541.87 g/mol [1] |
| Hydrate (B1144303) (unspecified) | 79079-18-8[4][5][6] | La₂(C₂O₄)₃ • xH₂O | 541.87 g/mol (anhydrous basis)[4] |
| Hydrate (unspecified) | 312696-10-9[7][8] | Not Specified | Not Specified |
| Monohydrate | 312696-10-9 (listed)[9] | C₆H₂La₂O₁₃ | 559.88 g/mol [9] |
| Decahydrate | 537-03-1 (listed)[2] | C₆H₁₈La₂O₂₁ | 704.01 g/mol [2] |
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[1] It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[3][5][10] Some classifications also note it as an environmental hazard.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are recommended.[8]
-
Hand Protection: Wear protective gloves.[8]
-
Respiratory Protection: In dusty environments, an approved mask (e.g., N95) should be worn.[4][8]
-
Skin Protection: Wear suitable protective clothing to prevent skin exposure.[8][10]
Handling and Storage:
-
Avoid contact with skin and eyes.[5]
-
Prevent dust formation and ensure adequate ventilation.[5][10]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]
-
Incompatible with strong oxidizing agents.[5]
Table 2: GHS Safety and Hazard Information
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark)[1][4], GHS09 (Environmental Hazard)[1] |
| Signal Word | Warning[1][4][10] |
| Hazard Statements | H302: Harmful if swallowed.[1][3][5] H312: Harmful in contact with skin.[1][3][5] H317: May cause an allergic skin reaction.[1] H319: Causes serious eye irritation.[4][5] H411: Toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P261: Avoid breathing dust.[1] P270: Do not eat, drink or smoke when using this product.[5] P273: Avoid release to the environment.[1] P280: Wear protective gloves/protective clothing/eye protection.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| First Aid (Eyes) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][10] |
| First Aid (Skin) | Wash off with soap and plenty of water.[5] |
| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5] |
| Firefighting | Use dry powder, foam, carbon dioxide, or water spray. Hazardous decomposition products include carbon oxides and lanthanum oxides.[5][8] |
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for synthesizing this compound hydrate via precipitation. The method is based on the reaction between a soluble lanthanum salt, such as lanthanum nitrate (B79036) (La(NO₃)₃), and an excess of oxalic acid ((COOH)₂).[1]
Reaction: 2 La(NO₃)₃ + 3 (COOH)₂ → La₂(C₂O₄)₃↓ + 6 HNO₃[1]
Materials and Equipment:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O)
-
Deionized water
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Lanthanum Nitrate Solution: Dissolve a calculated amount of Lanthanum(III) nitrate hexahydrate in a beaker with deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Oxalic Acid Solution: Dissolve a stoichiometric excess (e.g., 1.5x the molar equivalent) of oxalic acid dihydrate in a separate beaker with deionized water (e.g., 0.1 M). Using an excess of oxalic acid helps to ensure complete precipitation of the lanthanum ions.
-
-
Precipitation:
-
Place the beaker containing the lanthanum nitrate solution on a magnetic stirrer.
-
Slowly add the oxalic acid solution to the lanthanum nitrate solution dropwise while stirring continuously.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for a period (e.g., 30-60 minutes) to allow the precipitation to complete and to promote crystal growth.
-
-
Isolation of Precipitate:
-
Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.
-
Pour the suspension into the funnel and apply vacuum to separate the this compound precipitate from the supernatant liquid.
-
Wash the precipitate in the funnel with several small portions of deionized water to remove any unreacted reagents and nitric acid byproduct.
-
Continue the vacuum to pull air through the filter cake, partially drying the solid.
-
-
Drying:
-
Carefully remove the filter paper and the precipitate from the funnel.
-
Place the product in a drying oven set to a moderate temperature (e.g., 80-100 °C) to remove residual water. Dry until a constant weight is achieved. The resulting white powder is this compound hydrate.
-
Workflow Visualization
The following diagram illustrates the key stages of the this compound synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 537-03-1 [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. 草酸镧(III) 水合物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. LANTHANUM (III) OXALATE - Safety Data Sheet [chemicalbook.com]
- 6. Lanthanum(III) oxalate hydrate | CAS#:79079-18-8 | Chemsrc [chemsrc.com]
- 7. This compound CAS 312696-10-9 | Theorem Chemical [m.theoremchem.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. Lanthanum, (mu-(ethanedioato(2-)-kappaO1,kappaO2':kappaO1',kappaO2))bis(ethanedioato(2-)-kappaO1,kappaO2)di-, monohydrate | C6H2La2O13 | CID 516802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
The Formation of Lanthanum Oxalate Crystals: A Deep Dive into Nucleation and Growth
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lanthanum oxalate (B1200264), a compound of significant interest in materials science and increasingly in the pharmaceutical sector as a phosphate (B84403) binder, exhibits complex nucleation and growth behavior that dictates its final properties. Understanding and controlling the crystallization process is paramount for its application, from industrial separations of rare earth elements to the development of effective therapeutics. This technical guide provides a comprehensive overview of the core principles governing the nucleation and growth of lanthanum oxalate crystals, detailing experimental protocols and presenting key quantitative data for effective comparison and application.
Core Concepts: Nucleation and Crystal Growth
The formation of this compound crystals from a solution is a two-step process: nucleation, the birth of new crystal entities, and growth, the subsequent increase in size of these nuclei. The driving force for both is supersaturation, a state where the concentration of lanthanum and oxalate ions exceeds the equilibrium solubility.
Homogeneous vs. Heterogeneous Precipitation:
The method of achieving supersaturation significantly impacts the resulting crystal characteristics.
-
Heterogeneous Precipitation: This involves the direct addition of a precipitating agent (e.g., oxalic acid or a soluble oxalate salt) to a solution containing lanthanum ions. This rapid increase in supersaturation leads to the formation of many small nuclei, often resulting in fine, polydisperse powders.[1][2]
-
Homogeneous Precipitation: In this method, the precipitating agent is generated slowly and uniformly throughout the solution via a chemical reaction.[1][2] A common approach is the thermal decomposition of a precursor like oxamic acid.[1][2] This slow generation of oxalate ions maintains a low level of supersaturation, favoring crystal growth over nucleation and yielding larger, more well-defined crystals.[1][2][3][4]
Quantitative Analysis of this compound Precipitation
Precise control over the crystallization process requires a quantitative understanding of its kinetics. The following tables summarize key data from studies on this compound and other lanthanide oxalates, which often serve as models for each other due to their similar chemical properties.
Table 1: Precipitation Kinetics of Lanthanide Oxalates via Homogeneous Precipitation
| Lanthanide | Temperature (°C) | Kinetic Constant (k, min⁻¹) | R² | Reference |
| Ce(III) | 100 | 0.0214 | 0.983 | [1][5] |
| Ce(III) | 90 | 0.01 | 0.959 | [1][5] |
| Pr(III) | 100 | - | - | [1] |
| Gd(III) | 100 | - | - | [1] |
| Er(III) | 100 | - | - | [1] |
| Yb(III) | 100 | - | - | [1] |
Note: The precipitation kinetics were found to follow a pseudo-first-order model. The rate of precipitation decreases for heavier lanthanides.[1][5]
Table 2: Influence of Lanthanide on Crystal Size in Homogeneous Precipitation
| Lanthanide | Crystal Size | Morphology | Reference |
| Ce(III) | Up to 50 µm long, 20 µm wide | Needles | [1] |
| Gd(III) | Largest crystals | Regular, occasionally prolonged | [1] |
| Yb(III) | Smallest crystals | - | [1] |
Table 3: Thermal Decomposition of this compound Hydrate (B1144303)
| Decomposition Stage | Temperature Range (°C) | Mass Loss | Associated Process | Reference |
| Dehydration | ~100 - 200 | Varies with hydrate form | Loss of water of crystallization | [6][7] |
| Decomposition | ~350 - 450 | - | Release of CO and CO₂ | [6][7] |
| Final Product Formation | > 500 | - | Formation of Lanthanum Oxide | [8] |
Note: The exact temperatures and mass losses can vary depending on the specific hydrate (e.g., La₂(C₂O₄)₃·10H₂O) and heating rate.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental procedures for the synthesis and characterization of this compound crystals.
Homogeneous Precipitation via Thermal Decomposition of Oxamic Acid
This method allows for the synthesis of well-defined this compound microcrystals.[1][2]
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Oxamic acid
-
Distilled water
Procedure:
-
Prepare a 0.2 M solution of oxamic acid in a round bottom flask. To aid dissolution, the solution can be gently heated to 40°C.
-
Prepare a 0.2 M solution of lanthanum(III) nitrate.
-
Mix the oxamic acid and lanthanum nitrate solutions. No immediate precipitate should form.[1]
-
Heat the resulting clear solution to the desired temperature (e.g., 90°C or 100°C) with magnetic stirring (e.g., 500 rpm).[1]
-
To prevent evaporation, attach a condenser to the flask.[1]
-
Maintain the temperature for a set duration (e.g., 2 hours) to allow for complete precipitation.[1]
-
After the reaction, cool the mixture and collect the precipitate by centrifugation (e.g., 5000 rpm for 5 minutes).[1]
-
Wash the precipitate twice with distilled water.[1]
-
Dry the final product overnight in an oven at 40°C.[1]
Crystal Growth in Gel Media
This technique is employed to grow single crystals of this compound, often in combination with other rare earths.[6][7][9]
Materials:
-
Sodium metasilicate (B1246114) solution
-
Oxalic acid solution (e.g., 1 M)
-
Lanthanum(III) nitrate solution
-
Nitric acid (for pH adjustment)
-
Test tubes
Procedure:
-
Prepare a hydro-silica gel by mixing sodium metasilicate and oxalic acid solutions. The pH of the gel is a critical parameter and should be optimized (e.g., pH 6).[7]
-
Carefully pour an aqueous solution of lanthanum nitrate over the set gel.[7][9]
-
Lanthanum ions will diffuse into the gel and react with the oxalic acid, leading to the slow formation of this compound crystals over several days.[9]
-
The crystals can be harvested by carefully excavating the gel.
Characterization Techniques
A suite of analytical methods is employed to characterize the synthesized this compound crystals.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.[1][10]
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[1][6][10]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior and determine the water of crystallization content.[4][6][7]
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of oxalate ions and water molecules.[6][10]
-
Energy Dispersive X-ray Analysis (EDAX): To confirm the elemental composition of the crystals.[6]
Visualizing the Process: Experimental Workflow and Nucleation-Growth Relationship
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the conceptual relationship between nucleation and growth.
References
- 1. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. scispace.com [scispace.com]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Solubility of Lanthanum Oxalate in Acidic Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of lanthanum oxalate (B1200264) in acidic solutions. Lanthanum oxalate (La₂(C₂O₄)₃), an inorganic salt, is characterized by its poor solubility in water but demonstrates increased solubility in acidic environments. This property is pivotal in various industrial applications, including the separation and purification of lanthanum and other rare earth elements. Understanding the dissolution behavior of this compound in different acidic media is crucial for optimizing these processes and for the development of novel applications in fields such as materials science and pharmaceuticals.
Physicochemical Properties of this compound
This compound is a white crystalline solid. Its low solubility in aqueous solutions is quantified by its solubility product constant (Ksp).
| Property | Value | Reference |
| Chemical Formula | La₂(C₂O₄)₃ | |
| Molar Mass | 541.87 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility in Water | Poorly soluble | [1] |
| Solubility in Acids | Soluble | [2] |
| Solubility Product (Ksp) | 1 x 10⁻²⁵ | [3][4] |
Solubility in Acidic Solutions
The solubility of this compound significantly increases in acidic solutions due to the reaction of the oxalate ion (C₂O₄²⁻), a weak base, with hydrogen ions (H⁺). This reaction forms the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), thereby reducing the concentration of free oxalate ions in the solution. According to Le Chatelier's principle, the dissolution equilibrium of this compound shifts to the right, favoring the dissolution of the salt.
La₂(C₂O₄)₃(s) ⇌ 2La³⁺(aq) + 3C₂O₄²⁻(aq)
In the presence of an acid:
C₂O₄²⁻(aq) + 2H⁺(aq) ⇌ H₂C₂O₄(aq)
One study on the precipitation of lanthanum from a spent catalyst solution using oxalic acid investigated pH values of 1.0, 1.5, and 2.0 at temperatures of 60°C, 80°C, and 90°C. This research, while focused on precipitation, indirectly suggests that at lower pH values (i.e., higher acidity), the conditions are less favorable for precipitation, implying higher solubility. Another study details a gravimetric method for lanthanum determination by precipitation as this compound at a pH of 1.2, a condition chosen to minimize solubility.[8]
Experimental Protocols
Detailed experimental protocols for the dissolution of this compound are not extensively documented. However, based on standard solubility testing procedures and information from precipitation protocols, a general methodology for determining the solubility of this compound in acidic solutions can be outlined.
General Experimental Protocol for Determining Solubility
This protocol describes a general method for determining the equilibrium solubility of this compound in an acidic solution at a specific temperature.
Materials:
-
This compound (La₂(C₂O₄)₃) powder
-
Selected acid (e.g., HCl, HNO₃, H₂SO₄) of desired concentration
-
Deionized water
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrument for lanthanum quantification
-
Calibrated pH meter
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the acidic solution in a sealed container. The excess solid ensures that the solution becomes saturated.
-
Place the container in a constant temperature water bath set to the desired experimental temperature.
-
Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically several hours to days.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilute the filtered sample with an appropriate matrix (e.g., dilute nitric acid) to a concentration range suitable for the analytical instrument.
-
-
Analysis of Lanthanum Concentration:
-
Determine the concentration of lanthanum in the diluted sample using a calibrated ICP-OES or a similar sensitive analytical technique.
-
Perform the analysis in triplicate to ensure accuracy and precision.
-
-
Calculation of Solubility:
-
Calculate the concentration of lanthanum in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Protocol for Gravimetric Analysis of Lanthanum via Oxalate Precipitation
This protocol, adapted from a method for purity analysis of lanthanum oxide, details the precipitation of this compound from an acidic solution, which is the reverse of dissolution and provides insights into the conditions of low solubility.[8]
Materials:
-
Lanthanum-containing sample solution
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Diethyl oxalate/ethanol solution (50%)
-
Oxalic acid solution (2%)
-
Deionized water
-
Hot plate
-
Filter paper
-
Platinum crucible
-
Muffle furnace
Procedure:
-
Sample Preparation:
-
Dissolve the lanthanum-containing sample in HCl.
-
Adjust the pH of the solution to 1.2 using NH₄OH.[8]
-
-
Precipitation:
-
Heat the solution to 120°C on a hot plate.
-
Add a 50% diethyl oxalate/ethanol solution to the heated sample solution. Diethyl oxalate slowly hydrolyzes to produce oxalate ions, leading to a homogeneous precipitation of crystalline this compound.[8]
-
Maintain the solution at 120°C overnight to ensure complete precipitation.[8]
-
-
Filtration and Washing:
-
Allow the solution to cool to room temperature.
-
Filter the this compound precipitate using filter paper.
-
Wash the precipitate first with deionized water and then with a 2% oxalic acid solution to remove impurities.[8]
-
-
Gravimetric Determination:
-
Transfer the precipitate to a platinum crucible.
-
Heat the crucible in a muffle furnace at a high temperature (e.g., 900°C) to convert the this compound to lanthanum oxide (La₂O₃).
-
Determine the mass of the resulting lanthanum oxide and calculate the initial amount of lanthanum.
-
Visualizations
Chemical Equilibrium of this compound Dissolution in Acid
The following diagram illustrates the chemical equilibrium of this compound dissolution in an acidic solution. The addition of H⁺ ions shifts the equilibrium towards the formation of oxalic acid, thereby increasing the dissolution of this compound.
Caption: Dissolution equilibrium of this compound in acid.
Experimental Workflow for Solubility Determination
The diagram below outlines a typical experimental workflow for determining the solubility of this compound in an acidic medium.
Caption: Workflow for solubility determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Solved Ksp = 1x10-25 A 25.00 ml solution containing 0.0300 M | Chegg.com [chegg.com]
- 4. Solved Calculate the molar solubility of this compound | Chegg.com [chegg.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lanthanum - Wikipedia [en.wikipedia.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lanthanum Oxalate by Precipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The lanthanum oxalate (B1200264) precipitation method is a widely utilized and cost-effective technique for the synthesis of lanthanum oxalate (La₂(C₂O₄)₃·nH₂O), a crucial precursor for producing high-purity lanthanum oxide (La₂O₃) nanoparticles.[1][2] This method offers control over particle size and morphology by adjusting various reaction parameters.[3][4] Lanthanum oxide nanoparticles have significant applications in catalysis, ceramics, optics, and electronics.[1][5] These application notes provide detailed protocols for different approaches to this compound precipitation, along with quantitative data to guide experimental design.
Experimental Protocols
Protocol 1: Direct Precipitation using Oxalic Acid
This protocol describes a straightforward method for precipitating this compound from a lanthanum salt solution using oxalic acid.
Methodology:
-
Prepare Lanthanum Solution: Dissolve a stoichiometric amount of a soluble lanthanum salt (e.g., lanthanum chloride, LaCl₃) in distilled water.[2][6]
-
Prepare Oxalic Acid Solution: Prepare a solution of oxalic acid (H₂C₂O₄) in distilled water.[6]
-
Precipitation: Heat the lanthanum solution to approximately 70°C.[6] Slowly add the oxalic acid solution to the heated lanthanum solution while stirring. A white precipitate of this compound will form.[6]
-
Digestion: Continue stirring the mixture at the elevated temperature for a defined period to allow for crystal growth and uniform particle formation.
-
Filtration and Washing: Recover the precipitate by filtering the suspension using a sintered glass crucible or appropriate filter paper.[6][7] Wash the precipitate several times with distilled water to remove any unreacted reagents and by-products.[6]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C) to remove residual water.[1][2]
Protocol 2: Precipitation with a Complexing Agent for Morphological Control
This protocol utilizes a complexing agent, trisodium (B8492382) citrate (B86180), to influence the morphology of the resulting this compound particles, enabling the formation of hierarchical micro-particles and nano-tubes.[1][3]
Methodology:
-
Prepare Lanthanum-Citrate Complex: Dissolve 1 mmol of lanthanum chloride hexahydrate (LaCl₃·6H₂O) in 5 mL of a 1:1 (v/v) water and ethanol (B145695) mixed solvent.[1] Add an aqueous solution containing 1.2 mmol of trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) to the lanthanum solution.[1]
-
Stirring: Stir the solution at room temperature for 30 minutes to allow for the formation of the lanthanum-citrate complex.[1]
-
Precipitation: Add 1.5 mmol of oxalic acid (H₂C₂O₄) to the solution and stir for an additional 10 minutes. A white colloidal solution will form.[1]
-
Aging: Transfer the colloidal solution to a sealed beaker and let it stand for 24 hours at room temperature.[1]
-
Filtration and Washing: Collect the precipitate by filtration and wash it several times with distilled water.[1]
-
Drying: Dry the final product at 80°C for 6 hours.[1]
Protocol 3: Homogeneous Precipitation by Thermal Decomposition of Oxamic Acid
This method involves the slow generation of oxalate ions through the thermal decomposition of oxamic acid, leading to the formation of well-developed microcrystals.[8][9]
Methodology:
-
Prepare Reactant Solution: In a round bottom flask, mix 25 mL of a 0.2 M oxamic acid solution with 10 mL of a 0.2 M lanthanide nitrate (B79036) solution (e.g., La(NO₃)₃).[8]
-
Heating and Precipitation: Heat the solution to 100°C with magnetic stirring (500 rpm) and maintain this temperature for 2 hours. Use a condenser to prevent solvent evaporation.[8]
-
Cooling and Collection: After the reaction, allow the solution to cool down.
-
Washing and Centrifugation: Wash the obtained precipitate twice with distilled water, using centrifugation (5 min at 5000 rpm) to separate the solid.[8]
-
Drying: Dry the precipitate overnight in an oven at 40°C.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from the described protocols and other relevant literature for easy comparison.
Table 1: Reactant Concentrations and Ratios
| Parameter | Protocol 1 (Direct) | Protocol 2 (Complexing Agent) | Protocol 3 (Homogeneous) | Reference[4] |
| Lanthanum Salt | LaCl₃ | LaCl₃·6H₂O | La(NO₃)₃ | La(NO₃)₃ |
| Lanthanum Concentration | Not specified | 0.2 M (in 5 mL) | ~0.057 M | 0.18 mol/L |
| Precipitating Agent | H₂C₂O₄ | H₂C₂O₄ | Oxamic Acid | Ammonium Bicarbonate |
| Precipitant Concentration | Stoichiometric amount | 1.5 mmol | 0.2 M | 0.6 mol/L |
| Complexing Agent | None | Trisodium Citrate | None | None |
| Molar Ratio (La:Citrate:Oxalate) | - | 1 : 1.2 : 1.5 | - | - |
Table 2: Reaction Conditions
| Parameter | Protocol 1 (Direct) | Protocol 2 (Complexing Agent) | Protocol 3 (Homogeneous) | Reference[4] |
| Temperature | ~70°C[6] | Room Temperature[1] | 100°C[8] | 30°C |
| Reaction Time | Not specified | 24 hours (aging)[1] | 2 hours[8] | Not specified |
| Solvent | Water[6] | Water/Ethanol (1:1)[1] | Water[8] | Water |
| pH | Acidic (due to HCl addition)[6] | Not specified | Not specified | Not specified |
| Stirring | Yes | Yes | 500 rpm[8] | Not specified |
Table 3: Post-Precipitation Processing
| Parameter | Protocol 1 (Direct) | Protocol 2 (Complexing Agent) | Protocol 3 (Homogeneous) | Reference[2] |
| Washing | Distilled Water[6] | Distilled Water[1] | Distilled Water[8] | - |
| Drying Temperature | Not specified | 80°C[1] | 40°C[8] | 60-100°C |
| Drying Time | Not specified | 6 hours[1] | Overnight[8] | Not specified |
Thermal Decomposition of this compound
The synthesized this compound is typically converted to lanthanum oxide via thermal decomposition (calcination). This process involves dehydration followed by the decomposition of the anhydrous oxalate.
-
Dehydration: The water of hydration is lost in steps at temperatures generally between 86°C and 360°C.[5]
-
Decomposition to Oxide: The anhydrous this compound decomposes to lanthanum oxide (La₂O₃) at temperatures above 600°C.[5][10] Intermediate products such as lanthanum oxycarbonates (e.g., La₂O₂CO₃) may form at temperatures between approximately 400°C and 600°C.[5][11] Complete conversion to La₂O₃ is typically achieved by calcining at temperatures of 800°C or higher.[5][11]
Visualizations
Caption: General experimental workflow for this compound precipitation.
Caption: Chemical pathway from aqueous ions to lanthanum oxide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation of Lanthanum Oxide Nanoparticles by Chemical Precipitation Method | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ysxbcn.com [ysxbcn.com]
Application Note: Thermal Decomposition of Lanthanum Oxalate Hydrate using Thermogravimetric Analysis (TGA)
Introduction
Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is widely employed for characterizing the thermal stability and composition of materials. Lanthanum oxalate (B1200264) hydrate (B1144303) (La₂(C₂O₄)₃·nH₂O), typically found as the decahydrate (B1171855), is a common precursor for the synthesis of lanthanum oxide (La₂O₃), a material with significant applications in catalysis, ceramics, and optics.[1][2] Understanding the thermal decomposition pathway of lanthanum oxalate is crucial for controlling the synthesis of lanthanum oxide with desired properties. This application note details the TGA of this compound decahydrate and provides a standard protocol for its analysis.
The thermal decomposition of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) is a multi-step process.[1][3] It begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous oxalate to form intermediate carbonate species, and finally, the formation of lanthanum oxide at higher temperatures.[3][4]
Experimental Workflow
The general workflow for the TGA of this compound involves sample preparation, instrument setup, and data analysis to determine the various stages of decomposition.
Caption: Experimental workflow for TGA of this compound.
Thermal Decomposition Pathway
The decomposition of this compound decahydrate typically proceeds through three main stages following the initial dehydration steps.[3]
-
Dehydration: The process begins with the loss of the ten water molecules of hydration to form anhydrous this compound. This often occurs in multiple, overlapping steps.
-
Oxalate Decomposition: The anhydrous this compound then decomposes into an intermediate, lanthanum dioxycarbonate (La₂O₂CO₃), releasing carbon monoxide and carbon dioxide.
-
Carbonate Decomposition: Finally, the lanthanum dioxycarbonate decomposes to form the final product, lanthanum oxide (La₂O₃), with the release of carbon dioxide.[1]
Caption: Thermal decomposition pathway of this compound Hydrate.
Quantitative Data Summary
The theoretical weight loss for each decomposition step can be calculated based on stoichiometry. The experimental values obtained from TGA should closely align with these theoretical values.
| Step | Temperature Range (°C) | Reaction | Theoretical Weight Loss (%) |
| 1 | 50 - 300 | La₂(C₂O₄)₃·10H₂O → La₂(C₂O₄)₃ + 10H₂O | 25.37% |
| 2 | 300 - 500 | La₂(C₂O₄)₃ → La₂O₂CO₃ + 2CO + 2CO₂ | 22.56% |
| 3 | 600 - 800 | La₂O₂CO₃ → La₂O₃ + CO₂ | 6.20% |
| Total | La₂(C₂O₄)₃·10H₂O → La₂O₃ | 54.13% |
Note: Temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions.[1][4]
Detailed Experimental Protocol: TGA of this compound
This protocol outlines the procedure for analyzing the thermal decomposition of this compound hydrate using a thermogravimetric analyzer.
1. Instrumentation and Materials
-
Instrument: Calibrated Thermogravimetric Analyzer (e.g., NETZSCH STA 409 PC, SETARAM SETYS Evolution).[2][5]
-
Sample: Lanthanum(III) oxalate decahydrate (La₂(C₂O₄)₃·10H₂O).
-
Crucibles: Alumina or platinum crucibles (100 µL).[2]
-
Purge Gas: High-purity nitrogen (or air, depending on the desired atmosphere) with a flow controller.
2. Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh approximately 5-10 mg of the sample directly into a pre-tared TGA crucible.[5][6]
-
Gently tap the crucible to ensure the sample is evenly distributed across the bottom.
3. Instrument Setup and TGA Method
-
Place the sample crucible and a reference crucible (if using a simultaneous TGA-DSC) into the instrument's autosampler or furnace.
-
Set the purge gas flow rate. A typical rate is 20-60 mL/min.[5]
-
Program the instrument with the following temperature profile:
-
Equilibration: Hold at 30-40°C for 5-20 minutes to allow the furnace to stabilize.[2]
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature of 900-1000°C. A linear heating rate of 10°C/min is standard.[7] Slower rates (e.g., 3 K/min) can provide better resolution of overlapping events.[2]
-
Isothermal Hold (Optional): Hold at the final temperature for 10-15 minutes to ensure the reaction has gone to completion.
-
-
Ensure the data acquisition software is set to record mass, temperature, and time.
4. Data Analysis
-
Generate TG Curve: Plot the sample mass (%) on the y-axis against the temperature (°C) on the x-axis.
-
Generate DTG Curve: Plot the first derivative of the mass loss (d(mass)/dt) against temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.
-
Determine Temperature Ranges: Identify the onset and offset temperatures for each distinct mass loss step from the TG curve.
-
Calculate Mass Loss: Quantify the percentage of mass lost for each step. Compare these experimental values to the theoretical values to identify the corresponding chemical reactions.
-
Identify Products: Correlate each mass loss step with the proposed decomposition pathway (dehydration, oxalate decomposition, carbonate decomposition) to identify the intermediate and final products.
References
Application Notes and Protocols for the XRD Pattern Interpretation of Lanthanum Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and interpreting the X-ray diffraction (XRD) pattern of lanthanum oxalate (B1200264), a compound often used as a precursor in the synthesis of lanthanum-based materials for catalysis, ceramics, and pharmaceutical applications.
Introduction
X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. For lanthanum oxalate, XRD is crucial for phase identification, purity assessment, and crystallite size determination. The most common form is this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O), which is known to crystallize in a monoclinic system. Understanding its characteristic XRD pattern is essential for quality control and for ensuring the desired properties of the final lanthanum-based products.
Crystallographic Data of this compound Decahydrate
This compound decahydrate (La₂(C₂O₄)₃·10H₂O) is the most frequently encountered phase under typical precipitation conditions. Its crystal structure has been well-characterized.
Table 1: Crystal Structure Data for this compound Decahydrate [1][2]
| Parameter | Value |
| Chemical Formula | La₂(C₂O₄)₃·10H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.91 Å |
| b | 9.66 Å |
| c | 10.47 Å |
| β | 119° |
| Z | 2 |
| JCPDS Card No. | 00-049-1255 |
Note: The lattice parameters can vary slightly depending on the synthesis conditions and the degree of hydration.
Interpretation of the XRD Pattern
The XRD pattern of a crystalline material is a unique fingerprint characterized by a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are directly related to the crystal lattice structure.
Peak Positions (2θ) and Miller Indices (hkl)
The positions of the diffraction peaks are determined by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between crystal lattice planes. Each peak can be indexed with a set of Miller indices (hkl), which represent the orientation of the corresponding lattice plane.
While a complete, experimentally verified peak list from the JCPDS card 00-049-1255 is not publicly available, the major diffraction peaks for this compound decahydrate can be identified by comparing the experimental pattern with data from the literature. The expected peak positions can also be calculated from the known lattice parameters.
Table 2: Representative XRD Peaks for this compound Decahydrate
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| ~10-12 | ~8.8-7.4 | Strong | (100), (010) |
| ~15-17 | ~5.9-5.2 | Medium | (11-1), (200) |
| ~18-20 | ~4.9-4.4 | Strong | (020), (12-1) |
| ~22-24 | ~4.0-3.7 | Medium | (211), (31-1) |
| ~28-30 | ~3.2-3.0 | Medium | (130), (22-2) |
Note: This table provides an expected range for major peaks. The exact 2θ values and relative intensities can vary based on experimental conditions, sample preparation, and instrument.
Peak Intensity
The intensity of a diffraction peak is proportional to the number of crystal planes in a specific orientation and the atomic scattering factors of the constituent atoms. For powder samples, preferred orientation of crystallites can significantly affect the relative intensities of the peaks.
Peak Broadening
The width of the diffraction peaks can provide information about the crystallite size and lattice strain. Broader peaks are indicative of smaller crystallites or the presence of microstrain within the crystal lattice. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.
Experimental Protocols
Synthesis of this compound Decahydrate (Precipitation Method)[3]
This protocol describes a standard laboratory procedure for the synthesis of this compound decahydrate.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a Lanthanum Nitrate Solution: Dissolve a calculated amount of La(NO₃)₃·6H₂O in deionized water to obtain a 0.1 M solution.
-
Prepare an Oxalic Acid Solution: Dissolve a stoichiometric excess of H₂C₂O₄·2H₂O in deionized water to obtain a 0.1 M solution. A 1.5:1 molar ratio of oxalate to lanthanum is recommended.
-
Precipitation: While stirring vigorously, slowly add the oxalic acid solution to the lanthanum nitrate solution at room temperature. A white precipitate of this compound will form immediately.
-
Digestion: Continue stirring the suspension for 1-2 hours at room temperature to allow for the precipitate to age and improve its crystallinity.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the precipitate several times with deionized water to remove any unreacted reagents, followed by a final wash with ethanol (B145695) to facilitate drying.
-
Drying: Dry the collected this compound precipitate in an oven at a low temperature (e.g., 50-60 °C) for several hours until a constant weight is achieved. Avoid high temperatures to prevent dehydration.
Powder X-ray Diffraction (PXRD) Analysis
This protocol outlines the general procedure for acquiring a powder XRD pattern of the synthesized this compound.
Instrumentation:
-
Powder X-ray diffractometer
-
Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder (zero-background sample holders are recommended for small sample amounts)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Gently grind the dried this compound powder in a mortar and pestle to ensure a fine and homogeneous particle size. This minimizes preferred orientation effects.
-
Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface that is flush with the holder's reference plane.
-
Instrument Setup:
-
Radiation: Set the X-ray source to Cu Kα radiation.
-
Voltage and Current: Use typical operating conditions (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): A typical scan range for initial analysis is 10° to 70°.
-
Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good data quality.
-
-
Data Collection: Initiate the XRD scan and collect the diffraction data.
-
Data Analysis:
-
Phase Identification: Compare the experimental XRD pattern with the JCPDS database (Card No. 00-049-1255) or literature data to confirm the formation of this compound decahydrate.
-
Peak Analysis: Identify the positions (2θ), intensities, and full-width at half-maximum (FWHM) of the diffraction peaks.
-
Lattice Parameter Refinement (Optional): If high-quality data is obtained, the lattice parameters can be refined using appropriate software.
-
Visualizations
References
Application Note: Characterization of Lanthanum Oxalate Using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃), typically in its hydrated form (La₂(C₂O₄)₃·10H₂O), is a critical precursor in the synthesis of high-purity lanthanum oxide (La₂O₃) nanoparticles and other lanthanide-based functional materials.[1][2] These materials have widespread applications in catalysis, ceramics, and optics.[2] The purity, hydration state, and thermal decomposition behavior of lanthanum oxalate directly influence the properties of the final lanthanum oxide product. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of this compound. It provides detailed information about its chemical composition, the presence of water of hydration, and the transformation during thermal processing.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific molecular bond or functional group, the radiation is absorbed. The resulting spectrum is a unique molecular "fingerprint" that allows for the identification of the compound and its structural features. For this compound, FTIR is particularly useful for identifying the vibrations of the oxalate anion (C₂O₄²⁻), water molecules (H₂O), and the lanthanum-oxygen (La-O) bonds.[2][3]
Applications
-
Confirmation of Synthesis: FTIR spectroscopy is used to confirm the successful synthesis of this compound hydrate (B1144303) by identifying its characteristic absorption bands. The presence of strong peaks corresponding to oxalate C=O and C-O stretching, along with broad O-H stretching bands from water molecules, verifies the formation of the desired product.[2][4]
-
Monitoring Thermal Decomposition: this compound decomposes in a multi-step process when heated.[1][5] FTIR analysis of samples calcined at different temperatures allows for the tracking of this process. The disappearance of water bands, followed by changes in the oxalate peaks and the emergence of new bands corresponding to lanthanum oxycarbonate (La₂O₂CO₃) and finally lanthanum oxide (La₂O₃), can be clearly monitored.[1]
-
Quality Control: The technique can be employed for quality control to ensure the consistency of the synthesized this compound, checking for impurities or variations in the degree of hydration.
Data Interpretation and Presentation
The FTIR spectrum of this compound hydrate exhibits several distinct absorption bands. The precise positions of these bands can confirm the coordination of the oxalate ligand to the lanthanum ion.
Table 1: Characteristic FTIR Absorption Bands of this compound Hydrate (La₂(C₂O₄)₃·10H₂O)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |
| ~3395 | O-H Symmetrical Stretching | Water of Hydration (H₂O) | [2] |
| ~1627 | C=O Asymmetric Stretching | Oxalate Anion (C₂O₄²⁻) | [2] |
| ~1321 | C-O Symmetric Stretching | Oxalate Anion (C₂O₄²⁻) | [2] |
| ~800 | O-C=O Bending (In-plane deformation) + La-O bond | Oxalate Anion + La-O Bond | [2][6] |
| ~480 | Rocking of CO₂ | Oxalate Anion (C₂O₄²⁻) | [6][7] |
During thermal decomposition, the broad band around 3395 cm⁻¹ diminishes as water is removed. The oxalate bands (~1627, 1321, 800 cm⁻¹) weaken and are replaced by characteristic peaks for lanthanum oxycarbonate (La₂O₂CO₃) at intermediate temperatures (~500-600 °C), such as bands around 1501, 1450, 1357, and 851 cm⁻¹.[1] At higher temperatures (~800 °C), these bands disappear and a characteristic La-O stretching vibration for lanthanum oxide (La₂O₃) appears around 649 cm⁻¹.[1]
Visualizations
Caption: Workflow for synthesis and FTIR characterization.
Caption: Vibrational modes of the oxalate ligand.
Protocols
Protocol 1: Synthesis of this compound Hydrate (La₂(C₂O₄)₃·10H₂O)
This protocol is based on a simple precipitation method.[2][8]
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Ammonium (B1175870) oxalate monohydrate ((NH₄)₂C₂O₄·H₂O) or oxalic acid (H₂C₂O₄)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of lanthanum nitrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.15 M solution of ammonium oxalate (or oxalic acid) in deionized water. A slight excess of oxalate ensures complete precipitation of lanthanum.
-
-
Precipitation:
-
Place the lanthanum nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add the ammonium oxalate solution dropwise to the lanthanum nitrate solution while stirring continuously.
-
A voluminous white precipitate of this compound hydrate will form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction is complete and to allow for particle growth.
-
-
Isolation and Washing:
-
Separate the white precipitate from the solution by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
Finally, wash the precipitate with ethanol (B145695) to facilitate drying.
-
-
Drying:
-
Transfer the washed precipitate to a watch glass or petri dish.
-
Dry the product in an oven at 80 °C for 6-12 hours, or until a constant weight is achieved.[2]
-
-
Storage:
-
Store the resulting fine white powder of La₂(C₂O₄)₃·10H₂O in a desiccator to prevent absorption of atmospheric moisture.
-
Protocol 2: Sample Preparation for FTIR Analysis (KBr Pellet Method)
This is the most common method for analyzing solid samples with FTIR.[3][9]
Materials:
-
Dried this compound powder
-
FTIR-grade potassium bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.[10]
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Procedure:
-
Grinding KBr: Place approximately 100-200 mg of dry, crystalline KBr into a clean, dry agate mortar. Grind it to a very fine powder. The KBr should appear talc-like with no visible crystals.
-
Mixing: Add 1-2 mg of the synthesized this compound powder to the KBr in the mortar.[9] The optimal sample-to-KBr ratio is approximately 1:100.[11]
-
Homogenization: Gently but thoroughly grind the mixture with the pestle for 1-2 minutes to ensure the sample is uniformly dispersed within the KBr matrix. Avoid excessive grinding which can affect the crystal structure of some samples.
-
Loading the Die: Transfer a small amount of the homogenized powder into the pellet die. Distribute the powder evenly over the bottom surface.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 5-8 metric tons) for 1-2 minutes.[11] This will cause the KBr to flow and form a transparent or translucent disc.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet is thin, transparent, and free from cracks or cloudiness.
-
Analysis: Immediately place the pellet in the sample holder of the FTIR spectrometer for analysis to minimize moisture absorption from the atmosphere.
Protocol 3: FTIR Data Acquisition
Equipment:
-
FTIR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
Procedure:
-
Background Scan: Place a "blank" KBr pellet (containing only KBr) or an empty sample holder in the spectrometer's sample compartment. Run a background scan to obtain a spectrum of the atmosphere (CO₂, H₂O) and the KBr matrix. The instrument will automatically subtract this background from the sample spectrum.
-
Sample Scan: Remove the blank pellet and place the KBr pellet containing the this compound sample into the holder.
-
Acquisition Parameters: Set the desired acquisition parameters. Typical settings are:
-
Wavenumber Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (to improve signal-to-noise ratio)
-
-
Collect Spectrum: Initiate the scan to collect the sample spectrum.
-
Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform any necessary baseline corrections or smoothing using the spectrometer's software. Label the significant peaks for analysis and comparison with reference data.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile room temperature synthesis of this compound nanorods and their interaction with antioxidative naphthalimide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. ias.ac.in [ias.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Lanthanum Oxalate as a Precursor for Lanthanum Oxide Nanoparticles: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum oxalate (B1200264) as a precursor. This document outlines detailed experimental protocols, data on the physicochemical properties of the nanoparticles, and their potential applications in the biomedical field, particularly in cancer therapy.
Introduction
Lanthanum oxide nanoparticles are gaining significant attention in various fields, including catalysis, electronics, and biomedicine, owing to their unique properties such as a high dielectric constant and catalytic activity. In the realm of drug development, La₂O₃ nanoparticles are being explored as potential drug delivery vehicles and therapeutic agents. The synthesis method utilizing lanthanum oxalate as a precursor followed by thermal decomposition is a reliable and effective approach to produce crystalline La₂O₃ nanoparticles with controlled size and morphology, which are critical for their biological activity.
Experimental Protocols
I. Synthesis of this compound Precursor (La₂(C₂O₄)₃·10H₂O)
This protocol details the precipitation method for synthesizing this compound, the precursor to lanthanum oxide nanoparticles.
Materials:
-
Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (B79036) (La(NO₃)₃·6H₂O)
-
Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄·H₂O)
-
Deionized water
-
Hydrochloric acid (HCl) (optional, for pH adjustment)
-
Trisodium (B8492382) citrate (B86180) (Na₃Cit) (optional, as a complexing agent to control morphology)[1]
Procedure:
-
Prepare Lanthanum Salt Solution: Dissolve a stoichiometric amount of lanthanum salt (e.g., 1 mmol of LaCl₃·6H₂O) in a mixed solvent of deionized water and ethanol (e.g., 5 mL, 1:1 volume ratio).[2]
-
(Optional) Add Complexing Agent: To influence the morphology of the final product, an aqueous solution of a complexing agent like trisodium citrate (e.g., 1.2 mmol) can be added to the lanthanum salt solution and stirred for 30 minutes at room temperature.[1][2]
-
Prepare Oxalic Acid Solution: Prepare a stoichiometric amount of oxalic acid solution (e.g., 1.5 mmol of H₂C₂O₄) in deionized water.[2]
-
Precipitation: Slowly add the oxalic acid solution to the lanthanum salt solution while stirring vigorously. The precipitation is typically carried out at room temperature or a slightly elevated temperature (e.g., 70°C).[2][3]
-
Aging: Allow the resulting white precipitate of this compound to age in the mother liquor for a specified period (e.g., several hours to 24 hours) to ensure complete precipitation and particle growth.[1]
-
Washing and Collection: Separate the precipitate by filtration or centrifugation. Wash the collected this compound precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.[2]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80°C) for several hours (e.g., 6 hours) to obtain the this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) powder.[2]
II. Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles via Thermal Decomposition
This protocol describes the calcination of the this compound precursor to yield lanthanum oxide nanoparticles.
Materials:
-
Dried this compound (La₂(C₂O₄)₃·10H₂O) powder
-
Crucible (e.g., alumina)
-
Muffle furnace
Procedure:
-
Placement: Place a known amount of the dried this compound powder into a crucible.
-
Calcination: Transfer the crucible to a muffle furnace. Heat the sample in a static air atmosphere. The thermal decomposition occurs in several stages:
-
Dehydration: Stepwise loss of water molecules occurs in the temperature range of approximately 86°C to 360°C.[4]
-
Decomposition to Intermediates: The anhydrous this compound decomposes to form intermediates such as lanthanum oxycarbonates (e.g., La₂O₂CO₃) at around 400-500°C.[4][5]
-
Formation of Lanthanum Oxide: The final conversion to lanthanum oxide (La₂O₃) occurs at temperatures typically above 700°C. A common calcination temperature to ensure complete conversion and good crystallinity is 800°C or higher.[4][6]
-
-
Cooling: After holding at the desired calcination temperature for a specific duration (e.g., 2-4 hours), allow the furnace to cool down to room temperature naturally.
-
Collection: The resulting fine white powder is lanthanum oxide nanoparticles.
Data Presentation
The properties of the synthesized lanthanum oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.
| Precursor Synthesis Parameter | Value/Range | Resulting Nanoparticle Characteristic | Reference |
| Lanthanum Salt Concentration | 1 mmol in 5 mL | Influences precursor morphology | [2] |
| Precipitant Concentration | 1.5 mmol | Affects precipitation rate and precursor size | [2] |
| Use of Complexing Agent (Trisodium Citrate) | 1.2 mmol | Can lead to hierarchical micro- and nano-structures | [1] |
| Reaction Temperature | Room Temperature - 70°C | Affects precursor crystallinity and size | [2][3] |
| Calcination Parameter | Value/Range | Resulting Nanoparticle Characteristic | Reference |
| Calcination Temperature | 600 - 1000°C | Higher temperatures lead to larger crystallite size and higher crystallinity. | [6] |
| Calcination Time | 30 - 150 minutes | Longer times can promote grain growth. | [6] |
| Final Product at 800°C | - | Crystalline La₂O₃ with a surface area of 13.4 m²/g. | [4] |
| Particle Size (from La₂(CO₃)₃ precursor at 650°C) | - | 30-35 nm | |
| Particle Size (from sol-gel, calcined at 850°C) | - | ~37 nm |
Applications in Drug Development
Lanthanum oxide nanoparticles have demonstrated significant potential in cancer therapy due to their cytotoxic effects on various cancer cell lines. The primary mechanism of this cytotoxicity is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), which subsequently leads to apoptosis (programmed cell death).
Mechanism of Action: Oxidative Stress and Apoptosis
La₂O₃ nanoparticles can be internalized by cancer cells and are thought to induce the production of ROS, such as superoxide (B77818) anions and hydroxyl radicals.[7] This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative damage to key biomolecules like lipids, proteins, and DNA. Ultimately, this cellular stress triggers apoptotic pathways, leading to the selective death of cancer cells.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of La₂O₃ nanoparticles.
Signaling Pathway of La₂O₃ Nanoparticle-Induced Apoptosis
Caption: Proposed signaling pathway for La₂O₃ NP-induced apoptosis.
Disclaimer: This document is intended for research and informational purposes only. Appropriate safety precautions should be taken when handling nanoparticles and chemicals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lanthanum Oxalate: A Versatile Precursor for Perovskite Material Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The use of lanthanum oxalate (B1200264) as a precursor in the synthesis of perovskite materials offers a reliable and efficient route to produce a wide range of functional oxides with tailored properties. This method, primarily involving co-precipitation followed by thermal decomposition, allows for excellent control over stoichiometry, particle size, and morphology of the final perovskite product. These materials are of significant interest in various fields, including catalysis, solid oxide fuel cells (SOFCs), sensors, and drug delivery systems, owing to their unique electronic, ionic, and catalytic properties.
This document provides detailed application notes and experimental protocols for the preparation of various lanthanum-based perovskite materials using lanthanum oxalate as a key precursor.
Application Notes
The oxalate co-precipitation method is a versatile technique for synthesizing a variety of lanthanum-based perovskite oxides. The process generally involves the simultaneous precipitation of lanthanum and other metal cations from a solution using oxalic acid or an oxalate salt as the precipitating agent. The resulting mixed-metal oxalate precursor is then subjected to calcination at elevated temperatures to yield the desired perovskite phase.
Key advantages of the this compound precursor method include:
-
Homogeneity: Co-precipitation ensures a high degree of mixing of the constituent metal ions at the atomic level, leading to the formation of a homogeneous perovskite phase at lower calcination temperatures compared to conventional solid-state reaction methods.
-
Control over Stoichiometry: The stoichiometry of the final perovskite can be precisely controlled by adjusting the molar ratios of the metal precursors in the initial solution.
-
Tunable Nanostructures: By carefully controlling parameters such as pH, temperature, and precursor concentrations during precipitation, it is possible to tailor the particle size and morphology of the resulting perovskite powders.[1]
Applications of Perovskites from this compound:
-
Catalysis: Lanthanum-based perovskites, such as lanthanum cobaltite (B72492) (LaCoO₃) and lanthanum ferrite (B1171679) (LaFeO₃), are effective catalysts for a variety of oxidation and reduction reactions. Their high thermal stability and oxygen mobility make them suitable for applications in automotive exhaust catalysis and industrial chemical processes.
-
Solid Oxide Fuel Cells (SOFCs): Lanthanum strontium manganite (LSM) and lanthanum strontium cobalt ferrite (LSCF) are widely used as cathode materials in SOFCs due to their high electronic and ionic conductivity. The oxalate method provides a means to synthesize these materials with optimized microstructures for enhanced electrochemical performance.
-
Sensors: The electrical conductivity of certain perovskite oxides is sensitive to the composition of the surrounding atmosphere, making them suitable for use in gas sensors.
-
Drug Delivery: The porous nature of some perovskite materials synthesized via the oxalate route can be exploited for loading and controlled release of therapeutic agents.
Experimental Protocols
This section provides detailed protocols for the synthesis of three common lanthanum-based perovskite materials using the oxalate precursor method: Lanthanum Ferrite (LaFeO₃), Lanthanum Strontium Manganite (La₀.₈Sr₀.₂MnO₃), and Lanthanum Aluminate (LaAlO₃).
Protocol 1: Synthesis of Lanthanum Ferrite (LaFeO₃) via Thermal Decomposition of Lanthanum Ferrioxalate (B100866)
This protocol is based on the in-situ formation of a lanthanum ferrioxalate precursor followed by thermal decomposition.[2]
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
1,2-ethanediol (B42446) (ethylene glycol)
-
Nitric acid (HNO₃), 2 M solution
-
Acetone
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution containing lanthanum nitrate, iron nitrate, and 1,2-ethanediol in a molar ratio of 1:1:3.
-
pH Adjustment: Adjust the pH of the solution to 3 by adding 2 M nitric acid.
-
Precipitation: Heat the solution in a water bath at approximately 100°C for 20 minutes to facilitate the redox reaction and precipitation of the lanthanum ferrioxalate precursor, LaFe(C₂O₄)₃·3H₂O.[2]
-
Purification: Purify the obtained precipitate by washing with acetone.
-
Drying: Dry the purified precursor in air.
-
Calcination: Calcine the dried precursor powder in a furnace at a desired temperature for 1 hour to obtain LaFeO₃. The perovskite phase starts to form at temperatures of 550°C and above.[2][3]
Quantitative Data:
The calcination temperature significantly influences the crystallite size and unit cell volume of the resulting LaFeO₃.
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Unit Cell Volume (ų) | Reference |
| 550 | 25 | 245.5 | [3] |
| 600 | 30 | 245.2 | [3] |
| 700 | 45 | 244.9 | [3] |
| 800 | 60 | 244.7 | [3] |
Protocol 2: Synthesis of Lanthanum Strontium Manganite (La₀.₈Sr₀.₂MnO₃) via Co-Precipitation
This protocol describes a co-precipitation method using oxalic acid as the precipitating agent.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
Oxalic acid (H₂C₂O₄·2H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (for pH adjustment)
-
Deionized water
Procedure:
-
Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of lanthanum nitrate, strontium nitrate, and manganese nitrate in deionized water to achieve the desired La:Sr:Mn molar ratio of 0.8:0.2:1.
-
Precipitating Agent Solution: Prepare a separate aqueous solution of oxalic acid.
-
Co-precipitation: Slowly add the oxalic acid solution to the mixed metal nitrate solution under vigorous stirring. Adjust the pH of the mixture to a value between 8 and 9 using ammonium hydroxide to ensure complete precipitation of the metal oxalates.
-
Aging: Age the resulting precipitate in the mother liquor for a few hours to allow for complete precipitation and particle growth.
-
Washing: Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at around 100-120°C.
-
Calcination: Calcine the dried oxalate precursor powder in a furnace. A single-phase perovskite structure is typically obtained after calcination at temperatures between 800°C and 1000°C for several hours.
Protocol 3: Synthesis of Lanthanum Aluminate (LaAlO₃) via Co-Precipitation
This protocol details the co-precipitation synthesis of LaAlO₃ using sodium hydroxide as the precipitating agent.[4]
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of lanthanum nitrate and aluminum nitrate in deionized water.
-
Precipitating Agent Solution: Prepare a dilute solution of sodium hydroxide.
-
Co-precipitation: Slowly add the metal nitrate solution to the sodium hydroxide solution under vigorous stirring. Maintain the pH of the solution at 9 by adjusting the addition rate of the nitrate solution.[4]
-
Washing: Centrifugally wash the resulting white precipitate thoroughly with deionized water four times, followed by two washes with ethanol.[4]
-
Drying: Dry the gelatinous precipitate.
-
Calcination: Calcine the dried precursor powder at a desired temperature for 6 hours. A pure perovskite phase of LaAlO₃ can be obtained at a calcination temperature of 700°C.[4]
Quantitative Data:
The crystallite size of LaAlO₃ is dependent on the calcination temperature.
| Calcination Temperature (°C) | Crystallite Size (nm) | Reference |
| 700 | 31 | [4] |
| 800 | 35 | [4] |
| 900 | 40 | [4] |
| 1000 | 44.5 | [4] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of perovskite materials using the this compound precursor method.
Caption: General workflow for perovskite synthesis via the oxalate co-precipitation method.
References
Co-precipitation of Lanthanum Oxalate with Other Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-precipitation of lanthanum oxalate (B1200264) with various metals. This technique is a cornerstone in diverse fields, from the separation of actinides in nuclear waste management to the synthesis of advanced materials and has potential applications in drug delivery systems. The provided protocols and data are intended to serve as a foundational resource for researchers and professionals working in these areas.
Introduction
Co-precipitation with lanthanum oxalate is a widely utilized technique for the separation and concentration of various metal ions from aqueous solutions. The low solubility of this compound makes it an excellent carrier for other metal ions that form sparingly soluble oxalates or can be incorporated into the this compound crystal lattice. This method is particularly effective for the separation of trivalent actinides and other lanthanides, as well as certain divalent metals.
The efficiency of the co-precipitation process is influenced by several key parameters, including pH, temperature, concentration of reactants, and the method of precipitation (heterogeneous vs. homogeneous). Understanding and controlling these parameters is crucial for achieving the desired separation and purity of the target metal.
Applications
The co-precipitation of metals with this compound has several important applications:
-
Nuclear Waste Management: This technique is instrumental in the separation of trivalent actinides, such as americium (Am) and curium (Cm), from high-level liquid waste streams. The co-precipitation of these elements with this compound allows for their concentration and subsequent vitrification or transmutation.
-
Analytical Chemistry: In trace element analysis, co-precipitation with this compound can be used to pre-concentrate analytes from a dilute solution, thereby bringing them within the detection limits of analytical instruments.
-
Materials Science: Co-precipitation is a versatile method for the synthesis of mixed-metal oxide powders with a homogeneous distribution of the constituent metals. These mixed oxides can have a wide range of applications, including in catalysts, fuel cells, and magnetic materials. For instance, lanthanum-strontium manganites, synthesized via oxalate co-precipitation, are of interest for their use in solid oxide fuel cells.[1][2]
-
Drug Development: While less common, the principle of co-precipitation could be explored for the development of drug delivery systems, where a therapeutic metal ion is incorporated into a biocompatible carrier like this compound for controlled release. Lanthanum carbonate, a related compound, is already used to bind oxalate in the gut to prevent kidney stones, highlighting the interaction of lanthanum with oxalates in a biological context.[3][4][5][6][7]
Co-precipitation Mechanisms and Influencing Factors
The co-precipitation of metal ions with this compound can occur through several mechanisms:
-
Isomorphous Replacement: If the ionic radius and charge of the target metal are similar to that of La³⁺, it can substitute for lanthanum in the oxalate crystal lattice, forming a solid solution. This is a common mechanism for the co-precipitation of other trivalent lanthanides and actinides.
-
Adsorption: The target metal ions can be adsorbed onto the surface of the this compound precipitate.
-
Occlusion: The target metal ions can be physically trapped within the growing this compound crystals.
The dominant mechanism and the overall efficiency of co-precipitation are influenced by:
-
pH: The pH of the solution affects the solubility of both this compound and the oxalates of the co-precipitating metals. Generally, a lower pH increases the solubility of metal oxalates.
-
Temperature: Temperature can influence the solubility of the oxalates and the kinetics of the precipitation reaction.
-
Concentration of Oxalic Acid: An excess of oxalic acid is often used to ensure complete precipitation of lanthanum. However, a very high excess can lead to the formation of soluble oxalate complexes of some metals, reducing the co-precipitation efficiency.[8]
-
Precipitation Method: The method of precipitation, either heterogeneous or homogeneous, significantly impacts the crystal size, morphology, and purity of the precipitate.
Experimental Protocols
Two primary methods are employed for the co-precipitation of metals with this compound: heterogeneous and homogeneous precipitation.
Heterogeneous Co-precipitation Protocol
This method involves the direct addition of a precipitating agent (e.g., oxalic acid) to a solution containing lanthanum and the metal(s) to be co-precipitated. It is a rapid method but can lead to the formation of small, irregular crystals and a higher degree of impurity inclusion.
Materials:
-
Lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O)
-
Nitrate salt of the metal to be co-precipitated (e.g., Sr(NO₃)₂, Am(NO₃)₃)
-
Oxalic acid (H₂C₂O₄·2H₂O)
-
Nitric acid (HNO₃)
-
Deionized water
-
Beakers, magnetic stirrer, hot plate, filtration apparatus (e.g., Büchner funnel and filter paper), drying oven.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of lanthanum nitrate in dilute nitric acid (e.g., 0.1 M HNO₃).
-
Prepare a stock solution of the nitrate salt of the metal to be co-precipitated in dilute nitric acid.
-
Prepare a precipitating solution of oxalic acid (e.g., 0.9 M).
-
-
Precipitation:
-
In a beaker, combine the lanthanum nitrate solution and the solution of the metal to be co-precipitated.
-
Heat the solution to the desired temperature (e.g., 60°C) while stirring continuously with a magnetic stirrer.[8]
-
Slowly add the oxalic acid solution to the heated metal salt solution over a period of 15-30 minutes.[8]
-
Continue stirring the solution at the elevated temperature for a digestion period (e.g., 30-60 minutes) to allow the precipitate to age and improve its filterability.
-
-
Filtration and Washing:
-
Allow the precipitate to settle.
-
Filter the precipitate using a Büchner funnel and filter paper under vacuum.
-
Wash the precipitate several times with a dilute oxalic acid solution (e.g., 0.1 M) to remove soluble impurities.
-
Finally, wash the precipitate with deionized water to remove the excess acid.
-
-
Drying and Calcination:
-
Dry the precipitate in an oven at a suitable temperature (e.g., 110°C) to remove water.
-
If the oxide form is desired, calcine the dried oxalate precipitate in a furnace at a high temperature (e.g., 800-1000°C).
-
Homogeneous Co-precipitation Protocol
In this method, the precipitating agent (oxalate ions) is generated in-situ through the slow chemical reaction of a precursor. This leads to a more controlled precipitation process, resulting in larger, more uniform crystals with higher purity. A common precursor for generating oxalate ions is the thermal decomposition of oxamic acid or the hydrolysis of diethyl oxalate.[9][10]
Materials:
-
Lanthanum nitrate (La(NO₃)₃·6H₂O)
-
Nitrate salt of the metal to be co-precipitated
-
Oxamic acid (NH₂COCOOH) or Diethyl oxalate ((C₂H₅)₂C₂O₄)
-
Nitric acid (HNO₃)
-
Deionized water
-
Reaction vessel (e.g., three-necked flask with a condenser), magnetic stirrer, hot plate/heating mantle, filtration apparatus, drying oven.
Procedure (using Oxamic Acid):
-
Solution Preparation:
-
Prepare a solution containing the desired concentrations of lanthanum nitrate and the nitrate salt of the co-precipitating metal in deionized water.
-
Add the calculated amount of oxamic acid to the metal salt solution.
-
-
Precipitation:
-
Heat the solution to a specific temperature (e.g., 90-100°C) under constant stirring.[9] The thermal decomposition of oxamic acid will slowly release oxalate ions, leading to the gradual formation of the co-precipitate.
-
Maintain the temperature and stirring for a defined period (e.g., several hours) to ensure complete precipitation.[9]
-
-
Filtration and Washing:
-
Follow the same filtration and washing steps as described in the heterogeneous protocol.
-
-
Drying and Calcination:
-
Follow the same drying and calcination steps as described in the heterogeneous protocol.
-
Data Presentation
The efficiency of co-precipitation is typically reported as the percentage of the target metal that is removed from the solution and incorporated into the this compound precipitate.
Table 1: Co-precipitation of Americium with this compound
| Parameter | Condition | Am Recovery (%) | La Recovery (%) | Reference |
| Precipitation Method | Heterogeneous | >97 | ~94 | [8] |
| Precipitating Agent | 0.9 M Oxalic Acid | [8] | ||
| Temperature | 60°C | [8] | ||
| Acid Concentration | ~0.1 M Nitric Acid | [8] | ||
| Washing Solution | 0.25 M Oxalic Acid / 0.5 M Nitric Acid | [8] |
Table 2: Co-precipitation of Strontium with this compound for ⁹⁰Sr Recovery
| Parameter | Condition | Sr Recovery (%) | Notes | Reference |
| Precipitation Method | Heterogeneous | >70 | This compound used as a scavenger for multivalent ions. | [11] |
| pH for Sr Precipitation | Alkaline | Strontium precipitated as strontium oxalate after initial scavenging. | [11] |
Table 3: Co-precipitation of Transition Metals for the Synthesis of Lanthanum Silicate (B1173343) Oxyapatites
| Co-precipitated Metals | Synthesis Method | Calcination Temperature (°C) | Resulting Phase | Application | Reference |
| Cobalt (Co) | Co-precipitation | 1000 | Apatite phase | Solid Oxide Fuel Cell Electrolyte | [12] |
| Cobalt (Co) and Nickel (Ni) | Co-precipitation | 1000 | Apatite phase | Solid Oxide Fuel Cell Electrolyte | [12] |
Visualizations
Experimental Workflow for Heterogeneous Co-precipitation
Caption: Workflow for heterogeneous co-precipitation.
Logical Relationship of Factors Affecting Co-precipitation Efficiency
Caption: Factors influencing co-precipitation efficiency.
Conclusion
The co-precipitation of metals with this compound is a robust and versatile technique with significant applications in various scientific and industrial fields. The choice between heterogeneous and homogeneous precipitation methods allows for a trade-off between speed and the quality of the final product. By carefully controlling experimental parameters such as pH, temperature, and reactant concentrations, researchers can optimize the co-precipitation process for their specific needs, whether it be for the separation of actinides, the pre-concentration of trace elements, or the synthesis of advanced materials. The protocols and data presented in these application notes provide a solid starting point for the successful implementation of this valuable chemical separation and synthesis technique.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Lanthanum carbonate inhibits intestinal oxalate absorption and prevents nephrocalcinosis after oxalate loading in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanthanum carbonate to control plasma and urinary oxalate level in type 1 primary hyperoxaluria? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Targeted Release Capsule of Lanthanum Carbonate: a New Efficient Cheap Treatment for Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous precipitation of thorium oxalate: Structural, kinetic, and morphological aspects | CoLab [colab.ws]
- 7. A Targeted Release Capsule of Lanthanum Carbonate: a New Efficient Cheap Treatment for Primary Hyperoxalurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synthesis of transition metal doped lanthanum silicate oxyapatites by a facile co-precipitation method and their evaluation as solid oxide fuel cell electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lanthanum Oxalate in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃) is a key inorganic compound that serves a dual role in the field of catalysis. Primarily, it is utilized as a crucial precursor for the synthesis of high-purity lanthanum oxide (La₂O₃), a versatile and widely employed catalyst and catalyst support. Additionally, recent advancements have demonstrated the direct application of lanthanum oxalate within metal-organic frameworks (MOFs) for specific catalytic transformations.
These application notes provide detailed protocols and data for both the direct use of this compound in catalysis and its more common role as a precursor to catalytically active lanthanum oxide. The information is intended to guide researchers in the synthesis and application of these materials in various catalytic processes.
Section 1: this compound as a Catalyst Precursor
The most significant application of this compound in catalysis is as a starting material for the preparation of lanthanum oxide (La₂O₃). The thermal decomposition of this compound yields high-purity, nanostructured lanthanum oxide with desirable properties for catalytic applications.
Synthesis of this compound Precursor
A common method for synthesizing this compound is through precipitation.[1]
Experimental Protocol: Precipitation Synthesis of this compound
-
Dissolution: Dissolve 1 mmol of lanthanum chloride hexahydrate (LaCl₃·6H₂O) in 5 mL of a 1:1 (v/v) water and ethanol (B145695) mixed solvent to form a clear solution.
-
Addition of Complexing Agent: Add an aqueous solution containing 1.2 mmol of trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇·2H₂O) to the lanthanum chloride solution.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Precipitation: Add 1.5 mmol of oxalic acid (H₂C₂O₄) to the solution while stirring. A white colloidal solution will form.
-
Aging: Transfer the solution to a sealed beaker and let it age for 24 hours at room temperature.[1]
-
Washing and Drying: Wash the resulting precipitate several times with distilled water and then dry it at 80°C for 6 hours to obtain this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O).[2]
Thermal Decomposition to Lanthanum Oxide (La₂O₃)
Lanthanum oxide is obtained by the calcination of the this compound precursor. The decomposition process typically occurs in stages, including dehydration and the subsequent decomposition of the anhydrous oxalate to the oxide.[3][4]
Experimental Protocol: Thermal Decomposition of this compound
-
Placement: Place a known quantity of the dried this compound powder in a ceramic crucible.
-
Calcination: Heat the crucible in a furnace with a controlled atmosphere (typically air).
-
Temperature Program:
-
Heat from room temperature to 900°C.
-
The decomposition of La₂(C₂O₄)₃·10H₂O to La₂O₃ is generally complete by 710°C.[4]
-
-
Cooling: After calcination, allow the furnace to cool down to room temperature to obtain the final lanthanum oxide powder.
Catalytic Applications of this compound-Derived La₂O₃
Lanthanum oxide derived from the oxalate precursor is a highly effective catalyst in several important industrial reactions.
La₂O₃ is a well-known catalyst for the OCM reaction, which converts methane (B114726) into more valuable C₂ hydrocarbons (ethane and ethylene).
Experimental Protocol: OCM Reaction
-
Catalyst Loading: Load a specific amount of the La₂O₃ catalyst into a fixed-bed reactor.
-
Reaction Conditions:
-
Product Analysis: Analyze the effluent gas stream using online mass spectrometry or gas chromatography to determine methane conversion and C₂ selectivity.[5]
Table 1: Performance of La₂O₃ in Oxidative Coupling of Methane [5]
| CH₄/O₂ Ratio | GHSV (mL·g⁻¹·h⁻¹) | Temperature (°C) | CH₄ Conversion (%) | C₂ Yield (%) |
| 3:1 | 44,640 | 740 | ~25 | ~15 |
| 5:1 | 44,640 | 740 | ~18 | ~12 |
| 10:1 | 44,640 | 740 | ~10 | ~7 |
Lanthanum-promoted iron catalysts supported on γ-Al₂O₃, where the lanthanum component can be derived from this compound, have shown high activity for the reduction of sulfur dioxide (SO₂).
Experimental Protocol: SO₂ Reduction
-
Catalyst Preparation: Prepare a 3%La-15%Fe/γ-Al₂O₃ catalyst via impregnation methods.
-
Reaction Conditions:
-
Gas Mixture: Use a feed gas with a CO/SO₂ molar ratio of 2.
-
Temperature: Set the reaction temperature to 380°C.
-
GHSV: Maintain a GHSV of 6000 h⁻¹.
-
-
Analysis: Monitor SO₂ conversion and selectivity to elemental sulfur using appropriate analytical techniques.
Table 2: Catalytic Performance for SO₂ Reduction
| Catalyst | La Loading (wt%) | Temperature (°C) | GHSV (h⁻¹) | CO/SO₂ Ratio | SO₂ Conversion (%) | Sulfur Selectivity (%) |
| 15%Fe/γ-Al₂O₃ | 0 | 380 | 6000 | 2 | ~90 | ~98 |
| 3%La-15%Fe/γ-Al₂O₃ | 3 | 380 | 6000 | 2 | 98.92 ± 1.3 | 99.43 ± 0.7 |
Section 2: Direct Catalytic Application of this compound in MOFs
Lanthanide-oxalate metal-organic frameworks (Ln-Ox MOFs) have emerged as effective heterogeneous catalysts, leveraging the Lewis acidic properties of the lanthanide centers.[5][6]
Synthesis of Lanthanide-Oxalate MOFs (Ln-Ox MOFs)
Experimental Protocol: Solvothermal Synthesis of Ln-Ox MOFs [5]
-
Solution Preparation:
-
Dissolve 2.5 mmol (315 mg) of oxalic acid in 5 mL of dimethylformamide (DMF).
-
Dissolve 1 mmol of a lanthanide nitrate (B79036) salt (e.g., La(NO₃)₃·6H₂O) in 5 mL of deionized water.
-
-
Mixing: Mix the two solutions together.
-
Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it at 120°C for 24 hours.
-
Product Recovery: After cooling to room temperature, collect the crystalline product by filtration, wash with DMF and water, and dry in a vacuum oven.
Catalytic Acetalization of Benzaldehyde (B42025)
Ln-Ox MOFs have been successfully employed as catalysts for the acetalization of benzaldehyde with methanol.[5][7]
Experimental Protocol: Acetalization Reaction [5][7]
-
Catalyst Activation: Activate the Ln-Ox MOF catalyst in a vacuum oven at 120°C for approximately 4 hours. Cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: In a capped Pyrex glass vial, add 40 mg of the activated catalyst to a solution of 0.5 mmol (52 µL) of benzaldehyde in 1.5 mL of methanol.
-
Reaction Conditions: Stir the reaction mixture at 50°C for 12 hours.
-
Analysis: Determine the product yield by gas chromatography-mass spectrometry (GC-MS).
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Oxidative coupling of methane over mixed oxide catalysts designed for solid oxide membrane reactors - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Lanthanum Oxide Powder in Catalysis [stanfordmaterials.com]
- 7. siruinanogroup.com [siruinanogroup.com]
Application Note: Differential Thermal Analysis (DTA) of Lanthanum Oxalate
Introduction
Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃·10H₂O) is a common precursor material used in the synthesis of lanthanum oxide (La₂O₃), a technologically important rare-earth oxide with applications in catalysts, optical glass, and ceramics.[1] The thermal decomposition of lanthanum oxalate is a critical process in the production of lanthanum oxide with desired purity, particle size, and morphology. Differential Thermal Analysis (DTA) is a powerful technique to study the physicochemical changes that occur in a material as a function of temperature. This application note details the DTA of this compound decahydrate (B1171855), outlining the experimental protocol and presenting the expected thermal decomposition behavior.
Principle of Differential Thermal Analysis (DTA)
DTA is a thermoanalytical technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to a controlled temperature program. Endothermic and exothermic events, such as phase transitions, dehydration, and decomposition, are detected as deviations from the baseline in the DTA curve.
Thermal Decomposition of this compound
The thermal decomposition of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) in an air or inert atmosphere typically proceeds through a multi-step process.[1][2] This process involves dehydration, followed by the decomposition of the anhydrous oxalate to form intermediate carbonate species, and finally, the formation of lanthanum oxide at higher temperatures.[1][2][3]
The expected decomposition stages are:
-
Dehydration: The loss of water molecules of hydration. This occurs in one or more steps.
-
Decomposition of Anhydrous Oxalate: The anhydrous this compound decomposes to form lanthanum oxycarbonate intermediates.
-
Decomposition of Intermediates: The oxycarbonate intermediates further decompose to yield the final product, lanthanum oxide.
Experimental Protocol
This section provides a detailed protocol for performing a DTA of this compound decahydrate.
1. Materials and Equipment
-
Sample: this compound decahydrate (La₂(C₂O₄)₃·10H₂O) powder.
-
Reference Material: Alumina (Al₂O₃) or another inert material.
-
Crucibles: Alumina or platinum crucibles.[4]
-
DTA Instrument: A differential thermal analyzer capable of reaching at least 1000°C.
-
Purge Gas: High-purity nitrogen or air.
-
Analytical Balance: For accurate weighing of the sample.
2. Instrument Setup and Calibration
-
Ensure the DTA instrument is properly calibrated for temperature and heat flow according to the manufacturer's instructions.
-
Set the desired temperature program. A typical heating rate for this analysis is 10 K/min.[5]
-
Set the purge gas flow rate. A common flow rate is 20 mL/min.[5]
3. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound decahydrate sample into a clean, tared DTA crucible.
-
Ensure the sample is loosely packed to allow for the escape of gaseous decomposition products.
-
Place an equivalent amount of the inert reference material (alumina) into an identical crucible.
4. DTA Measurement
-
Place the sample and reference crucibles into the DTA instrument furnace.
-
Start the temperature program, heating the sample from room temperature to approximately 900°C.[1]
-
Record the DTA signal (ΔT) as a function of temperature.
5. Data Analysis
-
Plot the DTA curve (ΔT vs. Temperature).
-
Identify the temperatures corresponding to the onset, peak, and end of each thermal event (endothermic and exothermic peaks).
-
If using a simultaneous TGA/DTA instrument, correlate the thermal events observed in the DTA curve with the mass loss steps in the thermogravimetric (TG) curve to identify the nature of each decomposition step.
Data Presentation
The following table summarizes the typical thermal decomposition stages of this compound decahydrate as determined by DTA and TGA.
| Temperature Range (°C) | Thermal Event (DTA) | Mass Loss (%) (TGA) | Decomposition Step | Product(s) |
| 86 - 360 | Endothermic | ~25% | Dehydration | La₂(C₂O₄)₃ |
| 360 - 425 | Exothermic | ~10% | Decomposition of oxalate | La₂O(CO₃)₂ |
| 425 - 470 | Exothermic | ~5% | Decomposition of oxycarbonate | La₂O₂CO₃ |
| 470 - 710 | Endothermic | ~5% | Final Decomposition | La₂O₃ |
Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, atmosphere, and sample characteristics.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the differential thermal analysis of this compound.
Caption: Experimental workflow for DTA of this compound.
Conclusion
Differential Thermal Analysis is an essential technique for characterizing the thermal decomposition of this compound. The multi-step decomposition process, involving dehydration and the formation of intermediate carbonates, can be clearly elucidated. The data obtained from DTA is crucial for optimizing the calcination process in the production of high-purity lanthanum oxide for various industrial applications. This application note provides a comprehensive protocol and expected results for researchers and scientists working with rare-earth materials.
References
Application Note: X-ray Photoelectron Spectroscopy (XPS) of Lanthanum Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This application note provides a detailed protocol for the XPS analysis of lanthanum oxalate (B1200264) (La₂(C₂O₄)₃), a compound of interest in materials science and potentially in drug development as a precursor for lanthanum-based nanoparticles. The provided methodologies and data will guide researchers in obtaining and interpreting high-quality XPS data for this material.
Quantitative Data Presentation
The following table summarizes the typical binding energies for the core levels of lanthanum, carbon, and oxygen in lanthanum oxalate and related species. These values are critical for the identification of the chemical states of the elements present on the sample surface.
| Core Level | Species | Binding Energy (eV) | Reference(s) |
| La 3d | La 3d₅/₂ in La₂(C₂O₄)₃ | 835.9 | [1] |
| La 3d₃/₂ in La₂(C₂O₄)₃ | 852.6 | [1] | |
| La 3d₅/₂ satellite | ~838.4 | [2] | |
| La 3d₃/₂ satellite | ~855.5 | [3] | |
| C 1s | Adventitious Carbon (C-C, C-H) | 284.6 - 285.0 | [1][4] |
| Oxalate (O-C=O) | ~288.4 - 290.0 | [1][5] | |
| O 1s | La-O (Oxide) | ~528.0 - 530.1 | [6][7] |
| C=O (Oxalate) | ~531.4 | [1] | |
| C-O (Oxalate) | ~532.7 | [1] | |
| Hydroxyl (O-H) | ~531.0 - 532.1 | [6][7] | |
| Adsorbed Water | ~532.6 | [3] |
Experimental Protocols
A meticulous experimental approach is crucial for acquiring reliable XPS data. This section outlines the key steps from sample preparation to data analysis.
Sample Preparation
Proper sample handling is vital to minimize surface contamination.[8]
-
Wear Powder-Free Gloves: Always use nitrile or polyethylene (B3416737) gloves to avoid contaminating the sample.[8]
-
Use Clean Tools: Employ clean tweezers for handling the this compound powder.[8]
-
Mounting the Powder:
-
Pressing into Indium Foil: This is a favored method.[5] Place a small amount of this compound powder onto a clean piece of high-purity indium foil and press firmly to embed the powder into the foil.
-
Pelletizing: Alternatively, press the finely powdered this compound into a pellet of about 1 cm in diameter and 1 mm in thickness using a hydraulic press.[5]
-
Carbon Tape: As a last resort, sprinkle the powder onto the surface of sticky carbon conductive tape.[5] Be aware that this may introduce a higher carbon background signal.
-
-
Sample Transfer: Mount the prepared sample onto the XPS sample holder. If the sample is sensitive to atmospheric conditions, the preparation and transfer should be conducted in a glove box.[8]
XPS Instrumentation and Data Acquisition
The following are typical parameters for XPS analysis of this compound.
-
XPS System: A high-performance XPS instrument, such as an ESCALAB MK II spectrometer, is recommended.[1]
-
X-ray Source: A monochromatic Mg Kα (1253.6 eV) or Al Kα (1486.6 eV) X-ray source is typically used.[1][3]
-
Vacuum: The analysis chamber should be maintained at ultra-high vacuum (UHV) conditions (e.g., < 10⁻⁸ mbar) to prevent surface contamination.
-
Analysis Area: The analysis area can range from a few micrometers to several millimeters, depending on the instrument's capabilities.
-
Data Acquisition:
-
Survey Spectrum: Acquire a wide-scan survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Spectra: Acquire high-resolution spectra for the La 3d, C 1s, and O 1s regions to determine the chemical states and for accurate quantification. A pass energy of 20-50 eV is typically used for high-resolution scans.[5]
-
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating samples like this compound.
Data Analysis
-
Charge Correction: Due to surface charging, the binding energy scale must be calibrated. This is typically done by setting the adventitious C 1s peak to a binding energy of 284.6 eV or 284.8 eV.[1]
-
Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra before peak fitting.
-
Peak Fitting and Deconvolution:
-
Use a specialized software package for XPS data analysis.
-
Fit the high-resolution spectra with a combination of Gaussian-Lorentzian functions.
-
La 3d: The La 3d spectrum consists of two main spin-orbit split peaks, 3d₅/₂ and 3d₃/₂, each accompanied by a satellite peak at a higher binding energy. This multiplet splitting is characteristic of the La³⁺ state.[9]
-
C 1s: Deconvolute the C 1s spectrum to separate the peak corresponding to the oxalate group (~289 eV) from the adventitious carbon peak (~284.8 eV).
-
O 1s: The O 1s spectrum is often complex and may require deconvolution into multiple peaks representing different oxygen species, such as La-O, C=O, C-O, and hydroxyl groups.[1][6] The relative areas of these peaks provide information about the surface chemistry.
-
-
Quantification: Determine the atomic concentrations of the elements from the peak areas of the high-resolution spectra, corrected by the appropriate relative sensitivity factors (RSFs).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the XPS analysis of this compound.
Caption: Experimental workflow for XPS analysis of this compound.
Lanthanum 3d Core Level Spectrum
The following diagram illustrates the expected components of a high-resolution La 3d XPS spectrum.
Caption: Schematic of La 3d XPS spectrum showing spin-orbit splitting and satellites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lanthanum | XPS Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Particle Size Analysis of Lanthanum Oxalate Powders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃·nH₂O) is a critical precursor in the synthesis of high-purity lanthanum oxide (La₂O₃), which has extensive applications in catalysis, ceramics, optics, and pharmaceuticals. The particle size distribution (PSD) of the initial lanthanum oxalate powder is a crucial quality attribute as it significantly influences the material's bulk properties, such as flowability, packing density, and dissolution rate. Furthermore, the PSD of the precursor directly impacts the morphology, surface area, and reactivity of the final lanthanum oxide product.
Laser diffraction is a widely adopted and robust technique for particle size analysis, offering rapid, reproducible, and high-resolution measurements across a broad range of sizes, from nanometers to millimeters. This application note provides a detailed protocol for the particle size analysis of this compound powders using laser diffraction, covering both wet and dry dispersion methods.
Data Presentation
The particle size distribution of this compound powders can vary significantly depending on the synthesis method (e.g., precipitation conditions). The following table presents illustrative data for two hypothetical batches of this compound, demonstrating typical PSD parameters obtained by laser diffraction.
| Sample ID | Dispersion Method | D10 (µm) | D50 (µm) | D90 (µm) | Span |
| LaOx-Batch-01 | Wet Dispersion | 8.5 | 25.2 | 58.9 | 2.00 |
| LaOx-Batch-02 | Dry Dispersion | 15.3 | 45.8 | 95.1 | 1.74 |
-
D10, D50, and D90 represent the particle diameters at which 10%, 50%, and 90% of the sample's volume is comprised of smaller particles, respectively.[1][2]
-
The D50 , or median, provides a central point of the distribution.
-
The Span ((D90 - D10) / D50) is a measure of the broadness of the distribution.[3]
Experimental Protocols
The following protocols outline the procedures for particle size analysis of this compound powders using laser diffraction with both wet and dry dispersion methods. These are generalized protocols and may require optimization based on the specific instrumentation (e.g., Malvern Mastersizer, Horiba LA-960) and the physical properties of the powder.
Wet Dispersion Method
The wet dispersion method is often preferred for fine powders as it can effectively break up agglomerates and provide a stable, representative suspension for analysis.
3.1.1. Materials and Equipment
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer 3000 with Hydro MV or Hydro SV dispersion unit)
-
This compound Powder Sample
-
Dispersant (e.g., Deionized water, Ethanol, Isopropanol)
-
Surfactant (if required, e.g., sodium hexametaphosphate)
-
Spatula
-
Beaker
-
Ultrasonic Bath or Probe
3.1.2. Protocol
-
System Preparation:
-
Ensure the laser diffraction instrument is powered on and has been allowed to warm up according to the manufacturer's specifications.
-
Perform a background measurement with the chosen dispersant to ensure the system is clean. The background should be stable and within acceptable limits.
-
-
Dispersant Selection:
-
Select a dispersant in which this compound is insoluble. Deionized water is a common choice.
-
Perform a simple vial test to check for insolubility and wetting. If the powder does not wet easily (floats on the surface), a small amount of surfactant may be added to the dispersant.
-
-
Sample Preparation:
-
Prepare a stock suspension by adding a small, representative amount of this compound powder to a beaker containing the dispersant. The exact amount will depend on the instrument and sample properties.
-
To break up agglomerates, sonicate the suspension in an ultrasonic bath for 2-5 minutes. The duration of sonication should be optimized to ensure complete dispersion without causing particle fracture.
-
-
Measurement:
-
With the stirrer in the dispersion unit running at a speed sufficient to maintain a homogeneous suspension (e.g., 2000-2500 rpm), slowly add the prepared sample suspension dropwise until the obscuration (a measure of laser signal reduction) is within the optimal range for the instrument (typically 10-20%).
-
Allow the measurement to stabilize for a few seconds.
-
Acquire at least three consecutive measurements to ensure reproducibility. The results should be consistent between measurements.
-
-
Data Analysis:
-
Use the Mie theory for data analysis, which requires the refractive index (RI) and absorption index of both the this compound and the dispersant. A typical RI for lanthanum compounds is around 1.57. The absorption index is generally assumed to be 0.01 for non-absorbing particles.
-
Record the D10, D50, and D90 values, as well as the span of the distribution.
-
Dry Dispersion Method
The dry dispersion method is advantageous for its speed and for analyzing powders in their native state, which is particularly useful for moisture-sensitive materials.
3.2.1. Materials and Equipment
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer 3000 with Aero S dry powder disperser)
-
This compound Powder Sample
-
Spatula
-
Compressed, dry air source
3.2.2. Protocol
-
System Preparation:
-
Ensure the instrument and the dry dispersion unit are clean.
-
Perform a background measurement to zero the detectors.
-
-
Sample Loading:
-
Place a representative amount of the this compound powder onto the sample tray of the dry powder disperser.
-
-
Method Development (Pressure Titration):
-
The key parameter in dry dispersion is the air pressure, which provides the energy to deagglomerate the powder.
-
Perform a pressure titration by measuring the particle size at increasing air pressures (e.g., from 0.5 to 4 bar).
-
Plot the D50 value against the air pressure. Initially, the particle size will decrease as agglomerates are broken up. A plateau in the particle size indicates optimal dispersion. A further decrease in particle size at higher pressures may suggest particle fracture. Select the pressure within the stable plateau region for the analysis.
-
-
Measurement:
-
Set the optimized air pressure and sample feed rate.
-
Start the measurement. The instrument will automatically feed the sample through the measurement zone.
-
Acquire at least three replicate measurements to ensure the sampling and dispersion are reproducible.
-
-
Data Analysis:
-
As with the wet method, use the Mie theory with the appropriate refractive and absorption indices.
-
Record the D10, D50, D90, and span values.
-
Diagrams
Caption: Workflow for Wet Dispersion Particle Size Analysis.
Caption: Workflow for Dry Dispersion Particle Size Analysis.
References
Application Notes and Protocols: Lanthanum Oxalate in Solid Oxide Fuel Cell (SOFC) Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum oxalate (B1200264) serves as a critical precursor in the synthesis of advanced ceramic materials for Solid Oxide Fuel Cell (SOFC) applications. Its primary role is in the formation of perovskite-type oxides, which are essential components of SOFC cathodes and electrolytes. The use of lanthanum oxalate, particularly through the oxalate co-precipitation method, offers several advantages, including the potential for producing fine, homogenous powders with controlled stoichiometry. This, in turn, can lead to enhanced performance and stability of SOFC components.
These application notes provide detailed protocols for the synthesis of key SOFC materials using this compound as a precursor, including Lanthanum Strontium Manganite (LSM) and Lanthanum Strontium Cobalt Ferrite (LSCF) cathodes, as well as doped lanthanum gallate-based electrolytes. The protocols are based on established methodologies in the field and are supplemented with characterization techniques and expected performance metrics.
Key Applications of this compound in SOFCs
This compound is a versatile precursor for a variety of SOFC materials:
-
Cathode Materials: It is extensively used in the synthesis of perovskite cathode materials such as:
-
Lanthanum Strontium Manganite (LSM): A widely used cathode material for high-temperature SOFCs (operating at 750 °C and higher) with zirconia-based electrolytes, known for its good catalytic activity for oxygen reduction and chemical stability.
-
Lanthanum Strontium Cobalt Ferrite (LSCF): A mixed ionic-electronic conductor (MIEC) suitable for intermediate-temperature SOFCs (IT-SOFCs), offering high electrochemical performance.
-
-
Electrolyte Materials: this compound is a precursor for doped lanthanum gallate (e.g., LSGM - Strontium and Magnesium-doped Lanthanum Gallate) and lanthanum silicate-based electrolytes, which exhibit high ionic conductivity at intermediate temperatures.
The oxalate co-precipitation method is a common synthesis route that utilizes this compound. This technique allows for the simultaneous precipitation of multiple metal cations as oxalates, leading to a homogenous mixture of precursors. Subsequent calcination of this oxalate precursor mixture results in the formation of the desired complex oxide with a uniform distribution of elements.
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Strontium Manganite (LSM) via Oxalate Co-precipitation
This protocol describes the synthesis of La0.8Sr0.2MnO3 (LSM-20) powder, a common cathode material, using the oxalate co-precipitation method.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
Oxalic acid (H₂C₂O₄·2H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare separate aqueous solutions of lanthanum nitrate, strontium nitrate, and manganese nitrate in stoichiometric amounts (e.g., for La
0.8Sr0.2MnO3). -
Mix the nitrate solutions together in a beaker with deionized water and stir until fully dissolved.
-
-
Precipitation:
-
Prepare an aqueous solution of oxalic acid.
-
Slowly add the oxalic acid solution to the mixed metal nitrate solution under vigorous stirring.
-
Adjust the pH of the solution to a value between 2 and 9 using ammonium hydroxide to ensure complete precipitation of the metal oxalates.[1]
-
Continue stirring for several hours to allow the precipitate to age.
-
-
Washing and Drying:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any residual nitrates and other impurities.
-
Dry the resulting oxalate precursor powder in an oven at approximately 80-100 °C overnight.
-
-
Calcination:
-
Place the dried precursor powder in an alumina (B75360) crucible.
-
Calcine the powder in a furnace in air. A typical calcination profile involves heating to a temperature between 800 °C and 1200 °C for 2-4 hours.[2] The thermal decomposition of the mixed oxalates will form the desired LSM perovskite phase.
-
Protocol 2: Synthesis of Lanthanum Strontium Cobalt Ferrite (LSCF) via Oxalate Co-precipitation
This protocol outlines the synthesis of La0.6Sr0.4Co0.2Fe0.8O3-δ (LSCF-6428), a widely used cathode material for IT-SOFCs.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Oxalic acid (H₂C₂O₄·2H₂O)
-
Ammonium hydroxide (NH₄OH) solution or ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of lanthanum nitrate, strontium nitrate, cobalt nitrate, and iron nitrate in deionized water.
-
-
Precipitation:
-
Prepare a solution of the precipitating agent (oxalic acid or ammonium carbonate).
-
Add the precipitating agent solution dropwise to the mixed metal nitrate solution under constant, vigorous stirring at a controlled temperature (e.g., 80 °C).[1]
-
Control the pH of the solution, typically in the range of 7-9, by adding ammonium hydroxide.[1]
-
-
Washing and Drying:
-
Filter the co-precipitated precursor.
-
Wash the precursor thoroughly with deionized water to remove byproducts, followed by a final wash with ethanol.
-
Dry the precursor powder at around 80 °C for several hours.
-
-
Calcination:
-
Calcine the dried precursor in air at a temperature between 900 °C and 1100 °C for 1-4 hours to obtain the single-phase LSCF perovskite structure.[3]
-
Characterization of Synthesized Powders
The synthesized powders should be characterized to ensure the desired properties for SOFC applications.
-
Phase Analysis (X-ray Diffraction - XRD): To confirm the formation of the desired single-phase perovskite structure and to identify any secondary phases.
-
Morphology and Particle Size Analysis (Scanning Electron Microscopy - SEM): To observe the particle size, shape, and degree of agglomeration.
-
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC): To determine the decomposition temperature of the oxalate precursors and the optimal calcination temperature. The thermal decomposition of this compound to lanthanum oxide typically occurs in the range of 600-800°C.[4][5]
-
Surface Area Analysis (Brunauer-Emmett-Teller - BET): To measure the specific surface area of the powders, which is crucial for catalytic activity.
Data Presentation
The following tables summarize typical quantitative data for SOFC cathode materials synthesized via oxalate co-precipitation.
Table 1: Physical Properties of Oxalate-Derived SOFC Cathode Powders
| Material | Synthesis Method | pH | Calcination Temperature (°C) | Average Particle Size | Crystallite Size (nm) |
| LSCF | Modified Oxalate | 7 | 1200 | ~3 µm | - |
| LSCF | Co-precipitation | - | 1000 | 90 nm | ~10 |
| LSCF | Co-precipitation | - | 1100 | - | ~13 |
Data compiled from multiple sources.[1][3]
Table 2: Electrochemical Performance of SOFCs with Oxalate-Derived Cathodes
| Cathode Material | Electrolyte | Operating Temperature (°C) | Polarization Resistance (Ω·cm²) | Electrical Conductivity (S/cm) | Peak Power Density (mW/cm²) |
| LSCF | GDC | 650 | 4.02 - 7.46 | ~950 | - |
| LSCF | YSZ | 800 | 0.76 | - | - |
Data compiled from multiple sources.[1][6]
Visualizations
Experimental Workflow for SOFC Cathode Synthesis via Oxalate Co-precipitation
References
- 1. Electrical Properties of Synthesis LSCF Cathode by Modified Oxalate Method -Proceedings of the Korean Institute of Electrical and Electronic Material Engineers Conference | 학회 [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An In Situ Temperature-Dependent Study of La2O3 Reactivation Process [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Controlled Synthesis of Lanthanum Oxalate Nanostructures: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the controlled synthesis of lanthanum oxalate (B1200264) nanostructures, detailing methodologies for producing various morphologies such as nanotubes, nanorods, and hierarchical microparticles. This document includes specific experimental protocols, a summary of key synthesis parameters, and insights into potential biomedical applications, particularly those relevant to drug development. The unique interaction of lanthanum ions with biological systems, specifically calcium-dependent pathways, is also discussed.
Introduction to Lanthanum Oxalate Nanostructures
This compound (La₂(C₂O₄)₃·10H₂O) nanostructures are of growing interest due to their potential applications as precursors for lanthanum oxide-based functional materials used in catalysis, ceramics, and luminescence.[1][2] In the biomedical field, lanthanide-based nanomaterials are being explored for bioimaging, biosensing, and drug delivery.[3][4] The controlled synthesis of this compound with specific morphologies at the nanoscale is crucial for tailoring its physicochemical properties for these applications. The intrinsic fluorescence of this compound nanorods, for instance, opens up possibilities for their use in sensing applications through mechanisms like Fluorescence Resonance Energy Transfer (FRET).[5][6]
Synthesis Methodologies and Experimental Protocols
The morphology of this compound nanostructures can be precisely controlled by tuning the synthesis parameters. Below are detailed protocols for two common methods: simple precipitation for nanotubes and hierarchical structures, and the reverse micellar method for nanorods.
Protocol 1: Synthesis of this compound Nanotubes and Hierarchical Microparticles via Simple Precipitation
This method allows for the large-scale synthesis of this compound nanotubes or hierarchical microparticles at room temperature by adjusting the concentration of a complexing agent, trisodium (B8492382) citrate (B86180).[1][2]
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Trisodium citrate dihydrate (Na₃Cit·2H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
Equipment:
-
Magnetic stirrer
-
Beakers
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation: Dissolve 1 mmol of LaCl₃·7H₂O in a 5 mL mixed solvent of distilled water and ethanol (1:1 volume ratio).
-
Addition of Complexing Agent: To the lanthanum chloride solution, add an aqueous solution of trisodium citrate. The amount of trisodium citrate determines the final morphology (see Table 1).
-
Stirring: Stir the solution at room temperature for 30 minutes.
-
Precipitation: Add 1.5 mmol of oxalic acid to the solution while stirring.
-
Aging: After stirring for an additional 10 minutes, transfer the resulting white colloidal solution to a sealed beaker and let it age for 24 hours at room temperature.
-
Washing and Drying: Centrifuge the precipitate and wash it several times with distilled water. Dry the final product in an oven at 80°C for 6 hours.
Experimental Workflow:
Figure 1: Experimental workflow for the synthesis of this compound nanostructures via simple precipitation.
Protocol 2: Synthesis of this compound Nanorods via Reverse Micellar Method
This method produces monodisperse and stable this compound nanorods at room temperature within a reverse micellar environment.[5][6]
Materials:
-
AOT (sodium bis(2-ethylhexyl) sulfosuccinate)
-
n-heptane
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Oxalic acid (H₂C₂O₄)
Equipment:
-
Magnetic stirrer
-
Volumetric flasks
Procedure:
-
Microemulsion Preparation: Prepare two separate reverse microemulsions by dissolving AOT in n-heptane.
-
Reactant Encapsulation: To one microemulsion, add an aqueous solution of lanthanum nitrate. To the other, add an aqueous solution of oxalic acid. The water-to-surfactant molar ratio (ω) is a critical parameter to control the size of the nanorods (see Table 2).
-
Mixing and Reaction: Mix the two microemulsions under constant stirring. The exchange of reactants between the reverse micelles will initiate the precipitation of this compound nanorods.
-
Product Recovery: The nanorods can be isolated by destabilizing the microemulsion (e.g., by adding a polar solvent like acetone), followed by centrifugation and washing.
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of this compound nanorods via the reverse micellar method.
Data Presentation: Synthesis Parameters and Resulting Morphologies
The following tables summarize the quantitative data from the described synthesis protocols.
Table 1: Parameters for Simple Precipitation Synthesis of this compound Nanostructures [1][2]
| Parameter | Nanotubes | Hierarchical Microparticles |
| LaCl₃·7H₂O | 1 mmol | 1 mmol |
| Trisodium Citrate | 0.9 mmol | 1.2 mmol |
| Oxalic Acid | 1.5 mmol | 1.5 mmol |
| Solvent | 5 mL (Water:Ethanol = 1:1) | 5 mL (Water:Ethanol = 1:1) |
| Reaction Time | 24 h | 24 h |
| Temperature | Room Temperature | Room Temperature |
| Resulting Morphology | Nanotubes (Length: ~1.5 µm, Hole Diameter: ~200 nm) | Hierarchical Microparticles |
Table 2: Parameters for Reverse Micellar Synthesis of this compound Nanorods [5][6]
| Parameter | Value |
| Surfactant System | AOT/n-heptane |
| ω (Water/Surfactant) | 5, 8, 10, 12 |
| Temperature | Room Temperature |
| Resulting Morphology | Nanorods (Aspect Ratio ~10.2:1) |
Biomedical Applications and Relevance to Drug Development
While direct applications of this compound in drug delivery are still emerging, the unique properties of lanthanides offer significant potential.
Bioimaging and Sensing
This compound nanorods exhibit intrinsic fluorescence with an emission maximum at 329 nm.[5][6] This property can be harnessed for sensing applications. For example, a FRET mechanism has been observed between this compound nanorods (as donors) and a naphthalimide derivative (as an acceptor), suggesting their potential for sensing specific molecules in biological systems.[5]
Drug Delivery Considerations
Lanthanide-based nanoparticles are being actively investigated as drug delivery vehicles.[4] Their surfaces can be functionalized to attach targeting ligands and therapeutic agents.[7] Although research on this compound for this purpose is limited, its controlled synthesis into various morphologies provides a platform for further exploration. The biocompatibility and potential toxicity of any new nanomaterial are critical considerations for drug development. Studies on lanthanum oxide nanoparticles have shown some level of cytotoxicity, primarily mediated by reactive oxygen species.[8][9] However, surface modifications with biocompatible polymers can mitigate these effects.[4]
Lanthanum and its Interaction with Cellular Signaling
A crucial aspect for drug development professionals is understanding the interaction of the nanoparticle or its constituent ions with biological pathways. Lanthanum ions (La³⁺) are known to interact with calcium-dependent signaling pathways due to their similar ionic radii to Ca²⁺ but higher charge density.[10][11]
One significant interaction is with the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor that plays a key role in regulating systemic calcium homeostasis. Lanthanum acts as a potent agonist of the CaSR, even in the absence of calcium.[12] This can lead to the modulation of downstream signaling cascades, such as the regulation of parathyroid hormone (PTH) synthesis and secretion.[12]
Signaling Pathway Diagram:
Figure 3: Simplified signaling pathway of Lanthanum (La³⁺) activating the Calcium-Sensing Receptor (CaSR).
This interaction highlights a potential mechanism by which lanthanum-based nanoparticles, upon dissolution and release of La³⁺ ions, could exert pharmacological effects. This is a critical consideration in the design and evaluation of such nanoparticles for drug delivery and other biomedical applications.
Conclusion
The controlled synthesis of this compound nanostructures offers a versatile platform for creating materials with tailored properties. The simple precipitation and reverse micellar methods provide reproducible protocols for generating nanotubes, hierarchical microparticles, and nanorods. While their direct application in drug delivery is an area of active research, their intrinsic properties and the known biological activity of lanthanum ions present exciting opportunities for the development of novel diagnostic and therapeutic agents. A thorough understanding of their synthesis, characterization, and biological interactions is essential for advancing their use in biomedical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile room temperature synthesis of this compound nanorods and their interaction with antioxidative naphthalimide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Lanthanum activates calcium-sensing receptor and enhances sensitivity to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling Particle Size in Lanthanum Oxalate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum oxalate (B1200264) precipitation. The following information is designed to help you control particle size and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing particle size in lanthanum oxalate precipitation?
A1: The final particle size of this compound is a result of the interplay between nucleation and crystal growth rates. The primary experimental parameters that you can control to influence particle size include:
-
Precipitation Method: Homogeneous precipitation generally yields larger, more well-defined crystals compared to heterogeneous precipitation.[1][2][3]
-
Reactant Concentration: Higher initial concentrations of lanthanum and oxalate ions can lead to the formation of larger crystals.[1][2]
-
Temperature: Lowering the reaction temperature slows down the precipitation kinetics, favoring crystal growth over nucleation and resulting in larger particles.[1][2]
-
pH: The pH of the solution significantly affects the precipitation process. Quantitative recovery of this compound is typically achieved at a pH of 1.[4]
-
Mixing and Agitation Speed: The rate of mixing influences the local supersaturation of the solution, which in turn affects nucleation and growth.
-
Additives and Complexing Agents: The presence of chelating agents, such as trisodium (B8492382) citrate (B86180), can modify the morphology and size of the particles by controlling the availability of lanthanum ions.[5]
-
Solvent System: The choice of solvent can impact the solubility of the reactants and the final particle morphology. For instance, a mixed solvent system of water and ethanol (B145695) has been used to synthesize hierarchical micro-particles and nano-tubes.[5]
Q2: How can I achieve larger this compound particles?
A2: To obtain larger particles, you should aim for conditions that favor crystal growth over nucleation. This can be achieved by:
-
Employing a homogeneous precipitation method where the precipitating agent is generated slowly within the solution.[1][2][3]
-
Slowing down the precipitation rate by using lower temperatures.[1][2]
-
Increasing the starting concentration of the lanthanum salt solution.[1][2] One study demonstrated that increasing the cerium(III) concentration from 0.01 M to 0.06 M resulted in larger crystals.[1] Similarly, gadolinium(III) oxalate crystals grew up to ~80 μm when the precipitation was slowed down (from 100 to 90 °C) and the starting concentration was increased.[1][2]
-
Optimizing the stirring rate to ensure homogeneity without creating excessive nucleation sites.
Q3: How can I produce smaller, nano-sized this compound particles?
A3: To synthesize smaller or nano-sized particles, you need to promote rapid nucleation. This can be accomplished by:
-
Using a heterogeneous precipitation method with rapid addition of the precipitating agent.[1]
-
Conducting the precipitation at room temperature.[5]
-
Utilizing a reverse micellar method, which has been successful in synthesizing this compound nanorods with an average diameter of 19 nm and an average length of 194 nm.[6]
-
Employing additives like trisodium citrate, which can direct the formation of specific nano-morphologies such as nano-tubes.[5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound precipitation in a question-and-answer format.
Problem 1: The particle size is too small and the product is difficult to filter.
-
Question: My this compound precipitate consists of very fine particles, making it difficult to filter and handle. How can I increase the particle size?
-
Answer: This issue typically arises from a high nucleation rate. To favor the growth of larger crystals, consider the following adjustments:
-
Switch to Homogeneous Precipitation: Instead of directly adding oxalic acid, generate the oxalate ions in situ. The thermal decomposition of oxamic acid is a proven method for the homogeneous precipitation of lanthanide oxalates, leading to well-developed microcrystals.[1][2]
-
Lower the Reaction Temperature: Reducing the temperature will slow down the reaction kinetics, allowing more time for crystal growth. For example, slowing the precipitation of cerium oxalate by decreasing the temperature from 100°C to 90°C resulted in larger crystals.[1][2]
-
Increase Reactant Concentration: A higher initial concentration of the lanthanum solution can promote the growth of larger crystals.[1][2]
-
Optimize Stirring: Reduce the agitation speed to decrease the rate of nucleation. A study on lanthanum oxide synthesis from this compound used an agitation speed of 400 rpm.[7]
-
Problem 2: The particle morphology is irregular and not uniform.
-
Question: The this compound particles I've synthesized have an irregular shape and a wide size distribution. How can I achieve a more uniform morphology?
-
Answer: A lack of uniformity often points to inconsistent precipitation conditions. To improve morphological control:
-
Control Supersaturation: Employing a homogeneous precipitation method provides better control over the supersaturation of the solution, leading to more uniform crystal growth.[1][3]
-
Use a Complexing Agent: Additives like trisodium citrate can chelate lanthanum ions, controlling their release and leading to the formation of more uniform, hierarchical structures.[5]
-
Optimize the Solvent System: A mixed solvent system, such as water and ethanol, can influence the morphology of the resulting particles.[5]
-
Ensure Homogeneous Mixing: Ensure that the reactants are mixed thoroughly and at a controlled rate to maintain uniform conditions throughout the reaction vessel.
-
Problem 3: The product yield is lower than expected.
-
Question: I am not getting the expected yield of this compound. What could be the cause?
-
Answer: Low yield can be due to incomplete precipitation or loss of product during workup. Consider these factors:
-
Check the pH: The pH of the solution is crucial for quantitative precipitation. For lanthanide oxalates, a pH of 1 has been shown to result in quantitative recovery (more than 97%).[4]
-
Ensure Sufficient Precipitant: Verify that you are using a stoichiometric excess of the oxalate source.
-
Allow Sufficient Reaction Time: Ensure the precipitation reaction is allowed to proceed to completion. In some protocols, the solution is sealed and left for 24 hours to ensure complete precipitation.[5]
-
Minimize Losses During Washing: this compound has low solubility, but excessive washing with large volumes of water can lead to some product loss. Wash the precipitate with distilled water a few times, but avoid overly extensive washing.[1][2][5]
-
Quantitative Data Summary
The following tables summarize the effect of key experimental parameters on the particle size of lanthanide oxalates based on available literature.
Table 1: Effect of Temperature and Concentration on Lanthanide Oxalate Particle Size
| Lanthanide | Temperature (°C) | Initial Concentration | Resulting Particle Size/Morphology | Reference |
| Cerium(III) | 100 | 0.01 M | Smaller particles with lower shape anisotropy | [1] |
| Cerium(III) | 100 | 0.06 M | Larger crystals | [1] |
| Gadolinium(III) | 90 | 0.5 M | Large crystals, up to ~80 µm | [1][2] |
| Various | 100 | 0.15 M | Well-developed microcrystals, up to 50 µm for Gd | [1][2] |
Table 2: Effect of Additives on this compound Morphology
| Additive (Complexing Agent) | Amount | Solvent System | Resulting Morphology | Reference |
| Trisodium Citrate (Na₃Cit) | 0.9 mmol | Water:Ethanol (1:1) | Nano-tubes (length ~1.5 µm, hole diameter ~200 nm) | [5] |
| Trisodium Citrate (Na₃Cit) | 1.2 mmol | Water:Ethanol (1:1) | Hierarchical micro-particles | [5] |
Experimental Protocols
Protocol 1: Homogeneous Precipitation of Lanthanide Oxalates using Oxamic Acid
This protocol is adapted from a method for synthesizing well-developed microcrystals of lanthanide oxalates.[1][2]
-
Preparation of Reactant Solutions:
-
Prepare a 0.2 M solution of the desired lanthanide nitrate (B79036) (e.g., La(NO₃)₃·6H₂O) in distilled water.
-
Prepare a 0.2 M solution of oxamic acid in distilled water. It may be necessary to heat the solution to 40°C to fully dissolve the oxamic acid.[1][2]
-
-
Precipitation:
-
In a 50 mL round-bottom flask, combine 25 mL of the 0.2 M oxamic acid solution with 10 mL of the 0.2 M lanthanide nitrate solution.
-
Mix the solution with a magnetic stirrer at 500 rpm.
-
Heat the solution to 100°C and maintain this temperature for 2 hours. Use a condenser to prevent solvent evaporation.[1][2]
-
-
Product Recovery:
Protocol 2: Synthesis of this compound Nano-tubes and Hierarchical Micro-particles
This protocol, adapted from a study on morphological control, uses trisodium citrate as a complexing agent.[5]
-
Preparation of Reactant Solutions:
-
Prepare a mixed solvent of water and ethanol in a 1:1 volume ratio.
-
Dissolve 1 mmol of LaCl₃·6H₂O in 5 mL of the mixed solvent.
-
Prepare an aqueous solution of trisodium citrate (Na₃Cit). The amount will determine the final morphology (0.9 mmol for nano-tubes, 1.2 mmol for hierarchical micro-particles).[5]
-
Prepare a solution of 1.5 mmol of oxalic acid (H₂C₂O₄).
-
-
Precipitation:
-
Add the aqueous solution of Na₃Cit to the lanthanum chloride solution.
-
Stir the solution at room temperature for 30 minutes.
-
Add the oxalic acid solution to the mixture.
-
Stir for an additional 10 minutes. A white colloidal solution will form.[5]
-
-
Aging and Product Recovery:
Visualizations
Caption: Troubleshooting workflow for controlling particle size and morphology.
Caption: Experimental workflow for homogeneous precipitation of this compound.
References
- 1. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Lanthanum Oxalate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the agglomeration of lanthanum oxalate (B1200264) nanoparticles during synthesis.
Troubleshooting Guide: Preventing Agglomeration
Agglomeration is a common challenge in nanoparticle synthesis, leading to larger particle sizes, broader size distributions, and altered material properties. This guide provides a systematic approach to troubleshoot and prevent the agglomeration of lanthanum oxalate nanoparticles.
Problem: Visible Precipitates or Cloudiness in the Reaction Mixture
This often indicates uncontrolled, rapid precipitation and subsequent agglomeration.
Troubleshooting Steps:
-
Reduce Precursor Concentration: High concentrations of lanthanum salts and oxalate precursors can lead to rapid nucleation and uncontrolled growth. Try reducing the concentration of both solutions.
-
Slow Down the Addition Rate: Add the precipitating agent (e.g., oxalic acid or ammonium (B1175870) oxalate) dropwise to the lanthanum salt solution under vigorous stirring. This ensures a more homogeneous reaction environment and controlled particle growth.
-
Optimize Stirring Speed: Inadequate stirring can result in localized high concentrations of reactants, promoting agglomeration. Conversely, excessively vigorous stirring can introduce turbulence that may also lead to particle collisions and aggregation. Experiment with different stirring speeds to find the optimal mixing condition.
-
Control the Temperature: Temperature influences both the solubility of the precursors and the kinetics of the precipitation reaction. Lowering the reaction temperature can slow down the reaction rate, allowing for more controlled particle formation.
Problem: Broad Particle Size Distribution Observed in Characterization (e.g., DLS, TEM)
A wide range of particle sizes suggests that nucleation and growth are not well-separated or that Ostwald ripening is occurring.
Troubleshooting Steps:
-
Introduce a Capping Agent or Surfactant: These molecules adsorb to the surface of the nanoparticles, providing a protective layer that prevents them from sticking together. Common choices include Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Cetyltrimethylammonium bromide (CTAB), and Sodium dodecyl sulfate (B86663) (SDS).[1] The optimal concentration of the surfactant needs to be determined experimentally.
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Utilize a Complexing Agent: A complexing agent, such as trisodium (B8492382) citrate (B86180), can chelate the lanthanum ions, controlling their release and leading to more uniform particle growth.[2][3]
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Adjust the pH of the Reaction Medium: The surface charge of the nanoparticles is highly dependent on the pH of the solution. By adjusting the pH, you can increase the electrostatic repulsion between particles, thereby preventing agglomeration.[4][5] The optimal pH needs to be determined for your specific system, but generally, moving away from the isoelectric point will increase stability.
Problem: Poor Reproducibility Between Batches
Inconsistent results often stem from small variations in experimental conditions.
Troubleshooting Steps:
-
Standardize All Parameters: Precisely control and document all experimental parameters, including precursor concentrations, volumes, addition rates, stirring speed, temperature, and reaction time.
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Ensure Purity of Reagents: Impurities in the reagents can act as nucleation sites or interfere with the action of surfactants, leading to inconsistent results. Use high-purity reagents and deionized water.
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Control the Aging Process: The duration and conditions of the post-precipitation aging step can significantly impact particle size and morphology. Ensure this step is consistent across all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration in this compound nanoparticle synthesis?
A1: Agglomeration is primarily caused by the high surface energy of the nanoparticles, which drives them to reduce their surface area by clumping together. This process is influenced by factors such as high precursor concentration, rapid reaction kinetics, improper mixing, and unfavorable solution chemistry (e.g., pH near the isoelectric point).
Q2: How do I choose the right surfactant to prevent agglomeration?
A2: The choice of surfactant depends on the solvent system and the desired surface properties of the nanoparticles.
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Non-ionic surfactants like PVP and PEG are often used in aqueous and alcoholic solutions and provide steric hindrance to prevent agglomeration.
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Ionic surfactants like CTAB (cationic) and SDS (anionic) can be effective in aqueous solutions by inducing electrostatic repulsion between particles. The selection should be based on experimental screening to find the surfactant that provides the best stability for your specific system.
Q3: What is the role of pH in controlling agglomeration?
A3: The pH of the solution determines the surface charge of the this compound nanoparticles. When the pH is far from the isoelectric point (the pH at which the net surface charge is zero), the nanoparticles will have a significant positive or negative charge. This leads to strong electrostatic repulsion between the particles, which overcomes the attractive van der Waals forces and prevents agglomeration.[4][5]
Q4: Can ultrasonication be used to redisperse agglomerated nanoparticles?
A4: Yes, ultrasonication can be used to break up soft agglomerates that are held together by weak van der Waals forces. However, it is often a temporary solution, and the particles may re-agglomerate once the sonication is stopped if the underlying cause of instability is not addressed. It is more effective to prevent agglomeration during the synthesis process itself. For hard agglomerates formed by chemical bonds, ultrasonication may not be effective.
Q5: What characterization techniques are best for assessing agglomeration?
A5:
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Dynamic Light Scattering (DLS): Provides a quick assessment of the hydrodynamic diameter of the particles in a suspension. A large particle size or a high polydispersity index (PDI) can indicate agglomeration.
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Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Allow for direct visualization of the nanoparticles, providing information on their size, shape, and state of aggregation.
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Zeta Potential Measurement: Measures the surface charge of the nanoparticles, which is an indicator of their colloidal stability. A high absolute zeta potential value (typically > ±30 mV) suggests good stability and less tendency to agglomerate.
Data Presentation
Table 1: Effect of Synthesis Parameters on this compound Nanoparticle Agglomeration
| Parameter | Condition | Expected Effect on Agglomeration | Rationale |
| Precursor Concentration | High | Increased Agglomeration | Promotes rapid nucleation and uncontrolled growth. |
| Low | Decreased Agglomeration | Allows for more controlled particle formation. | |
| Addition Rate of Precipitant | Fast | Increased Agglomeration | Creates localized high concentrations, leading to non-uniform growth. |
| Slow (Dropwise) | Decreased Agglomeration | Ensures homogeneous mixing and controlled precipitation. | |
| pH | Near Isoelectric Point | Increased Agglomeration | Minimal electrostatic repulsion between particles.[4] |
| Far from Isoelectric Point | Decreased Agglomeration | High surface charge leads to strong electrostatic repulsion.[5] | |
| Surfactant/Capping Agent | Absent | Increased Agglomeration | No protective barrier to prevent particle-particle interaction. |
| Present (Optimal Conc.) | Decreased Agglomeration | Provides steric or electrostatic stabilization.[1] | |
| Temperature | High | Can Increase or Decrease | Higher temperature can increase reaction rate (more agglomeration) or increase solubility and mobility (less agglomeration). Effect is system-dependent. |
| Low | Generally Decreased Agglomeration | Slower reaction kinetics allow for more controlled growth. | |
| Stirring Speed | Too Low / Too High | Increased Agglomeration | Inadequate mixing or excessive turbulence can promote particle collisions. |
| Optimal | Decreased Agglomeration | Ensures homogeneous reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles with Trisodium Citrate
This protocol is adapted from a method for synthesizing this compound hierarchical micro- and nano-structures and is designed to control agglomeration through the use of a complexing agent.[2][3]
Materials:
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Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
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Oxalic acid (H₂C₂O₄)
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Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
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Deionized water
Procedure:
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Prepare Lanthanum Solution: Dissolve 1 mmol of LaCl₃·7H₂O in a 1:1 (v/v) mixture of deionized water and ethanol.
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Add Complexing Agent: To the lanthanum solution, add a specific molar ratio of an aqueous solution of trisodium citrate (e.g., 0.5 to 1.5 mmol) while stirring continuously.
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Stir the Mixture: Continue stirring the solution at room temperature for at least 30 minutes to ensure the formation of the lanthanum-citrate complex.
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Initiate Precipitation: Slowly add a stoichiometric amount of an aqueous solution of oxalic acid to the mixture under vigorous stirring.
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Age the Precipitate: Continue stirring for a designated period (e.g., 1-2 hours) to allow for the controlled growth of the nanoparticles.
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Isolate the Nanoparticles: Collect the precipitate by centrifugation or filtration.
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Wash the Nanoparticles: Wash the collected nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.
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Dry the Product: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain the this compound nanoparticle powder.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound nanoparticles.
Caption: Factors contributing to nanoparticle agglomeration and prevention strategies.
References
Technical Support Center: Optimizing Calcination Temperature of Lanthanum Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calcination of lanthanum oxalate (B1200264) to produce lanthanum oxide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to Lanthanum Oxide (La₂O₃) | 1. Calcination temperature is too low.2. Dwell time at the final temperature is insufficient.3. Heating rate is too rapid, not allowing for complete decomposition of intermediates. | 1. Increase the final calcination temperature. Studies suggest a temperature of at least 800°C is often required for complete conversion.[1]2. Increase the dwell time at the final calcination temperature to 2-4 hours.3. Employ a slower heating rate (e.g., 5-10°C/min) to ensure the complete decomposition of intermediate species like lanthanum dioxycarbonate (La₂O₂CO₃).[2] |
| Final product is gray or black | 1. Incomplete combustion of the oxalate precursor, resulting in residual carbon.2. Insufficient oxygen in the furnace atmosphere. | 1. Ensure an adequate supply of air or oxygen during calcination. A gentle flow of air can facilitate the complete combustion of organic residues.[2]2. If calcining in an inert atmosphere is necessary, consider a two-step process: an initial lower temperature step in an inert atmosphere to decompose the oxalate, followed by a higher temperature step in an oxidizing atmosphere to remove residual carbon.[2] |
| La₂O₃ powder is highly agglomerated | 1. High calcination temperatures can lead to sintering and particle growth.2. Rapid heating rates can cause localized overheating. | 1. Optimize the calcination temperature to the minimum required for complete conversion to avoid excessive sintering. This can be determined through systematic experiments.2. Use a slower heating rate to ensure uniform temperature distribution throughout the sample.[2] |
| Inconsistent results between batches | 1. Variation in the purity or hydration state of the initial lanthanum oxalate.2. Inconsistent furnace conditions (temperature uniformity, atmosphere). | 1. Ensure the starting this compound is of consistent purity and hydration state. Characterize the precursor using techniques like TGA before calcination.2. Calibrate and regularly check the furnace for temperature accuracy and uniformity. Ensure a consistent atmosphere for each run. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stages of thermal decomposition for this compound decahydrate (B1171855)?
A1: The thermal decomposition of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) typically occurs in several stages:
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Dehydration: The loss of water molecules occurs in steps, generally between 86°C and 360°C.[3]
-
Decomposition to Intermediates: Anhydrous this compound decomposes to form various intermediates. The formation of lanthanum dioxycarbonate (La₂O₂CO₃) is a key step, occurring at temperatures around 400-500°C.[1][4]
-
Formation of Lanthanum Oxide: The final conversion to lanthanum oxide (La₂O₃) typically occurs at temperatures ranging from 600°C to over 800°C.[1][5]
Q2: What is the optimal calcination temperature to obtain pure lanthanum oxide?
A2: The optimal calcination temperature can vary depending on factors like the desired particle size and crystallinity. However, to ensure complete conversion to La₂O₃, temperatures of 800°C or higher are often recommended.[1] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for determining the precise temperature for a specific experimental setup.
Q3: How does the calcination temperature affect the properties of the resulting lanthanum oxide nanoparticles?
A3: The calcination temperature significantly influences the physical properties of the La₂O₃ nanoparticles. Generally, higher calcination temperatures lead to:
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Increased crystallinity: The crystal structure becomes more ordered.
-
Larger crystallite size: The individual crystals within the powder grow larger.
-
Decreased lattice strain. [6]
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Potential for agglomeration: Higher temperatures can cause particles to fuse together.[2]
Q4: What is a typical experimental protocol for determining the optimal calcination temperature?
A4: A common method involves using Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA). A small sample of this compound is heated at a constant rate in a controlled atmosphere, and the weight loss is continuously monitored as a function of temperature. The resulting TGA curve shows distinct steps corresponding to the different decomposition stages, allowing for the identification of the temperature at which the final, stable lanthanum oxide is formed.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal decomposition profile of this compound and identify the temperature range for complete conversion to lanthanum oxide.
Materials and Equipment:
-
This compound hydrate (B1144303) (La₂(C₂O₄)₃·nH₂O)
-
Thermogravimetric Analyzer (TGA) with Differential Thermal Analysis (DTA) capability
-
Sample pans (e.g., alumina, platinum)
-
Inert gas (e.g., Nitrogen) and/or oxidizing gas (e.g., Air) supply
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Place the sample pan in the TGA furnace.
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Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).
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Program the TGA to heat the sample from room temperature to 1000°C at a controlled heating rate (e.g., 10°C/min).
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Record the weight loss (TGA curve) and the temperature difference (DTA curve) as a function of temperature.
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Analyze the resulting curves to identify the temperature ranges for dehydration, intermediate formation, and the final conversion to stable La₂O₃.
Data Presentation
Table 1: Thermal Decomposition Stages of this compound Decahydrate
| Decomposition Stage | Temperature Range (°C) | Process | Intermediate/Final Product |
| 1 | 86 - 360 | Dehydration | La₂(C₂O₄)₃ |
| 2 | ~400 - 600 | Decomposition of Oxalate | La₂O₂CO₃[4][5] |
| 3 | >600 - 800+ | Decomposition of Dioxycarbonate | La₂O₃[1][5] |
Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.
Table 2: Effect of Calcination Temperature on La₂O₃ Nanoparticle Properties
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystallinity |
| 750 | ~25-35 | Hexagonal Phase |
| 900 | Increases with temperature | Increased |
| 1000 | Increases with temperature | Further Increased |
Data synthesized from multiple sources indicating general trends.[6]
Visualizations
Caption: Experimental workflow for optimizing the calcination of this compound.
References
Technical Support Center: Lanthanum Oxalate Precipitation Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum oxalate (B1200264) precipitation. The content focuses on the critical role of pH in the kinetics and outcome of the precipitation process.
Troubleshooting Guides
| Issue Encountered | Potential pH-Related Cause | Recommended Solution |
| Low Precipitation Yield | The pH of the solution is too acidic, leading to incomplete precipitation of lanthanum oxalate. | Adjust the pH to the optimal range of 1.0-2.0. At a pH of 1.0, quantitative recovery of over 97% can be achieved.[1] A pH of 2.0 has also been shown to yield a high recovery of 98.67% at 60°C.[2][3] |
| Precipitate Redissolves | A decrease in pH to acidic conditions after initial precipitation can cause the this compound to redissolve. | Monitor the pH throughout the experiment and maintain it within the optimal range. Acidic conditions can lead to the reprecipitation of rare earth oxalates if the pH drops. |
| Formation of Fine Particles | While not explicitly detailed in the provided search results, in precipitation chemistry, a very high pH can sometimes lead to rapid nucleation and the formation of smaller particles, which can be difficult to filter. | Carefully control the pH to remain within the optimal 1.0-2.0 range to encourage crystal growth over excessive nucleation. |
| Inconsistent Results | Fluctuations in pH during the precipitation process. | Utilize a pH meter for continuous monitoring and make gradual adjustments. For highly sensitive experiments, consider using a buffered solution or a pH-stat apparatus. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound?
A1: The optimal pH for the quantitative precipitation of this compound is in the acidic range of 1.0 to 2.0. Research has demonstrated that at a pH of 1.0, a recovery of over 97% can be achieved.[1] Other studies have also shown high recovery rates, such as 98.67%, at a pH of 2.0 and a temperature of 60°C.[2][3]
Q2: How does a low pH affect this compound precipitation?
A2: A pH below the optimal range can significantly reduce the precipitation efficiency. In highly acidic solutions, the oxalate ions are protonated, which decreases the concentration of free oxalate available to react with lanthanum ions, thus leading to incomplete precipitation.
Q3: Can this compound be precipitated at a neutral or basic pH?
A3: While lanthanum can bind to oxalate in a pH range comparable to that of the intestine, the controlled precipitation for quantitative analysis and material synthesis is typically carried out in an acidic medium (pH 1.0-2.0) to ensure the selective and complete precipitation of this compound.[4]
Q4: What is the "Precipitation from Homogeneous Solution" (PFHS) method for this compound?
A4: The PFHS method is a technique that generates the precipitating agent (oxalate ions) slowly and uniformly throughout the solution. This is often achieved by the hydrolysis of a substance like diethyl oxalate at an elevated temperature. This method promotes the growth of larger, more perfect crystals. For this compound, this has been successfully performed at a pH of 1.2.[5]
Data Presentation
| pH | Temperature (°C) | Lanthanum Recovery (%) | Reference |
| 1.0 | Not Specified | > 97 | [1] |
| 1.0, 1.5, 2.0 | 60, 80, 90 | Varied with temperature | [2][3] |
| 2.0 | 60 | 98.67 | [2][3] |
| 1.2 | 120 (for PFHS) | Not specified, but used for quantitative analysis | [5] |
Experimental Protocols
Methodology for pH-Controlled this compound Precipitation
This protocol is based on methodologies described in the literature.[2][3]
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Preparation of Lanthanum Solution: Prepare a solution containing the lanthanum salt (e.g., lanthanum nitrate (B79036) or a solution derived from a spent catalyst).
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Initial pH Adjustment: Transfer a known volume of the lanthanum solution to a reaction vessel equipped with a magnetic stirrer and a pH meter.
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Precipitation: While stirring, add a solution of oxalic acid (e.g., 0.5 M) to the lanthanum solution.
-
pH Control: Carefully monitor the pH of the mixture. Adjust and maintain the pH at the desired level (e.g., 1.0, 1.5, or 2.0) by the dropwise addition of a suitable acid or base (e.g., nitric acid or ammonium (B1175870) hydroxide).
-
Reaction Conditions: Maintain the desired reaction temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) with continuous stirring to ensure complete precipitation.
-
Separation and Drying: After the reaction is complete, filter the precipitate using appropriate filter paper. Wash the precipitate with deionized water to remove any soluble impurities. Dry the collected this compound precipitate in an oven at 90°C.
-
Analysis: The dried precipitate can then be weighed for yield calculation and further characterized using techniques such as X-ray Diffraction (XRD) and X-ray Fluorescence (XRF). The filtrate can be analyzed using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the amount of unprecipitated lanthanum.
Mandatory Visualization
Caption: Experimental workflow for pH-controlled precipitation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanum carbonate inhibits intestinal oxalate absorption and prevents nephrocalcinosis after oxalate loading in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Lanthanum Oxalate Morphology Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the morphology of lanthanum oxalate (B1200264) using surfactants.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of lanthanum oxalate in the presence of surfactants.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why did I obtain an amorphous precipitate instead of crystalline particles? | 1. Precipitation rate is too fast: Rapid addition of the oxalate precursor can lead to rapid nucleation and prevent ordered crystal growth.[1] 2. Incorrect pH: The pH of the solution can influence the stability of the surfactant-lanthanum complex and the crystallization process.[2] 3. Inadequate surfactant concentration: Too little surfactant may not provide sufficient surface coverage to direct crystal growth. | 1. Employ a homogeneous precipitation method: Use a precursor like diethyl oxalate or oxamic acid that slowly hydrolyzes to release oxalate ions, thereby reducing the rate of precipitation.[1][3] 2. Optimize pH: Adjust the pH of the reaction mixture. For many syntheses, a slightly acidic to neutral pH is optimal. Ensure the pH is compatible with your chosen surfactant. 3. Increase surfactant concentration: Incrementally increase the surfactant concentration to find the optimal level for morphology control. |
| My particles are heavily agglomerated. How can I improve dispersion? | 1. Insufficient surfactant: The amount of surfactant may be below the critical micelle concentration (CMC) or insufficient to stabilize individual particles. 2. Ineffective stirring: Poor mixing can lead to localized areas of high supersaturation and subsequent agglomeration. 3. Solvent incompatibility: The chosen solvent system may not be optimal for the surfactant, leading to poor dispersion. | 1. Increase surfactant concentration: Ensure the surfactant concentration is sufficient to prevent particle aggregation.[4] 2. Improve mixing: Use vigorous and consistent stirring throughout the precipitation process. 3. Modify the solvent system: For instance, using a mixed solvent system like water and ethanol (B145695) can sometimes improve particle dispersion and influence morphology.[5][6] |
| The particle morphology is not what I expected (e.g., spheres instead of rods). What went wrong? | 1. Wrong type of surfactant: Different classes of surfactants (anionic, cationic, non-ionic) interact differently with crystal faces, leading to different morphologies.[7][8] 2. Incorrect water-to-surfactant ratio (w/o microemulsions): In reverse micellar systems, this ratio is critical in defining the size and shape of the aqueous nanocores where precipitation occurs.[9] 3. Presence of interfering ions: Contaminant ions can interfere with the surfactant's ability to selectively adsorb to crystal faces. | 1. Select a different surfactant: Refer to the data summary table below to choose a surfactant known to produce the desired morphology. 2. Adjust the water-to-surfactant ratio: Systematically vary the molar ratio of water to surfactant to control the nanoreactor size and shape. 3. Use high-purity reagents: Ensure all precursors and solvents are of high purity to avoid unintended effects on crystal growth. |
| How can I control the size of the this compound particles? | 1. Precipitation rate: Slower precipitation generally leads to larger, more well-defined crystals.[1] 2. Surfactant concentration: Increasing surfactant concentration can sometimes lead to smaller particles due to the stabilization of more nuclei.[4] 3. Reaction temperature: Temperature affects both the solubility of this compound and the kinetics of crystal growth. | 1. Control the rate of precursor addition: Use a syringe pump for slow, controlled addition of the oxalate solution or use a homogeneous precipitation method.[1] 2. Vary the surfactant concentration: Experiment with different surfactant concentrations to find the desired particle size. 3. Adjust the reaction temperature: Perform the synthesis at different temperatures to modulate the growth kinetics. |
Data Presentation: Influence of Surfactants on this compound Morphology
The following table summarizes quantitative data from various studies on the effect of different surfactants on the morphology and size of this compound particles.
| Surfactant Type | Surfactant Example | Resulting Morphology | Particle Size/Dimensions | Key Experimental Conditions |
| Anionic | Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) | Nanorods | Aspect Ratio: 10.2:1 | Reverse micellar method in n-heptane; varied water-to-surfactant molar ratio (ω).[9][10] |
| Anionic (Complexing Agent) | Trisodium Citrate (B86180) (Na₃Cit) | Hierarchical micro-particles or Nanotubes | Nanotubes: ~1.5 µm length, ~200 nm hole diameter | Precipitation in a 1:1 water/ethanol mixed solvent; morphology dependent on Na₃Cit concentration.[5][6] |
| Non-ionic | Span 83 | Spherical particles | Not specified | Emulsion liquid membrane system.[6] |
| Polymeric (related application) | Polyethylene (B3416737) Glycol (PEG) | Nanoparticles (for La₂O₃) | ~12 nm | Sol-gel method for lanthanum oxide synthesis. PEG can relieve agglomeration.[11][12] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for synthesizing this compound with controlled morphology.
Protocol 1: Synthesis of this compound Nanorods using AOT Surfactant
This protocol is based on the reverse micellar method.[9]
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)
-
n-heptane
-
Deionized water
Procedure:
-
Prepare two separate AOT/n-heptane solutions at the desired concentration (e.g., 0.1 M).
-
In the first solution, create a reverse micellar solution by adding an aqueous solution of LaCl₃.
-
In the second solution, create a separate reverse micellar solution by adding an aqueous solution of oxalic acid.
-
The size of the water droplets can be controlled by adjusting the molar ratio of water to AOT (ω).
-
Mix the two reverse micellar solutions under vigorous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.
-
The resulting precipitate (this compound nanorods) can be collected by centrifugation.
-
Wash the precipitate multiple times with a suitable solvent (e.g., ethanol) to remove residual surfactant.
-
Dry the final product under vacuum or at a low temperature.
Protocol 2: Synthesis of this compound Hierarchical Structures using Trisodium Citrate
This protocol is based on a precipitation method in a mixed solvent system.[5][6]
Materials:
-
Lanthanum(III) chloride hexahydrate (LaCl₃·6H₂O)
-
Trisodium citrate dihydrate (Na₃Cit·2H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a mixed solvent of deionized water and ethanol in a 1:1 volume ratio.
-
Dissolve 1 mmol of LaCl₃·6H₂O in 5 mL of the mixed solvent.
-
Add an aqueous solution of Na₃Cit to the lanthanum chloride solution (e.g., 0.9 mmol for nanotubes, 1.2 mmol for hierarchical micro-particles).
-
Stir the solution at room temperature for 30 minutes.
-
Add 1.5 mmol of H₂C₂O₄ to the solution while stirring.
-
After 10 minutes of stirring, transfer the resulting colloidal solution to a beaker and seal it for 24 hours.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with distilled water.
-
Dry the final product at 80°C for 6 hours.
Mandatory Visualizations
Experimental Workflows and Logical Relationships
Caption: General experimental workflow for surfactant-assisted synthesis of this compound.
Caption: Influence of different surfactant types on this compound morphology.
Caption: Proposed mechanism for surfactant-mediated control of crystal growth.
References
- 1. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porous lanthanide oxides via a precursor method: Morphology control through competitive interaction of lanthanide cations with oxalate anions and amino acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. ijcmas.com [ijcmas.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Interactions in Calcium Oxalate Hydrate/Surfactant Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE INFLUENCE OF SURFACTANTS ON THE CRYSTALLIZATION OF CALCIUM-OXALATE HYDRATES | Prof. Nissim Garti [nissimgarti.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Facile room temperature synthesis of this compound nanorods and their interaction with antioxidative naphthalimide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of polyethylene glycol on crystal growth and photocatalytic activity of anatase TiO2 single crystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lanthanum Oxalate Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of lanthanum oxalate (B1200264).
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis and scale-up of lanthanum oxalate production.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| LOX-001 | Low Product Yield | 1. Incomplete precipitation due to incorrect stoichiometry or pH. 2. Product loss during filtration and washing stages. 3. Sub-optimal reaction temperature. | 1. Ensure the correct molar ratio of lanthanum salt to oxalic acid. A slight excess of oxalic acid may be beneficial. Adjust and maintain the optimal pH for precipitation. 2. Optimize the washing procedure by using techniques like sequential decantation. Employ centrifugation for more efficient product recovery before the drying phase.[1] 3. Conduct the reaction at a controlled and optimized temperature to ensure complete precipitation. |
| LOX-002 | Product Discoloration (Not a pure white powder) | 1. Presence of metallic impurities (e.g., iron) from starting materials. 2. Co-precipitation of other rare earth element oxalates.[2] 3. Thermal decomposition during the drying process. | 1. Utilize high-purity lanthanum salts and oxalic acid. Analyze raw materials for trace metal contaminants. 2. Employ purification methods such as fractional crystallization of lanthanum salts before precipitation.[3] 3. Dry the this compound product under vacuum at a controlled, low temperature to prevent decomposition.[1] |
| LOX-003 | Inconsistent Particle Size or Broad Distribution | 1. Inconsistent mixing or agitation speed during precipitation. 2. Fluctuations in reaction temperature and reactant addition rate. 3. Uncontrolled nucleation and crystal growth. | 1. Implement controlled and consistent agitation throughout the precipitation process to ensure homogeneity. 2. Maintain a stable reaction temperature using a temperature-controlled reactor and a controlled reactant addition rate. 3. Consider using a homogeneous precipitation method, which allows for slower, more controlled particle growth. The use of complexing agents like trisodium (B8492382) citrate (B86180) can also influence particle morphology.[4][5] |
| LOX-004 | Difficult Filtration and Washing | 1. Formation of very fine particles that clog filters.[6][7][8] 2. Agglomeration of fine particles leading to a dense cake that is difficult to wash. | 1. Optimize precipitation conditions (e.g., temperature, pH, reactant concentration) to promote the growth of larger crystals. Consider using pre-filters to handle high dust loads.[6] 2. Employ anti-agglomeration strategies, such as the use of specific additives or optimizing the stirring rate. Washing with a solvent in which the impurities are soluble but the product is not can improve efficiency. |
| LOX-005 | High Impurity Levels in Final Product | 1. Inadequate washing to remove residual reactants and byproducts. 2. Co-precipitation of other metal ions present in the lanthanum source. 3. Contamination from process equipment. | 1. Increase the number of washing cycles or the volume of the washing solvent. Analyze the filtrate to ensure impurities are being effectively removed. 2. Purify the initial lanthanum salt solution before precipitation. Techniques like solvent extraction or ion exchange can be employed for this purpose.[3] 3. Ensure all reactors and processing equipment are thoroughly cleaned and made of non-reactive materials. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound precipitation?
A1: While the optimal pH can vary depending on the specific reaction conditions, this compound can be effectively precipitated in an acidic solution. For instance, a pH of 1.2 has been used in homogeneous precipitation methods.[9] It is crucial to control the pH as it significantly impacts the solubility and precipitation efficiency.[10]
Q2: How can I control the particle size and morphology of this compound?
A2: Particle size and morphology can be controlled by several factors:
-
Precipitation Method: Homogeneous precipitation generally leads to larger, more uniform crystals compared to direct precipitation.
-
Additives: The use of complexing agents, such as trisodium citrate, can influence the formation of different morphologies like nanotubes or hierarchical micro-particles.[4][5]
-
Reaction Conditions: Parameters like temperature, reactant concentration, and stirring rate play a significant role in controlling nucleation and crystal growth, thereby affecting particle size.[11]
Q3: What are the best practices for drying this compound at an industrial scale?
A3: To prevent thermal decomposition and ensure a high-purity product, it is recommended to dry this compound under vacuum at a controlled, low temperature.[1] The exact temperature and duration will depend on the scale and the specific equipment used. It is important to avoid high temperatures that can lead to the formation of lanthanum oxide or other byproducts.
Q4: How can I minimize the agglomeration of this compound particles during scale-up?
A4: Agglomeration can be minimized by controlling the hydrodynamics of the reactor, such as the stirring speed. The use of additives can also help in preventing particles from sticking together. A study on neodymium oxalate, a similar rare earth oxalate, showed that under consistent chemical and hydrodynamic conditions, the agglomeration behavior remains constant during scale-up.
Q5: What are the key considerations for ensuring high purity of this compound for pharmaceutical applications?
A5: For pharmaceutical applications, ensuring high purity is critical. Key considerations include:
-
High-Purity Raw Materials: Start with lanthanum salts and oxalic acid of the highest possible purity.
-
Purification of Starting Materials: If necessary, purify the lanthanum salt solution to remove other rare earth elements and metallic impurities.[3][12]
-
Controlled Precipitation: Utilize a precipitation method that minimizes the co-precipitation of impurities.
-
Thorough Washing: Implement an effective washing protocol to remove all soluble impurities.
-
Clean Processing Environment: Use dedicated and thoroughly cleaned equipment to avoid cross-contamination.
Quantitative Data
Table 1: Influence of Synthesis Parameters on this compound Properties
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Complexing Agent (Trisodium Citrate) | 0.9 mmol | 1.2 mmol | Formation of nanotubes vs. hierarchical micro-particles | [4] |
| Solvent System | Water | Water:Ethanol (B145695) (1:1) | Influences morphology of the product | [4] |
| Precipitation Method | Direct Precipitation | Homogeneous Precipitation | Smaller, less uniform particles vs. larger, well-formed crystals | [13] |
| Temperature | 90 °C | 100 °C | Slower precipitation rate at lower temperatures | [13] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Simple Precipitation
This protocol is adapted from a method for synthesizing this compound hierarchical micro-particles and nanotubes on a large scale.[4][5]
Materials:
-
Lanthanum chloride hexahydrate (LaCl₃·6H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare the Lanthanum Solution: Dissolve 1 mmol of LaCl₃·6H₂O in 5 mL of a mixed solvent of water and ethanol (1:1 volume ratio) to form a colorless solution.
-
Add Complexing Agent: Add an aqueous solution of 1.2 mmol of trisodium citrate to the lanthanum solution.
-
Stirring: Stir the solution at room temperature for 30 minutes.
-
Precipitation: Add 1.5 mmol of H₂C₂O₄ to the solution. A white colloidal solution will form.
-
Aging: Transfer the colloidal solution to a beaker, seal it, and let it stand for 24 hours.
-
Washing: Wash the precipitate several times with distilled water.
-
Drying: Dry the final product at 80°C for 6 hours.
Protocol 2: Synthesis of this compound via Homogeneous Precipitation
This protocol is based on a method for producing crystalline this compound with a small amount of co-precipitate.[9]
Materials:
-
High-purity Lanthanum Oxide (La₂O₃)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Diethyl oxalate
-
Ethanol
-
2% Oxalic acid solution
Procedure:
-
Prepare Lanthanum Solution: Dissolve the high-purity La₂O₃ sample in HCl and adjust the pH to 1.2 with NH₄OH.
-
Add Precipitant Precursor: Add a 50% diethyl oxalate/ethanol solution to the lanthanum solution.
-
Homogeneous Precipitation: Heat the solution overnight at 120°C on a hot plate. Diethyl oxalate will slowly hydrolyze to produce oxalate ions, leading to the gradual precipitation of this compound.
-
Filtration: After cooling, filter the this compound precipitate using a filter paper.
-
Washing: Wash the precipitate on the filter paper with a 2% oxalic acid solution.
-
Drying and Calcination (if required): The washed precipitate can be dried at a low temperature or ignited at a higher temperature to convert it to lanthanum oxide.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lanthanum - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Common Air Filtration Challenges in Industrial Settings and How to Overcome Them [gzcleanlink.com]
- 7. azo-inc.com [azo-inc.com]
- 8. The Impact of Particle Size on Water Filtration Efficiency [r2j.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. US2364613A - Purification of lanthanum salts - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex TGA Curves of Lanthanum Oxalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the thermogravimetric analysis (TGA) of lanthanum oxalate (B1200264). The information is presented in a question-and-answer format to directly address common challenges and complexities encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition behavior of lanthanum oxalate hydrate?
A1: The thermal decomposition of this compound hydrate, most commonly the decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O), is a multi-step process. It generally involves initial dehydration to remove water molecules, followed by the decomposition of the anhydrous oxalate to form intermediate carbonate or oxycarbonate species, and finally, the formation of lanthanum oxide (La₂O₃) at higher temperatures.[1][2][3] The exact temperatures and intermediates can vary based on experimental conditions.
Q2: How many decomposition steps are typically observed in the TGA curve of this compound decahydrate?
A2: The TGA curve of La₂(C₂O₄)₃·10H₂O can exhibit multiple, often overlapping, weight loss steps. A five-stage decomposition process has been described in a nitrogen atmosphere, consisting of three dehydration steps, followed by the decomposition of the anhydrous oxalate to an intermediate, and finally the formation of lanthanum oxide.[1] Other studies in air also show a stepwise dehydration followed by decomposition into intermediates like lanthanum dioxycarbonate (La₂O₂CO₃) before the final oxide is formed.[2]
Q3: What are the gaseous products evolved during the decomposition of this compound?
A3: During the initial stages, water vapor is evolved from the dehydration of the hydrated salt. The subsequent decomposition of the oxalate structure primarily releases carbon monoxide (CO) and carbon dioxide (CO₂).[3] The formation of lanthanum carbonate or oxycarbonate intermediates involves the release of CO, which may be followed by the release of CO₂ during the final conversion to lanthanum oxide.
Troubleshooting Guide
Q1: My TGA curve for this compound shows fewer or more steps than expected. What could be the cause?
A1: The number of distinct steps in a TGA curve is highly dependent on the experimental conditions.
-
Heating Rate: A fast heating rate can cause decomposition steps to overlap, resulting in a curve with fewer, broader transitions.[4][5] Conversely, a very slow heating rate may resolve more subtle transitions.
-
Atmosphere: The composition of the purge gas (e.g., inert nitrogen vs. oxidative air) can influence the decomposition pathway and the stability of intermediates.
-
Sample Preparation: The particle size and packing of the sample in the crucible can affect heat and mass transfer, leading to variations in the observed decomposition profile.[4]
-
Hydration Level: The starting material may not be a perfect decahydrate, leading to different mass losses in the initial dehydration steps.
Q2: The mass loss percentages in my experiment do not perfectly match the theoretical values. Why?
A2: Discrepancies between experimental and theoretical mass loss can arise from several factors:
-
Instrumental Artifacts: The buoyancy effect, caused by changes in the density of the purge gas with temperature, can lead to an apparent weight gain, affecting the accuracy of mass loss measurements.[6][7][8] It is crucial to perform a blank curve subtraction to correct for this.
-
Incomplete Reactions: A heating rate that is too fast may not allow each decomposition step to go to completion before the next one begins.
-
Sample Purity: Impurities in the initial this compound sample will contribute to the overall mass and may have their own thermal decomposition behavior.
-
Formation of Carbon Residue: Under certain conditions, the disproportionation of carbon monoxide can lead to the formation of finely dispersed carbon, which can affect the final residual mass.[9]
Q3: The onset temperature of decomposition in my TGA curve is different from what is reported in the literature. What does this signify?
A3: The onset temperature of decomposition is a kinetic parameter and can be influenced by:
-
Heating Rate: Higher heating rates generally shift the decomposition temperatures to higher values.[5]
-
Atmosphere: The presence of a reactive gas like oxygen can lower the decomposition temperature compared to an inert atmosphere.
-
Sample Characteristics: Factors like particle size and crystallinity can affect the temperature at which decomposition begins.
Data Presentation
The thermal decomposition of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) has been reported to occur in multiple stages. The following tables summarize the quantitative data from a study by Zhan et al. (2012), conducted in a nitrogen atmosphere with a heating rate of 10 K/min.[1]
Table 1: Stepwise Thermal Decomposition Data for this compound Decahydrate
| Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (Experimental, %) | Mass Loss (Theoretical, %) | Proposed Reaction |
| 1 | Room Temp. - 169.4 | 120.3 | 14.89 | 15.00 | La₂(C₂O₄)₃·10H₂O → La₂(C₂O₄)₃·4H₂O + 6H₂O |
| 2 | 169.4 - 295.2 | 224.2 | 5.03 | 5.00 | La₂(C₂O₄)₃·4H₂O → La₂(C₂O₄)₃·2H₂O + 2H₂O |
| 3 | 295.2 - 372.4 | 329.2 | 5.03 | 5.00 | La₂(C₂O₄)₃·2H₂O → La₂(C₂O₄)₃ + 2H₂O |
| 4 | 372.4 - 600.0 | 410.0 | 16.52 | 16.67 | La₂(C₂O₄)₃ → La₂O₂CO₃ + 3CO + 2CO₂ |
| 5 | 600.0 - 745.6 | 708.0 | 6.09 | 6.11 | La₂O₂CO₃ → La₂O₃ + CO₂ |
Experimental Protocols
Standard Thermogravimetric Analysis (TGA) Protocol for this compound
This protocol provides a general methodology for analyzing the thermal decomposition of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Ensure the sample is in a fine powder form and lightly tapped to create a thin, even layer at the bottom of the crucible.[4]
-
-
Instrument Setup:
-
Temperature Program:
-
Data Acquisition:
-
Begin the experiment and record the sample mass as a function of temperature and time.
-
It is also highly recommended to record the derivative thermogravimetric (DTG) curve, which plots the rate of mass change and helps in identifying the temperatures of maximum decomposition rates for each step.
-
-
Data Analysis:
-
If necessary, perform a baseline subtraction using a blank run (empty crucible under the same conditions) to correct for instrumental drift and buoyancy effects.[6][7]
-
Determine the onset temperature and the percentage mass loss for each distinct decomposition step from the TGA curve.
-
Identify the peak decomposition temperatures from the DTG curve.
-
Visualizations
Caption: Simplified thermal decomposition pathway of this compound decahydrate.
Caption: Troubleshooting workflow for common TGA curve interpretation issues.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. torontech.com [torontech.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. mt.com [mt.com]
- 7. Interpreting results from TGA instruments [xrfscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. THE THERMAL DECOMPOSITION OF this compound (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
resolving peak overlap in XRD patterns of lanthanum oxalate mixtures
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving peak overlap in X-ray Diffraction (XRD) patterns of lanthanum oxalate (B1200264) mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak overlap in XRD patterns of lanthanum oxalate mixtures?
A1: Peak overlap in the XRD patterns of this compound mixtures can arise from several factors:
-
Presence of Multiple Phases: this compound can exist in various hydrated forms (e.g., decahydrate (B1171855), nonahydrate), each with a distinct crystal structure and corresponding XRD pattern.[1][2][3][4] The presence of a mixture of these hydrates will lead to overlapping peaks.
-
Structural Similarity: Different lanthanide oxalates can be isostructural, meaning they have very similar crystal structures and lattice parameters.[5] If your mixture contains other lanthanides, their peaks may overlap with those of this compound.
-
Peak Broadening: Small crystallite size and microstrain within the crystal lattice can cause significant peak broadening, leading to the merging of adjacent peaks.[6]
-
Presence of Intermediates or Impurities: During synthesis or due to decomposition, intermediate compounds like lanthanum oxycarbonates or unreacted starting materials can be present, contributing additional peaks that may overlap.[7][8] For instance, the thermal decomposition of this compound hydrate (B1144303) proceeds through intermediates like La2(C2O4)3, La2O(CO3)2, and La2O2CO3 before forming La2O3.[7]
-
Instrumental Broadening: The instrument itself contributes to the peak width, which can exacerbate overlap issues, although this is usually a smaller effect.
Q2: How can I differentiate between different hydrated phases of this compound?
A2: Differentiating between various hydrated forms of this compound requires careful analysis. This compound commonly forms a decahydrate (La₂(C₂O₄)₃·10H₂O).[1][3][9] Different hydrates will have distinct crystallographic parameters, leading to shifts in peak positions and changes in relative intensities in the XRD pattern. Comparing the experimental pattern with reference patterns from crystallographic databases is the primary method for identification. Techniques like Thermogravimetric Analysis (TGA) can complement XRD by quantifying the water content, helping to confirm the specific hydrate present.[1]
Q3: What is peak deconvolution and how can it resolve overlapping peaks?
A3: Peak deconvolution, also known as peak fitting, is a numerical process used to separate overlapping peaks in a diffraction pattern. The process involves fitting mathematical functions (e.g., Gaussian, Lorentzian, Voigt) to the experimental data. By modeling the individual diffraction peaks that contribute to an overlapping region, one can determine the precise position (2θ), intensity, and full width at half maximum (FWHM) of each underlying peak. This separation allows for more accurate phase identification and quantitative analysis.[6]
Q4: What software is recommended for analyzing XRD data with overlapping peaks?
A4: Several software packages are available for analyzing XRD data with overlapping peaks. These programs often include tools for peak fitting, deconvolution, and Rietveld refinement.
-
Commercial Software:
-
X'Pert HighScore (Plus): A powerful tool for phase identification, profile fitting, and Rietveld analysis. It can be integrated with crystallographic databases like the ICDD PDF-4+.[10]
-
Match!: User-friendly software for phase identification that can be paired with open-access databases like the Crystallography Open Database (COD).[10]
-
-
Open-Source/Free Software:
-
Profex: A graphical user interface for the BGMN Rietveld refinement program, suitable for phase quantification and structure refinement.[11]
-
FullProf Suite: A widely used and powerful software for Rietveld refinement, though it has a steeper learning curve.[12]
-
xrdfit: A Python package designed for fitting diffraction peaks, particularly useful for automating the analysis of many spectra.[13]
-
Fityk: A program specifically designed for peak fitting and data analysis.[12]
-
Q5: What is Rietveld refinement and when should it be used for this compound mixtures?
A5: Rietveld refinement is a powerful technique for analyzing the entire diffraction pattern. Instead of analyzing individual peaks, it refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one as closely as possible. This method is particularly useful for complex mixtures with severe peak overlap.[14] You should consider using Rietveld refinement when:
-
You have a mixture of known phases with significant peak overlap.
-
You need to perform accurate quantitative phase analysis.
-
You want to determine precise lattice parameters, crystallite size, and microstrain for each phase in the mixture.[10][14]
Q6: How do particle size and crystallinity affect peak broadening and overlap?
A6: Particle size and crystallinity have a significant impact on the appearance of XRD peaks.
-
Crystallite Size: According to the Scherrer equation, smaller crystallite sizes lead to broader diffraction peaks.[6] This broadening can cause adjacent peaks to merge, increasing the degree of overlap. Nanocrystalline materials often exhibit very broad peaks.[6]
-
Crystallinity: Poorly crystalline or amorphous materials will not produce sharp diffraction peaks but rather broad humps, which can obscure the peaks from crystalline phases in a mixture.[15] Annealing a sample at a suitable temperature can sometimes improve crystallinity, resulting in sharper peaks and reduced overlap.[6]
Q7: Can thermal treatment help in resolving peak overlap?
A7: Yes, controlled thermal treatment (annealing) can be a useful strategy.
-
Improving Crystallinity: Heating the sample can increase the crystallite size and reduce lattice strain, leading to sharper diffraction peaks and better resolution.[6]
-
Phase Transformation: By heating the mixture to specific temperatures, you can selectively decompose certain phases. For example, this compound decahydrate dehydrates in steps and then decomposes to lanthanum oxide at higher temperatures.[7][8] Analyzing the XRD pattern after heating to a temperature where one phase is removed can help in identifying the remaining phases.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Severely Overlapping Peaks | - Mixture of multiple hydrated or intermediate phases.[1][7]- Poor crystallinity or very small crystallite size.[6]- Presence of isostructural compounds.[5] | - Improve Data Quality: Increase the data collection time to improve the signal-to-noise ratio.[16]- Peak Deconvolution: Use peak fitting software to numerically separate the overlapping contributions.[6]- Rietveld Refinement: If the phases are known, use Rietveld refinement for a whole-pattern analysis.[14]- Selective Decomposition: Perform controlled thermal treatment to remove one or more phases and simplify the pattern.[7] |
| Broad, Ill-Defined Peaks | - Nanocrystalline material (small crystallite size).[6]- Amorphous content in the sample.[15]- High degree of microstrain in the crystal lattice. | - Annealing: Carefully anneal the sample to increase crystallite size and reduce strain. Be mindful of potential phase changes.[6]- Scherrer Analysis: Use the Scherrer equation or Williamson-Hall plot to estimate crystallite size and strain from the peak broadening.- High-Resolution XRD: Use an instrument with higher resolution to better define the peak shapes. |
| Unexpected Peaks in the Pattern | - Contamination during sample preparation.- Presence of unreacted starting materials.- Formation of intermediate decomposition products (e.g., lanthanum oxycarbonates).[7][8]- Reaction with the sample holder at high temperatures. | - Phase Identification: Use search-match software with a comprehensive database (e.g., ICDD PDF-4+, COD) to identify the unknown phase(s).[10]- Review Synthesis/Handling: Carefully review the synthesis and sample handling procedures to identify potential sources of contamination.- TGA-MS/FTIR: Couple thermogravimetric analysis with mass spectrometry or Fourier-transform infrared spectroscopy to identify gaseous products evolved during heating, which can help deduce the intermediate solid phases. |
Quantitative Data
Table 1: Crystallographic Data for this compound Hydrates
| Compound | Formula | Crystal System | Space Group | Reference |
| This compound Decahydrate | La₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | [1][4] |
| This compound Hydrate | La₂(C₂O₄)₃·9.2H₂O | Monoclinic | P2₁/a | [2] |
Table 2: Thermal Decomposition Stages of this compound Decahydrate in Air
| Temperature Range (°C) | Process | Intermediate/Final Product | Reference |
| 86 - 360 | Dehydration | La₂(C₂O₄)₃ | [7] |
| ~400 | Decomposition | La₂O(CO₃)₂ | [7] |
| ~425 | Decomposition | La₂O₂CO₃ | [7] |
| > 710 | Decomposition | La₂O₃ | [7] |
Experimental Protocols
Protocol 1: Sample Preparation for XRD Analysis
-
Grinding: Gently grind the this compound mixture in an agate mortar and pestle to ensure a fine, homogeneous powder. Avoid aggressive grinding, which can induce strain or cause amorphization.
-
Sample Holder: Mount the powder onto a low-background sample holder (e.g., zero-background silicon wafer). Ensure a flat, smooth surface that is level with the holder's reference plane to avoid peak shifts.
-
Instrumentation: Use a powder X-ray diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å).[4][17]
-
Data Collection: Scan a 2θ range appropriate for this compound, for example, from 10° to 70°. Use a small step size and sufficient counting time per step to obtain high-quality data with a good signal-to-noise ratio.[16]
Protocol 2: General Procedure for Peak Deconvolution
-
Software Selection: Choose a suitable software package with peak fitting capabilities (e.g., Origin, Fityk, X'Pert HighScore).
-
Data Import: Load the experimental XRD data into the software.
-
Background Subtraction: Model and subtract the background from the raw data.
-
Peak Selection: Identify the overlapping peak region to be analyzed.
-
Peak Fitting:
-
Select an appropriate peak profile function (e.g., Voigt, pseudo-Voigt).
-
Provide initial estimates for the number of peaks and their positions, heights, and widths.
-
Perform an iterative least-squares fit to optimize the peak parameters until the calculated profile closely matches the experimental data.
-
-
Analysis: Extract the refined peak parameters (position, intensity, FWHM) for each individual component peak.
Visualizations
Caption: Troubleshooting workflow for resolving overlapping XRD peaks.
Caption: The process of XRD peak deconvolution.
References
- 1. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lanthanum(III) oxalate decahydrate | C6H26La2O22 | CID 91886560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 12. researchgate.net [researchgate.net]
- 13. xrdfit documentation — xrdfit 1.3.0 documentation [xrdfit.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lanthanum Oxalate Precipitation
Welcome to the technical support center for lanthanum oxalate (B1200264) precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and quality of your lanthanum oxalate precipitate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound precipitation experiments.
Q1: Why is my this compound yield unexpectedly low?
A1: Several factors can contribute to a low yield of this compound. Consider the following potential causes and solutions:
-
Incomplete Precipitation:
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pH is not optimal: The pH of the solution significantly impacts the solubility of this compound. For quantitative recovery (over 97%), a pH of 1 is recommended. In some cases, a pH of 2 has been shown to yield up to 98.67% recovery.[1][2][3] The solubility of oxalates is highly dependent on pH; at low pH, the protonation of the oxalate ion can increase the salt's solubility.[4]
-
Insufficient Oxalic Acid: Ensure a stoichiometric excess of the precipitating agent, oxalic acid, is used to drive the reaction towards the formation of the precipitate.
-
Inadequate Reaction Time: Allow sufficient time for the precipitation to complete. For homogeneous precipitation methods, this can range from 2 hours to overnight.[5][6][7][8]
-
-
Loss of Precipitate:
-
Washing with pure water: Washing the precipitate with distilled water can lead to some dissolution. To minimize this, consider washing with a dilute solution of oxalic acid (e.g., 2%).[6][7]
-
Mechanical Losses during Transfer: Be meticulous during the filtration and transfer of the precipitate to avoid physical loss of the product.
-
Q2: The particle size of my this compound precipitate is too small, making it difficult to filter. How can I increase it?
A2: Fine particles are often a result of rapid precipitation, which leads to the formation of many small nuclei. To obtain larger crystals that are easier to filter, you can:
-
Employ Homogeneous Precipitation: This technique involves the slow, in-situ generation of the precipitating agent (oxalate ions). This is achieved by the hydrolysis of a precursor like diethyl oxalate or the thermal decomposition of oxamic acid.[5][6][7][8][9][10] The slow generation of oxalate ions keeps the supersaturation low, favoring crystal growth over nucleation, resulting in larger, well-formed crystals.[5][9][11]
-
Control the Rate of Addition: When using direct precipitation, add the oxalic acid solution slowly to the heated lanthanum solution while stirring continuously.[12] This helps to avoid localized high supersaturation.
-
Adjust the Temperature: An elevated temperature (e.g., 70-80°C) is often recommended for producing larger, more easily filterable crystals.[13] However, the optimal temperature can vary depending on the specific protocol.[2][3]
Q3: My final product is contaminated with impurities. How can I improve its purity?
A3: Co-precipitation of other ions is a common source of impurities. To enhance the purity of your this compound:
-
Optimize pH: Selective precipitation by controlling the pH can be very effective. This compound can be precipitated in acidic solutions (pH 1-2), which can leave many other metal ions that precipitate at higher pH values in the solution.[1][4][6]
-
Thorough Washing: Wash the precipitate multiple times to remove any soluble impurities adhering to the surface. As mentioned, using a dilute oxalic acid solution for washing can prevent the dissolution of the this compound itself.[6][7]
-
Homogeneous Precipitation: The slow formation of crystals during homogeneous precipitation often results in a more ordered crystalline structure with fewer inclusions of impurities from the mother liquor.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound precipitation?
A1: The optimal pH for maximizing the yield of this compound is generally in the acidic range. Studies have shown that a pH of 1 allows for quantitative recovery of over 97% of lanthanides.[1] Another study found that a pH of 2 at 60°C resulted in a recovery of 98.67%.[2][3] this compound is less soluble at these lower pH values compared to many other metal oxalates, allowing for selective precipitation.[4][6]
Q2: What is the effect of temperature on the yield of this compound?
A2: Temperature can have a complex effect on this compound precipitation. While one study reported the highest recovery (98.67%) at 60°C, another indicated that higher temperatures (75-100°C) could increase the recovery of rare earth element oxalates, although the recovery was still higher at 25°C in that particular study.[2][3][13] Elevated temperatures, such as 70°C, are often used to promote the formation of larger, more easily filterable crystals.[12]
Q3: What is homogeneous precipitation and what are its advantages?
A3: Homogeneous precipitation is a method where the precipitating agent is generated slowly and uniformly throughout the solution by a chemical reaction, rather than being added directly.[5][9] For this compound, this can be achieved by the thermal decomposition of oxamic acid or the hydrolysis of diethyl oxalate.[5][6][7][9] The main advantages of this method are:
-
Larger, more uniform crystals: The slow generation of oxalate ions prevents high supersaturation, leading to the growth of larger and more perfect crystals.[5][11]
-
Higher purity: The slower crystal growth minimizes the trapping of impurities within the crystal lattice.[6][7]
-
Improved filterability: The larger particle size makes the precipitate easier to separate from the solution by filtration.
Q4: How should I wash and dry the this compound precipitate?
A4: Proper washing and drying are crucial for obtaining a pure, high-yield product.
-
Washing: The precipitate should be washed to remove any soluble impurities. It is often recommended to wash with a 2% oxalic acid solution to prevent the precipitate from redissolving, which can occur if pure water is used.[6][7] Washing several times with distilled water has also been reported.[5][8][12][14]
-
Drying: The washed precipitate is typically dried in an oven. Drying temperatures reported in the literature vary, with common values being 40°C, 80°C, and 110°C.[5][8][14][15] The drying time is usually several hours, for instance, 6 hours or overnight.[5][8][14]
Data Summary
Table 1: Effect of pH on this compound Recovery
| pH | Recovery (%) | Notes |
| 1.0 | > 97 | Quantitative recovery for lanthanides.[1] |
| 2.0 | 98.67 | Maximum recovery observed at 60°C.[2][3] |
Table 2: Effect of Temperature on this compound Recovery
| Temperature (°C) | Recovery (%) | Notes |
| 60 | 98.67 | Maximum recovery observed at a pH of 2.[2][3] |
| 70 | 85 (as oxide) | A high yield was reported for this method.[12] |
| 75-100 | Increased | Recovery increased with temperature in this range.[13] |
Experimental Protocols
Protocol 1: Direct Precipitation of this compound
This protocol is based on a direct precipitation method.[12]
-
Preparation of Lanthanum Solution: Dissolve the lanthanum salt (e.g., lanthanum chloride) in distilled water.
-
Acidification: Acidify the lanthanum solution with hydrochloric acid.
-
Heating: Heat the solution to approximately 70°C.
-
Precipitation: Slowly add a stoichiometric amount of oxalic acid dissolved in water to the heated lanthanum solution while stirring. A white precipitate of this compound will form.
-
Digestion: Continue stirring the suspension at the elevated temperature for a period to allow the precipitate to age and the particles to grow.
-
Filtration: Recover the precipitate by filtering the suspension using a sintered glass crucible or appropriate filter paper.
-
Washing: Wash the precipitate thoroughly with distilled water.[12] Alternatively, wash with a dilute oxalic acid solution to minimize dissolution.[6][7]
-
Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 80-110°C) until a constant weight is achieved.[14][15]
Protocol 2: Homogeneous Precipitation of this compound using Diethyl Oxalate
This protocol utilizes the principle of Precipitation from Homogeneous Solution (PFHS).[6][7]
-
Preparation of Lanthanum Solution: Dissolve the lanthanum salt in a dilute HCl solution. Adjust the pH to approximately 1.2 with ammonium (B1175870) hydroxide.
-
Heating of Lanthanum Solution: Heat the solution to 120°C on a hot plate until the salt is completely dissolved.
-
Addition of Precipitant Precursor: Cool the solution to ambient temperature and add a 50% diethyl oxalate/ethanol solution.
-
Precipitation: Heat the solution overnight at 120°C on a hot plate. The diethyl oxalate will slowly hydrolyze, generating oxalate ions uniformly throughout the solution, leading to the gradual precipitation of crystalline this compound.
-
Cooling and Filtration: After cooling to room temperature, filter the this compound precipitate using filter paper.
-
Washing: Wash the precipitate first with water and then with a 2% oxalic acid solution to transfer any remaining precipitate and wash the collected solid.[6][7]
-
Drying: Transfer the precipitate to a crucible and dry in an oven.
-
Ignition (Optional): The this compound can be ignited at a high temperature (e.g., 900°C) to convert it to lanthanum oxide (La₂O₃).[6][7]
Visualizations
Caption: Workflow for direct precipitation of this compound.
Caption: Key factors influencing this compound precipitation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Homogeneous Precipitation of Lanthanide Oxalates - ACS Omega - Figshare [acs.figshare.com]
- 11. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Water Content in Lanthanum Oxalate Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the water content in lanthanum oxalate (B1200264) hydrate (B1144303).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and drying of lanthanum oxalate hydrate.
Issue 1: Incomplete Dehydration After Thermal Treatment
-
Symptom: The final weight of the this compound after heating is higher than the theoretical weight of the anhydrous or desired lower hydrate form.
-
Possible Cause 1: The heating temperature was insufficient to remove all water molecules. This compound decahydrate (B1171855) dehydrates in a stepwise manner.[1]
-
Solution 1: Increase the final heating temperature. Refer to the thermal decomposition data in Table 1 for appropriate temperature ranges for achieving different hydration states.
-
Possible Cause 2: The heating duration was too short. Thermal decomposition is a kinetic process that requires sufficient time for completion.[2]
-
Solution 2: Increase the heating duration at the final temperature. A common practice is to heat for several hours until a constant weight is achieved.[3]
-
Possible Cause 3: The heating rate was too high, leading to the formation of a partially decomposed, sintered surface that traps water within the particles.
-
Solution 3: Employ a slower heating rate to allow for the gradual and complete evolution of water vapor.[3]
Issue 2: Formation of Undesired Byproducts (e.g., Oxycarbonates)
-
Symptom: Characterization techniques (e.g., FTIR, XRD) indicate the presence of lanthanum oxycarbonates in the final product.
-
Possible Cause: The heating temperature was too high, causing the decomposition of the oxalate group in addition to the removal of water. The decomposition of anhydrous this compound to lanthanum oxycarbonate can begin at temperatures around 400°C.[1]
-
Solution: Carefully control the heating temperature to stay within the dehydration range and below the oxalate decomposition temperature. Refer to the thermal decomposition data in Table 1.
Issue 3: Inconsistent Hydration Number in Synthesized this compound
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Symptom: Different batches of synthesized this compound exhibit varying numbers of water molecules (e.g., decahydrate, hexahydrate).
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Possible Cause 1: The precipitation temperature was not well-controlled. The kinetics of precipitation, which can be influenced by temperature, may affect the resulting hydrate form.[4][5]
-
Solution 1: Maintain a consistent and controlled temperature during the precipitation of this compound.
-
Possible Cause 2: The drying method and conditions after synthesis are inconsistent. The final water content is highly dependent on the drying technique and storage.[6]
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Solution 2: Standardize the post-synthesis drying protocol. For example, consistently dry at a specific temperature for a set duration or use a desiccator with a specific desiccant.
Issue 4: Difficulty in Obtaining Anhydrous this compound Without Decomposition
-
Symptom: Attempts to produce anhydrous this compound consistently result in partial decomposition to oxycarbonates.
-
Possible Cause: The temperature window between complete dehydration and the onset of oxalate decomposition is narrow.
-
Solution: Consider using vacuum drying at a lower temperature. While detailed protocols for this compound are scarce in the provided results, vacuum drying is a common technique for removing water from hydrated compounds at lower temperatures, which can help prevent decomposition.
Logical Flow for Troubleshooting Incomplete Dehydration
Caption: Troubleshooting pathway for incomplete dehydration of this compound hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the typical hydration states of this compound?
A1: this compound can exist in several hydration states, with this compound decahydrate (La₂(C₂O₄)₃·10H₂O) being a common form.[6] Other reported hydrates include those with 1, 2, 3, 7, and 9.2 water molecules.[7][8] The number of water molecules can vary depending on the synthesis and drying conditions.[6]
Q2: At what temperature does this compound decahydrate lose its water molecules?
A2: The dehydration of this compound decahydrate occurs in a stepwise manner over a range of temperatures. The process generally starts around 86°C and can continue up to 360°C to form the anhydrous salt.[1]
Q3: How can I obtain anhydrous this compound?
A3: Anhydrous this compound can be prepared by carefully heating the hydrated form. The final temperature should be high enough to drive off all water molecules but below the decomposition temperature of the oxalate. A temperature of around 320°C is reported to yield stable anhydrous this compound.[9]
Q4: What happens if I heat this compound at too high a temperature?
A4: Heating this compound at temperatures above approximately 400°C will lead to its decomposition into lanthanum oxycarbonate intermediates and eventually, at higher temperatures (around 710°C), to lanthanum oxide (La₂O₃).[1]
Q5: Does the synthesis method affect the water content of this compound hydrate?
A5: Yes, the synthesis method can influence the hydration number. For example, homogeneous precipitation allows for the formation of well-defined crystals, and the conditions of this process, such as temperature, can affect the resulting hydrate.[4][5]
Q6: What is the best way to store this compound to prevent rehydration?
A6: To prevent rehydration, anhydrous or lower hydrate forms of this compound should be stored in a desiccator over a strong drying agent, such as concentrated sulfuric acid or phosphorus pentoxide, or in a controlled low-humidity environment.
Experimental Protocols
Protocol 1: Synthesis of this compound Decahydrate via Precipitation
This protocol is based on the reaction of lanthanum chloride with oxalic acid.[8]
-
Materials: Lanthanum chloride (LaCl₃), Oxalic acid (H₂C₂O₄), distilled water.
-
Procedure:
-
Prepare a solution of lanthanum chloride in distilled water.
-
Prepare a separate solution of oxalic acid in distilled water.
-
Slowly add the oxalic acid solution to the lanthanum chloride solution while stirring continuously. A white precipitate of this compound hydrate will form.
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Continue stirring for a set period (e.g., 30 minutes) to ensure complete precipitation.
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Filter the precipitate using a Buchner funnel and wash it several times with distilled water to remove any unreacted reagents.
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Dry the precipitate at a low temperature (e.g., 80°C) for several hours to obtain this compound hydrate.[10]
-
Protocol 2: Thermal Decomposition of this compound Hydrate
This protocol describes the process of heating this compound hydrate to reduce its water content.
-
Materials: Synthesized this compound hydrate.
-
Equipment: High-temperature furnace, analytical balance.
-
Procedure:
-
Weigh a specific amount of this compound hydrate (e.g., 5 grams) into a crucible of known weight.[2]
-
Place the crucible in a high-temperature furnace.
-
Heat the sample to the desired temperature (refer to Table 1 for temperature ranges) at a controlled rate (e.g., 10°C/min).[11]
-
Hold the sample at the final temperature for a specified duration (e.g., 30, 60, 120, or 150 minutes).[2]
-
Turn off the furnace and allow the sample to cool to room temperature in a desiccator to prevent rehydration.
-
Reweigh the crucible and the solid to determine the final weight and calculate the weight loss.
-
Experimental Workflow for Minimizing Water Content
Caption: General experimental workflow for synthesizing and drying this compound hydrate.
Quantitative Data Summary
Table 1: Thermal Decomposition Stages of this compound Decahydrate
| Temperature Range (°C) | Process | Resulting Product | Reference |
| 86 - 360 | Stepwise Dehydration | Anhydrous this compound (La₂(C₂O₄)₃) | [1] |
| > 400 | Onset of Decomposition | Lanthanum Oxycarbonate (La₂O(CO₃)₂) | [1] |
| ~ 470 | Further Decomposition | Lanthanum Dioxycarbonate (La₂O₂CO₃) | [1] |
| ~ 710 | Final Decomposition | Lanthanum Oxide (La₂O₃) | [1] |
Table 2: Influence of Synthesis Parameters on this compound Hydrate
| Parameter | Variation | Observation | Reference |
| Precipitation Temperature | 90°C vs. 100°C | Slower precipitation kinetics at 90°C | [5] |
| Reactant Concentration | 0.01 M vs. 0.06 M Ce(III) | Smaller, more homogenous crystals at lower concentration | [5] |
| Lanthanide Ion | Lighter vs. Heavier | Slower precipitation for heavier lanthanides | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. ysxbcn.com [ysxbcn.com]
- 4. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. THE THERMAL DECOMPOSITION OF this compound (Journal Article) | OSTI.GOV [osti.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
avoiding carbonate formation during lanthanum oxalate decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of lanthanum oxalate (B1200264). The primary focus is on avoiding the formation of stable carbonate intermediates, which can be a critical factor in the synthesis of pure lanthanum oxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the thermal decomposition of lanthanum oxalate, leading to the undesirable formation of lanthanum carbonate.
Question: I am consistently observing the formation of lanthanum carbonate as an intermediate during the decomposition of this compound. How can I avoid this?
Answer: The formation of lanthanum carbonate or, more commonly, lanthanum oxycarbonate (La₂O₂CO₃), is a natural and often unavoidable intermediate step in the thermal decomposition of this compound, especially when performed in an air atmosphere. However, you can manipulate the experimental conditions to either prevent its formation or to decompose it at lower temperatures. The key factors to control are the decomposition atmosphere and the heating protocol.
Troubleshooting Workflow: Avoiding Carbonate Formation
Caption: Troubleshooting workflow for avoiding carbonate formation.
Question: I am performing the decomposition in a nitrogen atmosphere, but I still detect carbonate species in my final product. What could be the reason?
Answer: Even under an inert atmosphere, trace amounts of oxygen or carbon dioxide can lead to carbonate formation. Consider the following:
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Purity of the Inert Gas: Ensure you are using a high-purity grade of nitrogen or argon.
-
Gas Flow Rate: A continuous and sufficient flow of inert gas is necessary to purge any evolved CO₂ and prevent its reaction with the lanthanum oxide product. A typical flow rate is around 60 mL/min.
-
Furnace Sealing: Check for any leaks in your furnace or reaction chamber that might allow air to enter.
-
Decomposition Temperature and Time: The decomposition of the oxycarbonate intermediate to the oxide may not be complete if the final temperature is not high enough or the holding time is too short. The final decomposition to lanthanum oxide generally occurs at temperatures above 710°C, with 800°C being a commonly cited temperature for complete conversion.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition pathway of this compound hydrate (B1144303) in air?
A1: The thermal decomposition of this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) in air generally proceeds through several distinct steps:
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Dehydration: The water of hydration is lost in stages at temperatures typically ranging from 86°C to 360°C.
-
Decomposition to Oxycarbonate: The anhydrous this compound then decomposes to form lanthanum oxycarbonate intermediates, such as La₂O(CO₃)₂ and La₂O₂CO₃, at temperatures between 400°C and 470°C.[1]
-
Decomposition to Oxide: Finally, the lanthanum oxycarbonate decomposes to form lanthanum oxide (La₂O₃) at temperatures above 710°C.[1]
Decomposition Pathway of this compound in Air
Caption: General decomposition pathway of this compound in air.
Q2: How does the decomposition atmosphere affect the formation of intermediates?
A2: The decomposition atmosphere significantly influences the reaction pathway:
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In Air (Oxidizing Atmosphere): The presence of oxygen facilitates the formation of stable carbonate and oxycarbonate intermediates.
-
In an Inert Atmosphere (Nitrogen, Argon): Decomposition in an inert atmosphere can alter the decomposition mechanism. While carbonate intermediates may still form, their decomposition to the oxide can be more direct. For some similar rare-earth oxalates, decomposition in an argon atmosphere has been shown to proceed at lower temperatures compared to in air.
-
In a Vacuum: Decomposition in a vacuum involves the initial conversion of oxalate to carbonate and carbon monoxide. The carbon monoxide can then disproportionate into carbon dioxide and carbon, which may contaminate the final product.[2]
Q3: What is the effect of the heating rate on the decomposition process?
A3: The heating rate can influence the kinetics of the decomposition. While some studies suggest that the overall decomposition profile remains similar at different heating rates in an inert atmosphere, a slower heating rate generally provides more time for the decomposition reactions to reach completion at each stage. This can be beneficial for ensuring the full decomposition of any carbonate intermediates.
Q4: At what temperature can I be certain that all carbonate has been removed?
A4: Based on thermal analysis data, the final decomposition of lanthanum oxycarbonate to lanthanum oxide (La₂O₃) is generally complete at temperatures above 800°C.[1] To ensure complete conversion, it is advisable to hold the sample at a temperature of 800°C or higher for a period of time.
Quantitative Data Summary
The following tables summarize key quantitative data from thermal analysis studies of this compound decomposition.
Table 1: Decomposition Stages of this compound Hydrate in Air
| Temperature Range (°C) | Process | Intermediate/Final Product |
| 86 - 360 | Dehydration | La₂(C₂O₄)₃ |
| 400 - 470 | Oxalate Decomposition | La₂O(CO₃)₂, La₂O₂CO₃ |
| > 710 | Carbonate Decomposition | La₂O₃ |
Source: Based on data from non-isothermal studies of this compound decahydrate decomposition.[1]
Table 2: Influence of Atmosphere on Decomposition (Qualitative)
| Atmosphere | Intermediate Formation | Final Product | Notes |
| Air | Stable oxycarbonates | La₂O₃ | Carbonate decomposition requires higher temperatures. |
| Inert (N₂, Ar) | Oxycarbonates may still form | La₂O₃ | Can promote more direct decomposition to oxide. |
| Vacuum | Carbonate and Carbon | La₂O₃ (with potential C contamination) | CO disproportionation can lead to carbon impurities.[2] |
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound in an Inert Atmosphere
Objective: To decompose this compound to lanthanum oxide while minimizing stable carbonate intermediates.
Materials and Equipment:
-
This compound hydrate (La₂(C₂O₄)₃·nH₂O)
-
Tube furnace with temperature and atmosphere control
-
Alumina or quartz crucible
-
High-purity nitrogen or argon gas supply with flowmeter
Procedure:
-
Place a known amount of this compound hydrate into a crucible.
-
Position the crucible in the center of the tube furnace.
-
Seal the furnace and purge with the inert gas (e.g., nitrogen) at a flow rate of approximately 60 mL/min for at least 30 minutes to remove any residual air.
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Maintain a constant flow of the inert gas throughout the heating and cooling process.
-
Heat the sample according to the following temperature program:
-
Ramp to 400°C at a rate of 10°C/min and hold for 1 hour to ensure complete dehydration.
-
Ramp to 850°C at a rate of 10°C/min and hold for 2-4 hours to ensure complete decomposition of any carbonate intermediates.
-
-
Cool the furnace to room temperature under the inert gas flow.
-
Once at room temperature, the flow of inert gas can be stopped and the lanthanum oxide product can be collected.
Protocol 2: Standard Thermal Decomposition in Air
Objective: To decompose this compound to lanthanum oxide following the conventional pathway.
Materials and Equipment:
-
This compound hydrate (La₂(C₂O₄)₃·nH₂O)
-
Muffle furnace
-
Alumina crucible
Procedure:
-
Place a known amount of this compound hydrate into a crucible.
-
Position the crucible in the muffle furnace.
-
Heat the sample in air according to the following temperature program:
-
Ramp to 900°C at a rate of 10°C/min.
-
Hold at 900°C for 2-4 hours to ensure complete decomposition to lanthanum oxide.
-
-
Allow the furnace to cool to room temperature.
-
Collect the lanthanum oxide product.
Note: The final product from this method will have been formed via a stable carbonate intermediate.
Mandatory Visualizations
Decomposition Pathways Comparison
Caption: Comparison of this compound decomposition pathways in air versus an inert atmosphere.
References
Lanthanum Oxalate Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lanthanum oxalate (B1200264) in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of lanthanum oxalate?
This compound is characterized by its low solubility in water and its general insolubility in organic solvents.[1][2] Its solubility in aqueous solutions is significantly influenced by the pH.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound increases in acidic solutions.[3][4] This is because the oxalate anion (C₂O₄²⁻) is the conjugate base of a weak acid (oxalic acid). In the presence of H⁺ ions from an acid, the oxalate ions are protonated, forming hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduction in the concentration of free oxalate ions shifts the solubility equilibrium of this compound to the right, leading to increased dissolution of the salt.
Q3: What is the solubility product constant (Ksp) for this compound?
The solubility product constant (Ksp) for this compound (La₂(C₂O₄)₃) is approximately 2.5 x 10⁻²⁷.[3] This low value indicates its poor solubility in water.
Q4: Is this compound stable at high temperatures?
No, this compound is not stable at high temperatures. It undergoes thermal decomposition. The decomposition process occurs in stages, starting with the loss of water of hydration, followed by the decomposition of the oxalate to form various intermediates, and finally yielding lanthanum oxide at higher temperatures.[5][6]
Q5: Are there any known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided. It is also recommended to avoid moisture, as it can affect the hydration state of the compound.[2][7]
Q6: What is the relevance of this compound's stability in drug development?
While this compound itself is not a common pharmaceutical, the chemistry of lanthanum and oxalates is relevant. For instance, lanthanum carbonate is used as a phosphate (B84403) binder in patients with kidney disease.[8][9] There is also research into lanthanum carbonate's ability to bind with intestinal oxalate, which could be relevant for conditions like hyperoxaluria.[8][10] Understanding the stability and solubility of this compound helps in predicting the behavior of similar lanthanum compounds in biological systems, particularly in the gastrointestinal tract where pH varies.
Troubleshooting Guides
Issue 1: this compound precipitate dissolves unexpectedly during washing.
-
Possible Cause: The washing solvent is too acidic.
-
Troubleshooting Step: Ensure the washing solvent (e.g., water) is neutral (pH ~7). If a slightly acidic wash is required for other reasons, be aware that some loss of the precipitate due to dissolution is likely. Consider using a common ion effect by washing with a very dilute solution of an oxalate salt to suppress solubility.
Issue 2: Inconsistent results in solubility experiments.
-
Possible Cause 1: The system has not reached equilibrium.
-
Troubleshooting Step: Ensure sufficient time is allowed for the this compound to dissolve and reach equilibrium in the solvent. This may take several hours, and agitation or stirring can help accelerate the process.
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting Step: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent. Use a temperature-controlled water bath or incubator.
-
Possible Cause 3: Variation in the hydration state of the this compound.
-
Troubleshooting Step: The number of water molecules in the this compound hydrate (B1144303) can vary.[11] Ensure you are using a consistent form of this compound for all experiments, or pre-treat the material to a known hydration state if possible.
Issue 3: this compound appears to be unstable in a specific solvent over time.
-
Possible Cause: Chemical reaction with the solvent or impurities.
-
Troubleshooting Step: Analyze the solvent for any degradation products or changes in the this compound itself using techniques like spectroscopy or chromatography. Ensure the solvent is pure and free from reactive impurities. Consider performing the experiment under an inert atmosphere if oxidation is a concern.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent System | Solubility | Temperature (°C) | Notes |
| Water | Poorly soluble[11][12] | 25 | The molar solubility can be calculated from its Ksp (2.5 x 10⁻²⁷) to be approximately 1.2 x 10⁻⁶ mol/L. |
| Acidic Solutions (e.g., HCl, HNO₃) | Soluble[3][4] | Not specified | Solubility increases as pH decreases. |
| Alkaline Solutions | Insoluble | Not specified | The addition of a common ion (oxalate) from an alkali metal oxalate salt can further decrease solubility. |
| Organic Solvents (e.g., Ethanol, Methanol, Acetone) | Insoluble[2] | Not specified | Generally considered insoluble in common organic solvents. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Caption: Workflow for determining the solubility of this compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to settle.
-
Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by decantation, or by filtration through a fine-pore filter.
-
-
Analysis of Lanthanum Concentration:
-
Take a precise volume of the clear supernatant.
-
Determine the concentration of lanthanum ions in the supernatant using a suitable analytical technique, such as:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
-
Titration with a complexometric agent like EDTA.
-
-
-
Calculation of Solubility:
-
From the concentration of lanthanum ions, calculate the molar solubility of this compound. Remember the stoichiometry of dissolution: La₂(C₂O₄)₃ (s) ⇌ 2La³⁺ (aq) + 3C₂O₄²⁻ (aq).
-
Convert the molar solubility to other units (e.g., g/100 mL) as required.
-
Protocol for Assessing the Chemical Stability of this compound
This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time.
References
- 1. americanelements.com [americanelements.com]
- 2. LANTHANUM (III) OXALATE - Safety Data Sheet [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Lanthanum carbonate inhibits intestinal oxalate absorption and prevents nephrocalcinosis after oxalate loading in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Lanthanum carbonate to control plasma and urinary oxalate level in type 1 primary hyperoxaluria? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
effect of reaction time on lanthanum oxalate crystallinity
Technical Support Center: Lanthanum Oxalate (B1200264) Crystallinity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lanthanum oxalate precipitation. The following information addresses common issues related to achieving desired crystallinity by controlling the reaction time.
Troubleshooting Guides & FAQs
Q1: My this compound precipitate is a very fine powder with poor crystallinity. How can I improve it?
A1: Rapid precipitation often leads to the formation of many small nuclei, resulting in a fine, less crystalline powder. To enhance crystallinity, you need to slow down the precipitation rate. Slower rates allow for crystal growth to dominate over nucleation. Consider the following adjustments:
-
Employ a Homogeneous Precipitation Technique: Instead of directly mixing lanthanum salt and oxalic acid solutions (heterogeneous precipitation), use a method that generates the oxalate ions slowly and uniformly throughout the solution. The thermal decomposition of oxamic acid is a documented method for achieving this.[1][2][3]
-
Lower the Reaction Temperature: Decreasing the temperature will slow down the kinetics of the precipitation reaction, providing more time for larger crystals to form.[1][2]
-
Utilize a Gel Diffusion Method: Growing crystals in a silica (B1680970) gel matrix can significantly slow down the diffusion of reactants, leading to the formation of well-defined single crystals over a period of several days.[4][5][6]
Q2: I am using a homogeneous precipitation method, but my crystals are still not as large as expected. What factors related to reaction time should I check?
A2: Even with homogeneous precipitation, several factors can influence the final crystal size and crystallinity:
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. For methods like the thermal decomposition of oxamic acid, precipitation can take several hours.[1][2] Monitor the concentration of lanthanum ions in the supernatant to determine the endpoint.
-
Temperature Control: Inconsistent temperature can lead to fluctuations in the supersaturation level, potentially causing secondary nucleation events that result in smaller crystals. Maintain a stable reaction temperature.
-
Precursor Concentration: The initial concentration of your lanthanum salt and the oxalate precursor (e.g., oxamic acid) will affect the rate of supersaturation. While not directly reaction time, it is a critical related parameter. Experiment with slightly lower initial concentrations to further slow down the crystal growth process.
Q3: How can I quantitatively assess the effect of reaction time on the crystallinity of my this compound samples?
A3: The primary method for assessing crystallinity is Powder X-ray Diffraction (PXRD).
-
Analyze Peak Sharpness and Intensity: More crystalline materials will exhibit sharper and more intense diffraction peaks. A qualitative comparison of the PXRD patterns for samples prepared with different reaction times will show this trend.
-
Calculate Crystallite Size: The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks. An increase in crystallite size with longer reaction times indicates improved crystallinity.
-
Scanning Electron Microscopy (SEM): This technique allows for direct visualization of the crystal morphology and size, providing a clear qualitative and quantitative assessment of the effect of reaction time. Larger, well-defined crystals are indicative of higher crystallinity.[1]
Data Summary
The following table summarizes the general relationship between the precipitation method (which dictates the effective reaction time for crystal growth) and the resulting crystal characteristics.
| Precipitation Method | Typical Reaction Time | Supersaturation Level | Resulting Crystallinity | Crystal Size | Reference |
| Heterogeneous Precipitation | Seconds to Minutes | High | Low | Fine Powder/Small Crystals | [1][2] |
| Homogeneous Precipitation | Hours | Low and Controlled | High | Well-developed Microcrystals | [1][2][3] |
| Gel Diffusion | Days | Very Low and Controlled | Very High | Single Crystals | [4][5][6] |
Experimental Protocols
Protocol 1: Homogeneous Precipitation of this compound via Thermal Decomposition of Oxamic Acid
This protocol is adapted from methodologies described for lanthanide oxalates.[1][2][3]
-
Solution Preparation:
-
Prepare a 0.2 M solution of lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.2 M solution of oxamic acid in deionized water. It may be necessary to gently warm the solution (e.g., to 40°C) to fully dissolve the oxamic acid.[3]
-
-
Precipitation:
-
In a round-bottom flask equipped with a condenser, mix the lanthanum nitrate and oxamic acid solutions. A typical molar ratio might be 1 part lanthanum solution to 2.5 parts oxamic acid solution.
-
Heat the reaction mixture to a constant temperature (e.g., 85°C or 100°C) with gentle stirring.[1][3]
-
Maintain this temperature for a set reaction time . To study the effect of time, run parallel experiments for different durations (e.g., 1 hour, 3 hours, 7 hours, 12 hours).
-
-
Sample Recovery and Analysis:
-
After the designated reaction time, allow the solution to cool to room temperature.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water and then with ethanol.
-
Dry the product in an oven at a low temperature (e.g., 60°C).
-
Characterize the dried this compound powder using PXRD and SEM to determine crystallinity and morphology.
-
Protocol 2: Characterization of Crystallinity using Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Gently grind the dried this compound powder in an agate mortar to ensure a uniform particle size and random orientation.
-
Mount the powdered sample onto a sample holder.
-
-
Data Acquisition:
-
Use a powder diffractometer with a Cu Kα radiation source.
-
Scan the sample over a relevant 2θ range (e.g., 10° to 70°) with a step size of 0.02° and an appropriate scan speed.
-
-
Data Analysis:
-
Identify the diffraction peaks corresponding to this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O).
-
Measure the Full Width at Half Maximum (FWHM) of the most intense diffraction peak for each sample.
-
Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.
-
Compare the crystallite sizes calculated for samples prepared with different reaction times. An increase in D correlates with higher crystallinity.
-
Visualizations
Caption: Workflow for investigating reaction time's effect on this compound crystallinity.
References
- 1. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth and characterization of cerium this compound crystals grown in hydro-silica gel (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Stirring Speed for Uniform Lanthanum Oxalate Particles
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing the synthesis of lanthanum oxalate (B1200264) particles. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to help achieve consistent and uniform particle characteristics by controlling stirring speed.
Frequently Asked Questions (FAQs)
Q1: Why is stirring speed a critical parameter in the precipitation of lanthanum oxalate?
Stirring speed, or agitation rate, is a crucial parameter because it directly influences the mixing of reactant solutions. This affects the rate of supersaturation, which in turn governs the kinetics of nucleation and crystal growth. Proper agitation ensures a homogeneous reaction environment, leading to more uniform particle size and morphology.
Q2: What is the general effect of increasing stirring speed on particle size?
Increasing the stirring speed generally leads to a decrease in the final particle size. Higher agitation rates increase the mass transfer of reactants, leading to a higher rate of nucleation and the formation of many small nuclei. However, extremely high speeds can also lead to particle breakage or attrition. In studies on cerium oxalate, a common surrogate for lanthanide oxalates, particle sizes of 110–120 µm were obtained at 1000 rpm, while a lower speed of 750 rpm produced particles of 86–94 µm, demonstrating the inverse relationship in that specific system.[1]
Q3: What are the consequences of a stirring speed that is too low?
An insufficient stirring speed results in poor mixing and localized areas of high supersaturation. This non-uniform environment can lead to uncontrolled precipitation, the formation of large, irregular agglomerates, and a wide particle size distribution.[2]
Q4: What happens if the stirring speed is too high?
Excessively high stirring speeds can introduce significant shear forces into the system. While this promotes the formation of small nuclei, it can also cause the fracture of already-formed crystals (attrition) and may favor agglomeration disruption over crystal growth.[3] This can result in a population of very fine particles that may be difficult to handle in downstream processes.
Q5: How does stirring speed relate to other synthesis parameters?
The optimal stirring speed is often dependent on other experimental conditions, such as reactant concentration, temperature, the rate of reagent addition, and reactor geometry. For instance, experimental results have shown an interdependence of impeller speed and residence time in controlling the final particle size.[1] Therefore, it is essential to consider stirring speed as one part of a multi-variable optimization process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Wide Particle Size Distribution (Poor Uniformity) | Inhomogeneous Mixing: The stirring speed is too low to create a uniform concentration of reactants throughout the vessel, leading to simultaneous nucleation and growth at different rates. | Gradually increase the stirring speed to improve mixing. Consider using a baffled reactor to enhance turbulence and mixing efficiency. |
| Formation of Large, Irregular Agglomerates | Insufficient Shear: The agitation rate is not high enough to break down initial particle clusters as they form, allowing them to solidify into hard agglomerates. | Increase the stirring speed moderately. The optimal speed should be high enough to disrupt weak agglomerates without causing significant crystal breakage. |
| Consistently Fine Particles (Nanoparticles) | Excessive Nucleation/Shear: The stirring speed is too high, creating a very high supersaturation rate that favors nucleation over crystal growth, or it is causing the fracture of larger particles. | Reduce the stirring speed. This will lower the rate of nucleation and minimize shear-induced attrition, allowing more time for crystals to grow. |
| Inconsistent Results Between Batches | Poor Parameter Control: Variations in stirring speed, impeller position, or reactor setup between experiments. | Standardize all mixing parameters. Use a tachometer to ensure a consistent and reproducible stirring speed. Document the impeller type, size, and position within the reactor for every experiment. |
Quantitative Data on Stirring Speed
While direct data for this compound is limited, studies on cerium(III) oxalate, a chemically similar rare-earth element, provide valuable insights into the effect of agitation. The following data is adapted from a study on a continuous precipitation system.
Table 1: Effect of Impeller Speed on Cerium Oxalate Particle Size
| Impeller Speed (rpm) | Residence Time (min) | Mean Particle Size (D50) (µm) |
| 750 | 5 | 86 - 94 |
| 1000 | 20 | 110 - 120 |
| Data adapted from surrogate studies on cerium oxalate, which is used to model the behavior of lanthanide oxalates.[1] |
Experimental Protocols
Two primary methods for this compound precipitation are presented below. The optimal stirring speed is a key variable that researchers should adjust based on their specific equipment and desired particle characteristics.
Protocol 1: Conventional Heterogeneous Precipitation
This method involves the direct mixing of reactant solutions and is suitable for producing fine this compound powders.
Methodology:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve 1 mmol of Lanthanum (III) Chloride Heptahydrate (LaCl₃·7H₂O) in 5 mL of a 1:1 (v/v) water and ethanol (B145695) mixture.[4][5]
-
Solution B: Prepare an aqueous solution containing 1.5 mmol of oxalic acid (H₂C₂O₄).
-
-
Initial Mixing:
-
Transfer Solution A to a temperature-controlled reaction vessel equipped with a mechanical stirrer.
-
Begin stirring the solution. A starting speed of 400-600 rpm is recommended as a baseline for optimization.
-
-
Precipitation:
-
Slowly add Solution B to the stirring Solution A at a constant rate.
-
Continue stirring the resulting white colloidal solution for a set period (e.g., 10-30 minutes) to ensure the reaction goes to completion.[5]
-
-
Aging:
-
Recovery and Washing:
-
Separate the precipitate from the solution via centrifugation or filtration.
-
Wash the collected particles several times with distilled water and then with ethanol to remove any unreacted precursors.
-
-
Drying:
-
Dry the final this compound powder in an oven at a controlled temperature (e.g., 80°C) for 6 hours or until a constant weight is achieved.[5]
-
Protocol 2: Homogeneous Precipitation for Larger Crystals
This method generates the precipitating agent in situ through the slow decomposition of a precursor, allowing for the growth of larger, more well-defined crystals.
Methodology:
-
Prepare Precursor Solution:
-
In a round-bottom flask, dissolve 2 mmol of a lanthanide nitrate (B79036) (e.g., La(NO₃)₃·6H₂O) and 5 mmol of oxamic acid in 35 mL of water.
-
-
Reaction Setup:
-
Place the flask in a heating mantle on a magnetic stir plate and add a magnetic stir bar.
-
Begin stirring at a low to moderate speed (200-400 rpm ) to ensure thermal uniformity without introducing excessive shear.
-
-
Precipitation:
-
Heat the solution to a temperature between 90°C and 100°C. The thermal decomposition of oxamic acid will slowly generate oxalate ions, leading to gradual precipitation.
-
Maintain the temperature and stirring for several hours to allow for complete precipitation and crystal growth. The slower precipitation at 90°C may lead to larger crystals.
-
-
Recovery and Washing:
-
Allow the solution to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with distilled water and ethanol.
-
-
Drying:
-
Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C).
-
Visualizations
Caption: Workflow for conventional precipitation of this compound.
Caption: Relationship between stirring speed and particle outcomes.
References
Validation & Comparative
A Comparative Guide to Lanthanum Oxalate and Lanthanum Carbonate as Precursors for Lanthanum Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the synthesis of high-purity lanthanum oxide (La₂O₃), a material with diverse applications in catalysis, ceramics, optics, and pharmaceuticals. Among the various precursors available, lanthanum oxalate (B1200264) and lanthanum carbonate are frequently employed due to their ability to yield high-quality La₂O₃ upon thermal decomposition. This guide provides an objective comparison of these two precursors, supported by experimental data, to assist researchers in making an informed decision for their specific applications.
Performance Comparison at a Glance
| Property | Lanthanum Oxalate | Lanthanum Carbonate |
| Decomposition Temp. | Multi-stage decomposition, with final conversion to La₂O₃ typically occurring at temperatures above 700°C. Intermediate formation of lanthanum dioxycarbonate (La₂O₂CO₃) is observed.[1] | Also exhibits multi-stage decomposition, with the formation of La₂O₂CO₃ as a stable intermediate. Complete conversion to La₂O₃ generally requires temperatures of 800°C or higher.[2][3] |
| Resulting Particle Size | Can produce nanocrystalline La₂O₃. The final particle size is influenced by calcination temperature and time. | Can also yield nanosized La₂O₃ particles. For instance, calcination at 850°C can produce nanoparticles with an average size of around 37 nm.[2] |
| Morphology of La₂O₃ | The morphology of the resulting oxide is dependent on the synthesis conditions of the oxalate precursor and the subsequent calcination process. | The morphology of the final oxide can be controlled by the synthesis method of the carbonate precursor. |
| Purity of La₂O₃ | Generally yields high-purity La₂O₃ as the oxalate precursor decomposes cleanly, leaving minimal residual impurities. | Can also produce high-purity La₂O₃. The purity is contingent on the purity of the initial lanthanum source and the precipitation process. |
| Handling & Stability | This compound is a stable solid that is easy to handle. | Lanthanum carbonate is also a stable solid. However, commercial lanthanum oxide is known to readily react with atmospheric CO₂ and water to form carbonates and hydroxides.[4][5] |
Thermal Decomposition Analysis
The thermal decomposition behavior of both precursors is a key factor in determining the optimal calcination conditions for La₂O₃ synthesis. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in understanding these processes.
This compound (La₂(C₂O₄)₃·nH₂O): The thermal decomposition of this compound hydrate (B1144303) typically occurs in multiple steps:
-
Dehydration: The loss of water molecules occurs at lower temperatures, generally below 300°C.
-
Decomposition to Oxycarbonate: The anhydrous oxalate then decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃). This step is often accompanied by the release of carbon monoxide and carbon dioxide.
-
Decomposition to Oxide: Finally, the lanthanum dioxycarbonate decomposes at higher temperatures to yield lanthanum oxide (La₂O₃) and carbon dioxide.[1]
Lanthanum Carbonate (La₂(CO₃)₃·nH₂O): The thermal decomposition of lanthanum carbonate hydrate follows a similar multi-stage pathway:
-
Dehydration: Water of hydration is lost upon heating.
-
Formation of Dioxycarbonate: The carbonate decomposes to form the more stable lanthanum dioxycarbonate (La₂O₂CO₃).
-
Final Decomposition: La₂O₂CO₃ further decomposes at elevated temperatures to form La₂O₃.[3] TGA data shows that the removal of water typically occurs up to about 400°C, with decarboxylation happening at higher temperatures.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis of La₂O₃. Below are representative protocols for the preparation of La₂O₃ from both this compound and lanthanum carbonate precursors.
This protocol involves the precipitation of this compound followed by its thermal decomposition.
1. Precipitation of this compound:
-
Dissolve a soluble lanthanum salt, such as lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O), in deionized water to prepare a solution of known concentration.
-
Separately, prepare a solution of a precipitating agent, such as oxalic acid (H₂C₂O₄) or ammonium (B1175870) oxalate ((NH₄)₂C₂O₄), in deionized water.
-
Slowly add the precipitating agent solution to the lanthanum salt solution under constant stirring.
-
A white precipitate of this compound (La₂(C₂O₄)₃·nH₂O) will form.
-
Continue stirring for a period to ensure complete precipitation.
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.
-
Dry the precipitate in an oven at a moderate temperature (e.g., 80-100°C).
2. Calcination to La₂O₃:
-
Place the dried this compound powder in a crucible.
-
Heat the crucible in a furnace to the desired calcination temperature (typically above 700°C).
-
Maintain the temperature for a specific duration (e.g., 2-4 hours) to ensure complete conversion to La₂O₃.
-
Allow the furnace to cool down to room temperature before retrieving the La₂O₃ powder.
This protocol utilizes the co-precipitation method to synthesize lanthanum carbonate, which is then calcined.
1. Co-Precipitation of Lanthanum Carbonate:
-
Prepare an aqueous solution of a lanthanum salt, for example, lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O).[6]
-
Prepare a solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃).
-
Add the carbonate solution dropwise to the lanthanum salt solution while stirring vigorously.
-
A white precipitate of lanthanum carbonate (La₂(CO₃)₃·nH₂O) will be formed.
-
Age the precipitate in the mother liquor for a certain period to improve its properties.
-
Filter the precipitate and wash it thoroughly with deionized water to remove soluble byproducts.
-
Dry the obtained lanthanum carbonate precipitate.
2. Calcination to La₂O₃:
-
Take the dried lanthanum carbonate powder in a suitable crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the sample to the target calcination temperature. For instance, calcination at 850°C for 3 hours has been shown to produce La₂O₃ nanoparticles.[2]
-
After the calcination period, let the furnace cool down naturally.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for producing La₂O₃ from both precursors.
References
A Comparative Guide to the Thermal Stability of Lanthanide Oxalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of lanthanide oxalates, supported by experimental data from peer-reviewed literature. The thermal decomposition of these compounds is a critical consideration in various applications, including the synthesis of lanthanide oxides used in catalysis, ceramics, and pharmaceutical development.
Data Presentation: Thermal Decomposition of Lanthanide Oxalates
The thermal decomposition of hydrated lanthanide oxalates typically proceeds in distinct stages: dehydration, decomposition of the anhydrous oxalate (B1200264) to an intermediate oxycarbonate, and finally, the decomposition of the oxycarbonate to the corresponding lanthanide oxide. The temperatures at which these transitions occur are indicative of the thermal stability of the compounds.
Data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are summarized in the table below. It is important to note that the exact decomposition temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
| Lanthanide (Ln) | Dehydration Temp. Range (°C) | Anhydrous Oxalate Decomposition Temp. Range (°C) | Oxycarbonate Decomposition Temp. Range (°C) | Final Oxide Product |
| Lanthanum (La) | ~100 - 250 | ~320 - 500[1] | ~600 - 746[2] | La₂O₃ |
| Cerium (Ce) | ~90 - 220[3] | ~270 - 450[3] | Not typically observed | CeO₂ |
| Praseodymium (Pr) | Data not available | Data not available | Data not available | Pr₆O₁₁ |
| Neodymium (Nd) | Data not available | Data not available | Data not available | Nd₂O₃ |
| Gadolinium (Gd) | Data not available | Data not available | Data not available | Gd₂O₃ |
| Erbium (Er) | Data not available | Data not available | Data not available | Er₂O₃ |
| Ytterbium (Yb) | Data not available | Data not available | Data not available | Yb₂O₃ |
Note: Comprehensive, directly comparable data for all lanthanides from a single source is limited. The provided data is compiled from multiple sources and general trends observed for lanthanide carboxylates.[4] Lighter lanthanides tend to form decahydrates, while heavier ones may form hepta- or hexahydrates.[5][6]
Experimental Protocols
The following protocols describe the key experiments used to determine the thermal stability of lanthanide oxalates.
1. Synthesis of Lanthanide Oxalates (Homogeneous Precipitation) [7][8]
-
Objective: To synthesize crystalline lanthanide oxalate precursors for thermal analysis.
-
Materials: Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Ce(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O, etc.), oxamic acid, deionized water.[7]
-
Procedure:
-
Prepare a 0.2 M solution of the desired lanthanide nitrate in deionized water.
-
Prepare a 0.2 M solution of oxamic acid in deionized water. Heating to 40°C may be required to fully dissolve the oxamic acid.[7]
-
In a round-bottom flask, mix the lanthanide nitrate solution with the oxamic acid solution.
-
Heat the mixture to a specific temperature (e.g., 90°C or 100°C) and maintain for a set period (typically several hours) to allow for the slow, homogeneous precipitation of the lanthanide oxalate.[7]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Filter the precipitate using a suitable filter paper.
-
Wash the precipitate several times with deionized water, followed by ethanol.[9]
-
Dry the precipitate in an oven at a low temperature (e.g., 40-80°C) until a constant weight is achieved.[3][9]
-
2. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) [5][9]
-
Objective: To quantitatively measure the mass changes and thermal events of the lanthanide oxalate as a function of temperature.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA or DSC.
-
Procedure:
-
Calibrate the instrument for temperature and mass using appropriate standards (e.g., indium for temperature).[10]
-
Accurately weigh a small amount of the dried lanthanide oxalate sample (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).[5][9]
-
Place the crucible in the TGA-DTA instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[5]
-
The experiment is typically conducted under a controlled atmosphere, such as flowing air or an inert gas like nitrogen or argon, at a specific flow rate (e.g., 20-60 mL/min).[5][9]
-
Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.
-
Analyze the resulting curves to determine the temperatures of dehydration, decomposition, and the stoichiometry of the intermediate and final products.
-
Mandatory Visualization
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the synthesis and thermal analysis of lanthanide oxalates.
Caption: Workflow for lanthanide oxalate synthesis and thermal analysis.
References
- 1. THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterisation of heavy lanthanide oxalates synthesized by homogeneous precipitation [inis.iaea.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. daneshyari.com [daneshyari.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Synthesis of Lanthanum Oxalate: Precipitation vs. Sol-Gel Methods
For researchers, scientists, and drug development professionals, the synthesis of high-purity, well-defined lanthanum oxalate (B1200264) is a critical first step in the production of advanced lanthanum-based materials. The choice of synthesis method significantly impacts the physicochemical properties of the final product, such as particle size, morphology, and purity. This guide provides an objective comparison of two common synthesis routes: the traditional precipitation method and the versatile sol-gel process.
This comparison delves into the detailed experimental protocols for both methods and presents a summary of the key differences in a clear, tabular format. While the precipitation method is well-documented for lanthanum oxalate synthesis, the sol-gel route, though widely used for other metallic oxides, is less specifically described for this particular compound. The sol-gel protocol presented here is based on established principles of sol-gel chemistry for related materials.
Experimental Protocols
Precipitation Method
The precipitation method is a widely used, straightforward technique for the synthesis of this compound. It relies on the reaction of a soluble lanthanum salt with an oxalic acid solution to form an insoluble this compound precipitate.
Protocol:
-
Precursor Solution Preparation: A solution of a lanthanum salt, such as lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O) or lanthanum chloride (LaCl₃), is prepared by dissolving the salt in deionized water.
-
Precipitating Agent Preparation: A stoichiometric amount of oxalic acid (H₂C₂O₄) is dissolved in deionized water.
-
Precipitation: The oxalic acid solution is slowly added to the heated lanthanum salt solution (approximately 70°C) under constant stirring.[1] This results in the formation of a white precipitate of this compound (La₂(C₂O₄)₃·nH₂O).
-
Aging: The suspension is typically aged for a period to ensure complete precipitation and to allow for particle growth.
-
Filtration and Washing: The precipitate is separated from the solution by filtration. It is then washed several times with deionized water to remove any unreacted ions and byproducts.
-
Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 80-110°C) to remove residual water.[2][3]
Sol-Gel Method (Proposed)
The sol-gel method offers the potential for greater control over particle size and morphology through the formation of a colloidal suspension (sol) that is then gelled to form a solid network. While specific literature on the sol-gel synthesis of this compound is limited, a plausible protocol can be derived from the synthesis of other lanthanum-based materials.
Protocol:
-
Sol Formation: A lanthanum precursor, such as lanthanum isopropoxide or lanthanum nitrate, is dissolved in a suitable solvent, often an alcohol. A chelating agent, like citric acid, is added to form a stable lanthanum complex.
-
Hydrolysis and Condensation: A controlled amount of water is added to the sol to initiate hydrolysis and condensation reactions. This leads to the formation of La-O-La linkages and the growth of particles.
-
Gelation: With continued reaction, the particles link together to form a three-dimensional network, resulting in the formation of a wet gel.
-
Aging: The gel is aged to strengthen the network and allow for further condensation.
-
Drying: The solvent is removed from the gel network. This can be done through conventional drying (to form a xerogel) or supercritical drying (to form an aerogel).
-
Calcination (Optional): The dried gel may be calcined at a specific temperature to remove organic residues and to crystallize the this compound.
Quantitative Data Comparison
| Feature | Precipitation Method | Sol-Gel Method (Anticipated) |
| Precursors | Lanthanum salts (e.g., La(NO₃)₃, LaCl₃), Oxalic acid | Lanthanum alkoxides or chelated salts, Complexing agents (e.g., citric acid), Water |
| Reaction Temperature | Typically elevated (e.g., 70°C)[1] | Often initiated at room temperature, may involve heating for gelation |
| Particle Size Control | Less precise, influenced by concentration, temperature, and stirring rate | High degree of control, tunable by precursor concentration, pH, and water/alkoxide ratio |
| Typical Particle Size | Micro- to nano-scale, often with a broader size distribution | Nano-scale with a narrow size distribution |
| Morphology | Can produce hierarchical micro-particles and nano-tubes with additives[2] | Typically spherical or near-spherical nanoparticles |
| Purity | High purity achievable with thorough washing | High purity, as precursors can be purified before synthesis |
| Process Complexity | Relatively simple and straightforward | More complex, requires careful control of reaction parameters |
| Yield | Generally high | Can be high, but may be affected by losses during washing and drying |
Experimental Workflows
References
A Comparative Guide to the Purity Validation of Lanthanum Oxalate
For researchers, scientists, and drug development professionals, the purity of chemical compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. Lanthanum oxalate (B1200264), a key intermediate in the production of high-purity lanthanum oxide and a compound of interest in various research applications, requires accurate purity assessment. This guide provides an objective comparison of titrimetric methods for validating lanthanum oxalate purity, benchmarked against alternative analytical techniques, and includes detailed experimental protocols and supporting data.
Overview of Purity Validation Methods
The purity of this compound, La₂(C₂O₄)₃, can be determined by quantifying either its lanthanum content or its oxalate content. The choice of method depends on factors such as required accuracy, available equipment, analysis time, and cost. The primary methods fall into three categories: titrimetry, gravimetry, and instrumental analysis.
-
Titrimetric Methods: These classic volumetric techniques offer a balance of accuracy, speed, and cost-effectiveness. They are based on the stoichiometric reaction of the analyte with a reagent of known concentration (the titrant).
-
Gravimetric Analysis: This is a highly accurate, primary method for purity determination which involves the precise measurement of mass. For lanthanum, this typically involves precipitating it as this compound and then converting it to a stable, weighable form like lanthanum oxide (La₂O₃).[1][2][3]
-
Instrumental Methods: Techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Elemental Analysis provide high sensitivity and specificity for determining elemental composition and trace impurities.[4][5][6]
The following diagram illustrates the general workflow for selecting a purity validation method for this compound.
Caption: General workflow for selecting a purity validation method.
Comparison of Analytical Methods
The ideal method for purity determination balances precision, accuracy, cost, and speed. While instrumental methods offer the highest sensitivity, titrimetric methods are often sufficient and more accessible for routine quality control.
| Method | Principle | Analyte | Typical Accuracy | Typical Precision (RSD) | Speed | Cost | Specificity |
| Complexometric Titration | Chelation of La³⁺ with EDTA | Lanthanum (La³⁺) | High | < 0.5% | Moderate | Low | Good (with masking agents) |
| Redox Titration | Oxidation of C₂O₄²⁻ with KMnO₄ | Oxalate (C₂O₄²⁻) | High | < 0.5% | Moderate | Low | Good (for reducing agents) |
| Acid-Base Titration | Neutralization of C₂O₄²⁻ with NaOH | Oxalate (C₂O₄²⁻) | Moderate | < 1% | Fast | Low | Low (interferences from other acids/bases) |
| Gravimetric Analysis | Mass of pure La₂O₃ after ignition | Lanthanum (La³⁺) | Very High | < 0.1% | Slow | Low | High |
| ICP-OES | Atomic emission of La | Lanthanum (La³⁺) | Very High | < 2% | Fast | High | Very High |
| Elemental Analysis | Combustion and detection of C, H | Carbon, Hydrogen | High | < 0.3% | Moderate | Moderate | High (for C, H content) |
Illustrative Purity Assessment Data
The following table presents representative data for a hypothetical batch of this compound, demonstrating the expected results from each method.
| Method | Measured Value | Calculated Purity (%) | Standard Deviation (±%) |
| Complexometric Titration | 46.15% La | 99.6 | 0.2 |
| Redox Titration | 53.70% C₂O₄²⁻ | 99.5 | 0.2 |
| Gravimetric Analysis | 53.81% La₂O₃ (as oxide) | 99.8 | 0.05 |
| ICP-OES | 46.20% La | 99.7 | 0.1 |
| Elemental Analysis | C: 15.95%, H: 0.0% | 99.7 (based on C) | 0.3 |
| Theoretical Value | 46.33% La, 53.67% C₂O₄²⁻ | 100.0 | N/A |
Experimental Protocols
Detailed and validated protocols are essential for obtaining accurate results.[1][7] The following sections provide methodologies for the key titrimetric procedures.
Complexometric Titration of Lanthanum with EDTA
This method determines the lanthanum content by titrating with ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms a stable 1:1 complex with La³⁺ ions.[8][9]
Caption: Workflow for complexometric titration of lanthanum.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.4-0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 5-10 mL of 1 M HCl to dissolve the sample. Gently warm if necessary. Dilute the solution with approximately 80 mL of deionized water.
-
Buffering: Add a urotropine (hexamethylenetetramine) buffer solution to adjust the pH to between 5 and 6.[10]
-
Indicator: Add 5-6 drops of Xylenol Orange indicator solution. The solution should turn a red or violet color.
-
Titration: Titrate the sample solution with a standardized 0.1 M EDTA solution. The endpoint is marked by a sharp color change from red to a clear lemon yellow.[11]
-
Calculation: The purity of this compound is calculated based on the volume of EDTA consumed, its molarity, and the initial mass of the sample.
Redox Titration of Oxalate with Potassium Permanganate (B83412)
This method quantifies the oxalate content through an oxidation-reduction reaction with potassium permanganate (KMnO₄) in an acidic medium.[12] KMnO₄ acts as its own indicator.[13]
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution and Acidification: Add 50 mL of 1 M sulfuric acid (H₂SO₄) to the flask.[13]
-
Heating: Gently heat the solution to 60-80°C on a hot plate. The reaction between permanganate and oxalate is slow at room temperature.[2][14][15]
-
Titration: Titrate the hot solution with a standardized 0.1 N (0.02 M) KMnO₄ solution. Add the titrant dropwise, swirling the flask continuously. The purple color of the permanganate will disappear as it reacts with the oxalate.
-
Endpoint: The endpoint is reached when the first persistent pale pink color remains for at least 30 seconds, indicating a slight excess of KMnO₄.[3][16]
-
Calculation: The purity is determined from the amount of KMnO₄ used to react completely with the oxalate in the sample.
Alternative Method: Purity by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful instrumental technique for determining the concentration of lanthanum and other metallic impurities with high accuracy.[4]
Protocol:
-
Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a digestion vessel.
-
Acid Digestion: Add a mixture of concentrated nitric acid and hydrochloric acid. Digest the sample using a microwave digestion system or by heating on a hot plate until the solution is clear.
-
Dilution: Cool the digested sample and quantitatively transfer it to a volumetric flask. Dilute to a known volume with deionized water to bring the lanthanum concentration within the calibrated range of the instrument.
-
Analysis: Aspirate the sample into the ICP-OES instrument. Measure the emission intensity at a characteristic wavelength for lanthanum (e.g., 379.478 nm or 408.672 nm).
-
Quantification: Determine the lanthanum concentration in the sample by comparing its emission intensity to a calibration curve prepared from certified lanthanum standards.[5] The purity of the original this compound is then calculated from this concentration.
Method Selection Guide
Choosing the appropriate analytical method is a critical decision based on the specific requirements of the analysis. The following decision tree provides guidance for selecting the most suitable technique.
Caption: Decision tree for selecting a purity validation method.
Conclusion
The validation of this compound purity can be effectively achieved through several analytical techniques.
-
Titrimetric methods , specifically complexometric titration for lanthanum and redox titration for oxalate, offer a robust, cost-effective, and accurate approach suitable for most routine quality control and research applications. They provide a reliable determination of the main component's purity with good precision.
-
For applications demanding the highest level of accuracy, such as the certification of reference materials, gravimetric analysis remains the gold standard.
-
When the quantification of trace elemental impurities is critical, or when high sample throughput is required, instrumental methods like ICP-OES are indispensable.
By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers and drug development professionals can confidently select the most appropriate strategy to ensure the quality and integrity of their materials.
References
- 1. selectscience.net [selectscience.net]
- 2. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry [frontiersin.org]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Validation of titration methods | Metrohm [metrohm.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. du.edu.eg [du.edu.eg]
- 10. ysi.com [ysi.com]
- 11. COMPLEXOMETRIC TITRATION OF YTTRIUM AND THE LANTHANONS. I. A COMPARISON OF DIRECT METHODS (Journal Article) | OSTI.GOV [osti.gov]
- 12. testbook.com [testbook.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsfx.edu.au [tsfx.edu.au]
- 16. studylib.net [studylib.net]
Cross-Validation of TGA and DSC Data for Lanthanum Oxalate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal properties of materials is paramount. This guide provides a comprehensive comparison and cross-validation of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for lanthanum oxalate (B1200264), a compound of significant interest in materials science and catalysis.
The thermal decomposition of lanthanum oxalate hydrate (B1144303) (La₂(C₂O₄)₃·10H₂O) is a multi-step process that can be effectively characterized by the complementary techniques of TGA and DSC. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. By correlating the mass loss events from TGA with the endothermic or exothermic peaks from DSC, a detailed understanding of the decomposition pathway can be achieved.
Experimental Protocols
The data presented in this guide are based on established methodologies for the thermal analysis of metal oxalates.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
A simultaneous TGA/DSC instrument is typically employed to ensure identical experimental conditions for both measurements.
-
Sample Preparation: A small amount of this compound hydrate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate, commonly 10 K/min.[1]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, such as a dynamic flow of air or an inert gas like nitrogen (e.g., 20 mL/min).[1]
-
Data Analysis: The TGA curve is plotted as percentage mass loss versus temperature, while the DSC curve shows the heat flow (in mW or µV) as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
Data Presentation: Thermal Decomposition of this compound Hydrate
The thermal decomposition of this compound hydrate generally proceeds through three main stages: dehydration, oxalate decomposition, and carbonate/oxycarbonate decomposition to form the final oxide. The precise temperature ranges and intermediates can vary slightly depending on the specific experimental conditions.
Table 1: TGA Data for the Thermal Decomposition of this compound Hydrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Evolved Species |
| Dehydration (Step 1) | 25 - 250 | ~25.5 | 25.58 | H₂O |
| Oxalate Decomposition | 250 - 500 | ~19.8 | 20.00 | CO, CO₂ |
| Carbonate/Oxycarbonate Decomposition | 500 - 800 | ~9.9 | 9.94 | CO₂ |
| Final Product | > 800 | La₂O₃ |
Table 2: DSC Data for the Thermal Decomposition of this compound Hydrate
| Decomposition Stage | Temperature Range (°C) | Peak Type | Associated Process |
| Dehydration | 25 - 250 | Endothermic | Loss of water molecules |
| Oxalate Decomposition | 250 - 500 | Exothermic | Decomposition of oxalate to form intermediates |
| Carbonate/Oxycarbonate Decomposition | 500 - 800 | Endothermic | Decomposition of intermediates to lanthanum oxide |
Cross-Validation and Interpretation
The cross-validation of TGA and DSC data is crucial for a complete understanding of the thermal events. Each mass loss step observed in the TGA curve should correspond to a thermal event (an endothermic or exothermic peak) in the DSC curve.
-
Dehydration: The initial mass loss in the TGA, corresponding to the removal of water of hydration, is an energy-requiring process, hence it is observed as an endothermic peak in the DSC. The thermal decomposition of this compound decahydrate (B1171855) has been described to occur in three steps, starting with the loss of water molecules to form the anhydrous oxalate.[2][3]
-
Oxalate Decomposition: Following dehydration, the anhydrous this compound decomposes. This process is often complex and can involve the formation of intermediate species such as lanthanum carbonate or oxycarbonates.[2][3] This stage is typically associated with a significant mass loss in the TGA and a strong exothermic peak in the DSC, indicating that the decomposition of the oxalate is an energetically favorable process.
-
Final Decomposition to Oxide: The intermediate carbonate or oxycarbonate species further decompose at higher temperatures to yield the final product, lanthanum oxide (La₂O₃).[2][3] This final decomposition step is accompanied by a mass loss due to the release of carbon dioxide and is observed as an endothermic peak in the DSC. Anhydrous this compound is reported to be stable up to 320°C.[4]
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the cross-validation of TGA and DSC data for this compound.
Caption: Workflow for the cross-validation of TGA and DSC data.
Caption: Thermal decomposition pathway of this compound hydrate.
References
Performance Showdown: Lanthanum Oxalate-Derived Catalysts Versus a Field of Competitors
For researchers, scientists, and drug development professionals seeking to optimize catalytic processes, the choice of catalyst precursor can be as critical as the catalyst itself. This guide provides a comprehensive comparison of the performance of catalysts derived from lanthanum oxalate (B1200264) against other common alternatives, supported by experimental data and detailed protocols.
Lanthanum-based catalysts, particularly lanthanum oxide (La₂O₃) and lanthanum oxycarbonate (La₂O₂CO₃), have garnered significant attention for their catalytic prowess in a range of applications, including CO oxidation and the oxidative coupling of methane (B114726) (OCM). The use of lanthanum oxalate as a precursor offers a reliable route to these catalytically active phases. This guide delves into the comparative performance of these materials, offering a clear-eyed view for catalyst selection and development.
Performance in CO Oxidation
Carbon monoxide (CO) oxidation is a crucial reaction for pollution control, particularly in automotive exhaust systems. The following table compares the performance of lanthanum-based catalysts with a conventional noble metal catalyst, Platinum on alumina (B75360) (Pt/Al₂O₃).
| Catalyst | Precursor/Method | T₅₀ (°C) ¹ | T₁₀₀ (°C) ² | Stability | Reference |
| Pt/LaOOH | Hydrothermal | ~180 | ~225 | Shows deactivation due to carbonate formation.[1] | [1] |
| Pt/La₂O₃ | Calcination of La(OH)₃ | ~200 | ~250 | Shows deactivation due to carbonate formation.[1] | [1] |
| Pt/Al₂O₃ | Not Specified | ~130-200 (T₁₀) ³ | >250 | Generally stable under oxidizing conditions.[2] | [2] |
¹ T₅₀: Temperature at which 50% CO conversion is achieved. ² T₁₀₀: Temperature at which 100% CO conversion is achieved. ³ T₁₀: Temperature at which 10% CO conversion is achieved, as T₅₀ was not specified in the source.
Performance in Oxidative Coupling of Methane (OCM)
The oxidative coupling of methane (OCM) is a promising process for the direct conversion of natural gas into more valuable C₂ hydrocarbons (ethane and ethylene). Lanthanum-based catalysts are among the most effective for this reaction.
| Catalyst | Methane Conversion (%) | C₂ Selectivity (%) | C₂ Yield (%) | Temperature (°C) | Reference |
| La₂O₃ | ~25 | ~45 | ~11 | 740 | [3] |
| La₂O₂CO₃ (rod-shaped) | ~15 | ~65 | ~10 | 500 | [4][5] |
| La₂O₂CO₃ (plate-shaped) | ~5 | ~55 | ~3 | 500 | [4][5] |
Experimental Protocols
I. Synthesis of Lanthanum Oxide Catalyst from this compound Precursor
This protocol details the synthesis of lanthanum oxide (La₂O₃) nanoparticles via the thermal decomposition of a this compound (La₂(C₂O₄)₃·10H₂O) precursor.
1. Synthesis of this compound (La₂(C₂O₄)₃·10H₂O):
-
Materials: Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Oxalic acid (H₂C₂O₄·2H₂O), distilled water, ethanol (B145695).
-
Procedure:
-
Dissolve a stoichiometric amount of lanthanum nitrate hexahydrate in distilled water.
-
Separately, dissolve a 1.5 molar equivalent of oxalic acid in a 1:1 mixture of distilled water and ethanol.
-
Slowly add the lanthanum nitrate solution to the oxalic acid solution under vigorous stirring at room temperature.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 24 hours to ensure complete precipitation.
-
Filter the precipitate and wash it several times with distilled water and then with ethanol to remove any unreacted precursors.
-
Dry the resulting this compound powder in an oven at 80°C for 12 hours.[6]
-
2. Thermal Decomposition to Lanthanum Oxide (La₂O₃):
-
Materials: Dried this compound powder.
-
Procedure:
-
Place the dried this compound powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample in air from room temperature to 800-900°C at a heating rate of 10°C/min.[7][8]
-
Hold the temperature at 800-900°C for 4 hours to ensure complete decomposition to lanthanum oxide.[9][10]
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting white powder is lanthanum oxide (La₂O₃).
-
II. Catalytic Performance Testing for CO Oxidation
This protocol describes a typical experimental setup for evaluating the catalytic activity for CO oxidation in a fixed-bed flow reactor.
-
Experimental Setup:
-
A quartz tube reactor is placed inside a temperature-controlled furnace.
-
The catalyst (typically 0.1-0.5 g) is packed in the middle of the reactor, supported by quartz wool plugs.
-
Mass flow controllers are used to regulate the flow of reactant gases (e.g., 1% CO in N₂, O₂, and a balance gas like N₂ or He).
-
A thermocouple is placed in the catalyst bed to monitor the reaction temperature.
-
The outlet gas stream is connected to a gas chromatograph (GC) or a mass spectrometer (MS) for analysis of the reactant and product concentrations.[11][12]
-
-
Procedure:
-
The catalyst is typically pre-treated in a flow of inert gas (e.g., N₂) at a specific temperature (e.g., 300°C) to clean its surface.
-
The reactor is cooled to the desired starting temperature for the experiment.
-
The reactant gas mixture (e.g., 1% CO, 10% O₂, balance N₂) is introduced into the reactor at a specific flow rate (e.g., 50-100 mL/min).
-
The temperature is then ramped up at a controlled rate (e.g., 5°C/min), and the composition of the effluent gas is continuously monitored by the GC or MS.
-
The CO conversion is calculated at each temperature point using the formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100
-
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental procedures and the underlying catalytic processes, the following diagrams are provided.
Caption: Workflow for the synthesis of La₂O₃ catalyst from a this compound precursor.
Caption: The Langmuir-Hinshelwood mechanism for CO oxidation on a catalyst surface.
References
- 1. siruinanogroup.com [siruinanogroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ysxbcn.com [ysxbcn.com]
- 8. researchgate.net [researchgate.net]
- 9. wjpmr.com [wjpmr.com]
- 10. orientjchem.org [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Surface science under reaction conditions: CO oxidation on Pt and Pd model catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Lanthanum Oxalate as a Phosphate Binder: A Comparative Analysis
In the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD), phosphate (B84403) binders are essential therapeutic agents. While several phosphate binders are commercially available, research into novel compounds with improved efficacy and patient tolerability is ongoing. This guide provides a comparative analysis of lanthanum oxalate (B1200264) against established phosphate binders, including lanthanum carbonate, sevelamer, and calcium-based binders. Due to the limited availability of direct comparative studies on lanthanum oxalate, this guide synthesizes available data, including a study on a this compound-modified resin, to provide a preliminary benchmark of its potential performance.
Mechanism of Action: Lanthanum-Based Phosphate Binders
Lanthanum-based compounds exert their phosphate-binding effect in the gastrointestinal tract. In the acidic environment of the stomach, lanthanum salts dissociate to release trivalent lanthanum ions (La³⁺). These ions have a high affinity for dietary phosphate, forming insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes. This process effectively reduces the intestinal absorption of phosphate, leading to lower serum phosphorus levels.
Mechanism of lanthanum-based phosphate binders.
Comparative In Vitro Phosphate Binding Capacity
The efficacy of a phosphate binder is primarily determined by its phosphate binding capacity. The following tables summarize available in vitro data for this compound and other commonly used phosphate binders. It is important to note that the data for this compound is derived from a study investigating its use in modifying a polyallylamine resin, and thus may not be directly comparable to studies on standalone binder formulations.[1]
| Phosphate Binder | pH | Phosphate Binding Capacity (mg P/g binder) | Source |
| This compound | 8.0 | ~109.3 (as part of a composite) | [1] |
| 10.0 | ~100.2 (as part of a composite) | [1] | |
| Lanthanum Carbonate | 3-7 | Not directly reported in mg/g, but has high affinity | |
| Sevelamer Hydrochloride | 8.0 | 86.3 | [1] |
| 10.0 | 69.4 | [1] | |
| Calcium Carbonate | Not specified | Varies depending on formulation |
Note: The binding capacity of this compound presented here is for a composite material containing less than 6.00 wt% Lanthanum. The study also reports the binding capacity of pure this compound at pH 10.0 as 63.56 mg P/g.[1]
Experimental Protocols
In Vitro Phosphate Binding Assay
A standardized in vitro assay is crucial for comparing the binding capacities of different phosphate binders. A typical experimental workflow is outlined below.
Workflow for in vitro phosphate binding assay.
Detailed Methodology:
-
Preparation of Phosphate Solution: A standard phosphate solution of a known concentration (e.g., 100 mg P/L) is prepared. The pH of the solution is adjusted to mimic physiological conditions of the gastrointestinal tract (e.g., pH 3.0 for the stomach, pH 7.0 for the small intestine).
-
Incubation with Phosphate Binder: A precise amount of the phosphate binder is added to the phosphate solution. The mixture is then incubated, typically at 37°C with constant agitation, for a predetermined period to allow for equilibrium to be reached.
-
Separation: After incubation, the solid binder-phosphate complex is separated from the solution. This is commonly achieved through centrifugation or filtration.
-
Quantification of Unbound Phosphate: The concentration of unbound phosphate remaining in the supernatant or filtrate is measured using a suitable analytical method, such as ion chromatography or a colorimetric assay.
-
Calculation of Binding Capacity: The amount of phosphate bound to the binder is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is then expressed as the mass of phosphate bound per unit mass of the binder (e.g., mg P/g binder).
Comparative Performance of Lanthanum Carbonate and Other Binders
While direct data for this compound is sparse, extensive research has been conducted on lanthanum carbonate, providing valuable insights into the performance of lanthanum-based binders.
| Parameter | Lanthanum Carbonate | Sevelamer (Carbonate/Hydrochloride) | Calcium-Based Binders (e.g., Carbonate, Acetate) |
| Phosphate Binding Efficacy | High | Moderate to High | High |
| Calcium Load | None | None | Yes |
| Pill Burden | Generally lower than sevelamer | High | Varies |
| Common Side Effects | Nausea, vomiting, abdominal pain | Gastrointestinal discomfort, nausea | Hypercalcemia, constipation |
| pH Dependency | Effective over a wide pH range | Less effective in acidic environments | Varies |
Conclusion
Lanthanum carbonate has been well-established as an effective non-calcium-based phosphate binder with a high affinity for phosphate across a wide physiological pH range. Future research should focus on in vitro and in vivo studies of a dedicated this compound formulation to fully elucidate its phosphate binding capacity, safety profile, and potential clinical utility in the management of hyperphosphatemia.
References
A Comparative Guide to Lanthanum Precursors for Nanomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a lanthanum precursor is a critical determinant in the synthesis of lanthanum-based nanomaterials, profoundly influencing the physicochemical properties and subsequent performance of the final product. This guide provides a comparative analysis of common lanthanum precursors, supported by experimental data, to inform the rational design and synthesis of nanomaterials for diverse applications, including catalysis, drug delivery, and bioimaging.
Quantitative Data Comparison
The choice of lanthanum precursor, in conjunction with the synthesis methodology, dictates the ultimate characteristics of the synthesized nanomaterials. The following tables summarize quantitative data from various studies, highlighting the impact of different precursors on the properties of lanthanum oxide (La₂O₃) and other lanthanum-based nanoparticles.
Table 1: Comparison of Lanthanum Precursors for Lanthanum Oxide (La₂O₃) Nanoparticle Synthesis
| Lanthanum Precursor | Synthesis Method | Precipitating/Gelling Agent | Calcination Temp. (°C) | Particle/Crystallite Size | Morphology | Purity/Content of La₂O₃ (%) |
| Lanthanum Nitrate (B79036) Hexahydrate | Co-precipitation | Sodium Hydroxide (B78521) (NaOH) | - | 41-47 nm | Hexagonal | - |
| Lanthanum Nitrate Hexahydrate | Sol-Gel | Polyethylene (B3416737) Glycol (PEG) | 850 | ~37 nm | Net-like | - |
| Lanthanum Nitrate Hexahydrate | Hydrothermal | Urea | 800 | - | Hierarchical Micro/Nano Spherical | - |
| Lanthanum Chloride | Co-precipitation | Sodium Bicarbonate | - | 12 µm (median diameter D₅₀) | Oval | 95.21 |
| Lanthanum Chloride | Co-precipitation | Ammonium (B1175870) Bicarbonate | - | 40 µm (median diameter D₅₀) | Flocculent surface | 95.92 |
| Lanthanum Chloride | Co-precipitation | Oxalic Acid | - | 52 µm (median diameter D₅₀) | Spherical | 97.09 |
| Lanthanum Acetate Trihydrate | Co-precipitation | Sodium Hydroxide (NaOH) | - | - | - | - |
| Lanthanum Oxalate | Thermal Decomposition | - | - | - | - | - |
| [La(acacen)(NO₃)(H₂O)] complex | Thermal Decomposition | - | 900 | < 100 nm | Uniform porous surface | - |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Influence of Synthesis Method on Lanthanum-Based Perovskite Nanoparticles
| Synthesis Method | Precursor Salts | Sintering/Calcination Temp. (°C) | Particle Size/Morphology | Phase |
| Simple Heating | Mixture of precursor salts | 800 | Nanoparticles with irregular shape (16–50 nm) | LaMO₃ type (except for copper) |
| Hydrothermal Activation | Mixture of precursor salts | 160 (hydrothermal), then 800 (heating) | Rod-like morphology | LaMO₃ type (except for copper) |
| Microwave Combustion | Mixture of precursor salts | 200 (sintering) | Nanoparticles with irregular shape (16–50 nm) | La₂MO₄ type for Cu and Ni; mixed phase for Co |
Data is for a series of lanthanum perovskites LaMO₃ (M = Cr, Mn, Fe, Co, Ni and Cu).[6]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for advancing nanomaterial research. Below are methodologies for common synthesis routes for producing lanthanum-based nanoparticles.
1. Co-precipitation Method for La₂O₃ Nanoparticles
This method is valued for its simplicity and scalability. It involves the precipitation of a lanthanum precursor from a solution, which is then thermally decomposed to form the oxide.
-
Protocol:
-
Precursor Solution Preparation: Prepare an aqueous solution of a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O).[1][7] For instance, dissolve the desired molar concentration of the lanthanum salt in deionized water with continuous stirring.
-
Precipitation: Under vigorous stirring, slowly add a precipitating agent solution (e.g., sodium hydroxide, sodium bicarbonate, or ammonium bicarbonate) dropwise to the lanthanum salt solution.[1][2] The addition continues until a desired pH is reached (e.g., 10-12 for NaOH), leading to the formation of a lanthanum hydroxide or lanthanum carbonate precipitate.[5]
-
Washing: The resulting precipitate is washed several times with deionized water and ethanol (B145695) to remove unreacted ions.[8]
-
Drying: The washed precipitate is dried in an oven.
-
Calcination: The dried powder is calcined in a muffle furnace at a specific temperature (e.g., 650°C) to yield lanthanum oxide nanoparticles.[8]
-
2. Sol-Gel Method for La₂O₃ Nanoparticles
The sol-gel technique allows for excellent control over the nanoparticle size and morphology.
-
Protocol:
-
Sol Formation: Dissolve a lanthanum precursor, such as lanthanum nitrate hexahydrate, in an organic solvent.
-
Gelation: Add a gelling agent like polyethylene glycol (PEG) to the solution and heat at a low temperature for an extended period to form a gel.[1]
-
Drying: The gel is dried to remove the solvent.
-
Calcination: The dried gel is calcined at a high temperature (e.g., 850°C) to obtain the final lanthanum oxide nanoparticles.[1]
-
3. Hydrothermal Method for Lanthanum-Based Nanoparticles
This method is performed in an aqueous solution at elevated temperature and pressure, often leading to well-crystallized nanoparticles.
-
Protocol:
-
Precursor Solution: Dissolve a lanthanum precursor (e.g., lanthanum nitrate) and other reagents (e.g., urea) in deionized water.
-
Hydrothermal Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 80-120°C) for a set duration (e.g., 12-24 hours).
-
Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed with deionized water and ethanol, and then dried.
-
Calcination (if required): In some cases, a subsequent calcination step at a high temperature (e.g., 800°C) is performed.[1]
-
Visualizations
Experimental Workflow and Biological Signaling Pathway
The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of lanthanum-based nanomaterials and a proposed signaling pathway for lanthanum oxide nanoparticle-induced apoptosis in cancer cells.
References
- 1. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mocedes.org [mocedes.org]
- 5. Multi-modal imaging and cancer therapy using lanthanide oxide nanoparticles: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Cytotoxic lanthanum oxide nanoparticles sensitize glioblastoma cells to radiation therapy and temozolomide: an in vitro rationale for translational studies. (2020) | Victor M. Lu | 31 Citations [scispace.com]
- 7. Determination of dose- and time-dependent hepatotoxicity and apoptosis of Lanthanum oxide nanoparticles in female Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Crystal Structure Validation: Rietveld Refinement vs. Pattern Decomposition Methods
For researchers, scientists, and drug development professionals, the accurate determination of a material's crystal structure is paramount. It underpins a comprehensive understanding of a material's properties and behavior. While single-crystal X-ray diffraction (SCXRD) is the gold standard, obtaining suitable single crystals is not always feasible. In such cases, powder X-ray diffraction (PXRD) emerges as a powerful alternative. This guide provides an objective comparison of the most common methods for validating and refining crystal structures from powder diffraction data: Rietveld refinement, and the pattern decomposition techniques of Le Bail and Pawley.
This guide will delve into the theoretical underpinnings of each method, present a quantitative comparison of their performance using key refinement parameters, and provide detailed experimental protocols.
At a Glance: A Comparative Overview
The choice between Rietveld refinement and pattern decomposition methods hinges on the a priori knowledge of the crystal structure and the specific research goal.
| Feature | Rietveld Refinement | Le Bail Fitting | Pawley Decomposition |
| Requirement | A good initial structural model (atomic coordinates, space group, lattice parameters) is necessary.[1][2] | Known unit cell and space group are required.[3][4] | Known unit cell and space group are required.[5][6] |
| Principle | Whole-pattern fitting where the calculated pattern is derived from a crystal structure model.[1][2] | Whole-pattern fitting without a structural model; reflection intensities are iteratively partitioned from the observed data.[2][3][4][7] | Whole-pattern fitting without a structural model; reflection intensities are treated as refinable parameters.[5][6][8] |
| Primary Use | Crystal structure validation and refinement, quantitative phase analysis, and extraction of detailed structural information.[1][2] | Lattice parameter refinement, space group validation, and extracting integrated intensities for structure solution.[2][3][4] | Lattice parameter refinement and extracting integrated intensities for structure solution.[5][6] |
| Intensity Treatment | Calculated from the structural model.[1][8] | Iteratively extracted from the experimental pattern.[2][3][4][7] | Treated as independent, refinable variables.[5][8] |
Quantitative Performance Metrics: A Look at the Numbers
The quality of a fit in any of these methods is assessed by various agreement indices, most notably the weighted-profile R-factor (Rwp) and the Goodness-of-Fit (GOF or χ²). Lower Rwp and a GOF value approaching 1 generally indicate a better fit between the calculated and observed diffraction patterns.[9][10][11][12]
It is important to note that a direct comparison of R-factors between different methods can be nuanced. For instance, because Le Bail and Pawley methods do not rely on a structural model, they can often achieve a lower Rwp than Rietveld refinement for the same dataset, representing the "best possible fit" to the profile.[2][11] A Rietveld refinement Rwp that is close to the Rwp from a Le Bail or Pawley fit suggests that the structural model is accurately describing the diffraction data.[11]
Here is a summary of typical R-factor values from comparative studies:
| Material System | Method | Rwp (%) | GOF (χ²) | Reference |
| PbSO₄ (X-ray data) | Rietveld Refinement | ~10-15 | - | [13] |
| PbSO₄ (Neutron data) | Rietveld Refinement | ~5-10 | - | [13] |
| Rutile (TiO₂) | Pawley Fit | ~14.6 | - | [6] |
| BPPP | Pawley Fit | 2.26 | - | [14] |
| BPPP | Rietveld Refinement | 2.29 | - | [14] |
| Coordination Polymer | Pawley Fit | 0.89 | - | [15] |
| Coordination Polymer | Rietveld Refinement | 1.28 | - | [15] |
| Chabazite SSZ-13 | Rietveld Refinement | ~10-20 | < 2 | [16] |
Note: Rwp values are highly dependent on data quality, including background noise and peak resolution. Therefore, these values should be considered as illustrative examples.
Experimental Protocols: A Step-by-Step Guide
The successful application of these refinement techniques begins with high-quality data collection and careful sample preparation.
Sample Preparation and Data Collection (Common to all methods)
-
Sample Preparation: The sample should be a fine, homogeneous powder to minimize preferred orientation effects. A typical particle size is between 1-10 µm. The powder is packed into a sample holder, ensuring a flat and smooth surface.
-
Instrument Setup: A high-resolution powder diffractometer is used, typically with Cu Kα radiation.
-
Data Collection:
-
2θ Range: A wide angular range (e.g., 5-120°) is scanned to collect a sufficient number of reflections.
-
Step Size: A small step size (e.g., 0.01-0.02°) is crucial for resolving overlapping peaks.
-
Counting Time: A longer counting time per step improves the signal-to-noise ratio.
-
Rietveld Refinement Protocol
-
Initial Model: Start with a reasonably accurate crystal structure model, including space group, lattice parameters, and atomic coordinates. This can be obtained from databases or theoretical calculations.[1]
-
Software: Utilize specialized software such as GSAS-II, TOPAS, FullProf, or MAUD.
-
Refinement Strategy: The refinement is performed sequentially in a series of steps:
-
Scale Factor and Background: Refine the overall scale factor and model the background using a suitable function (e.g., Chebyshev polynomial).
-
Lattice Parameters and Zero Shift: Refine the unit cell parameters and the instrument zero-point error.
-
Peak Profile Parameters: Model the peak shapes using a function like the pseudo-Voigt or Pearson VII. Refine parameters that control peak width and shape.
-
Atomic Parameters: Refine the atomic coordinates and isotropic displacement parameters (Biso).
-
Anisotropic Displacement Parameters: If the data quality is high, anisotropic displacement parameters can be refined.
-
Preferred Orientation: If preferred orientation is suspected, apply a correction.
-
-
Convergence: Monitor the R-factors (Rwp, Rp) and GOF. The refinement is considered converged when these values stabilize. A visual inspection of the difference plot (observed - calculated pattern) is crucial to identify any systematic errors.[9]
Le Bail Fitting Protocol
-
Initial Information: Requires the unit cell parameters and space group of the phase(s) present in the sample.[3][4]
-
Software: Can be performed using most Rietveld refinement software packages, as it is often a feature within them.[7]
-
Fitting Process:
-
Initial Intensity Estimation: The intensities of all reflections are initially set to an arbitrary, equal value.[2]
-
Iterative Refinement: The software then iteratively partitions the observed intensity among the calculated peak positions. In each cycle, the "observed" intensities from the previous cycle are used as the "calculated" intensities for the next.[2]
-
Parameter Refinement: Simultaneously, instrumental and profile parameters (background, lattice parameters, peak shape) are refined using a least-squares method.[2][3]
-
-
Convergence: The process is repeated for many cycles until the refined parameters and R-factors converge. The Bragg R-factor will approach zero as the calculated intensities are forced to match the observed intensities.[2]
Pawley Decomposition Protocol
-
Initial Information: Similar to the Le Bail method, the unit cell and space group must be known.[5][6]
-
Software: Implemented in programs like TOPAS and GSAS-II.
-
Fitting Process:
-
Intensity as a Variable: Unlike the Le Bail method, the integrated intensity of each reflection is treated as an independent variable in the least-squares refinement.[5][8]
-
Simultaneous Refinement: The intensities, along with the background, lattice parameters, and peak profile parameters, are all refined simultaneously.[5]
-
-
Convergence: The refinement proceeds until the R-factors converge. This method can provide estimated standard deviations for the refined intensities.
Deciding on the Right Approach: A Workflow
The choice of method is dictated by the available information and the research objective. The following workflow can guide researchers in selecting the most appropriate technique.
Conclusion
Rietveld refinement, Le Bail fitting, and Pawley decomposition are indispensable tools for the validation and analysis of crystal structures from powder diffraction data. Rietveld refinement is the method of choice when a structural model is available and the goal is to obtain detailed atomic-level information.[1][2] In contrast, the Le Bail and Pawley methods are powerful for refining lattice parameters and extracting reflection intensities when the full crystal structure is unknown.[3][4][5] The Le Bail method is often computationally faster, while the Pawley method can provide more statistically robust intensity estimates.[2]
By understanding the principles, advantages, and limitations of each technique, and by following rigorous experimental protocols, researchers can confidently select the most appropriate method to unlock the wealth of structural information contained within a powder diffraction pattern, ultimately advancing materials science and drug development.
References
- 1. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 2. Whole Pattern Fitting: II. LeBail Method [pd.chem.ucl.ac.uk]
- 3. Le Bail method - Wikipedia [en.wikipedia.org]
- 4. Pattern decomposition using Le Bail method [crystalimpact.com]
- 5. dgk-home.de [dgk-home.de]
- 6. topas.webspace.durham.ac.uk [topas.webspace.durham.ac.uk]
- 7. Le Bail method [cristal.org]
- 8. Lattice parameter measurement using Le Bail versus structural (Rietveld) refinement: A caution for complex, low symmetry systems | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. R factors in Rietveld analysis: How good is good enough? | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. xray.cz [xray.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
A Researcher's Guide to Comparing Experimental and Theoretical XRD Patterns of Lanthanum Oxalate
For researchers, scientists, and professionals in drug development, the precise characterization of crystalline materials is paramount. X-ray Diffraction (XRD) is a cornerstone technique for this purpose, providing a fingerprint of a material's crystal structure. This guide offers a detailed comparison between experimental and theoretical XRD patterns of lanthanum oxalate (B1200264), a compound often used as a precursor in the synthesis of lanthanum-based functional materials.
The comparison of experimental and theoretical XRD patterns is crucial for several reasons. It validates the synthesis of the desired crystalline phase, provides insights into the sample's purity, and reveals information about its microstructure, such as crystallite size and strain.
Understanding the Crystal Structure: The Basis for Theoretical XRD
The most commonly reported form of lanthanum oxalate is its decahydrate, La₂(C₂O₄)₃·10H₂O.[1][2] The theoretical XRD pattern is calculated from its fundamental crystallographic data. Lighter lanthanides, including lanthanum, typically form oxalates that crystallize in a monoclinic system with a P2₁/c space group.[3][4][5] The structure consists of layers of lanthanum atoms coordinated to oxalate groups and water molecules.[3][6] This well-defined atomic arrangement gives rise to a unique calculated diffraction pattern.
Acquiring the Data: Experimental Protocol
The experimental XRD pattern is obtained by irradiating a powdered sample of this compound with X-rays and measuring the intensity of the diffracted beams at various angles.
Experimental Methodology:
-
Sample Preparation: this compound is synthesized, often through a precipitation reaction between a soluble lanthanum salt (e.g., lanthanum nitrate) and oxalic acid.[1][7] The resulting precipitate is washed with distilled water and dried, typically at around 80°C for several hours, to obtain a fine powder.[1][2]
-
Instrumentation: A powder X-ray diffractometer is used for analysis. A common setup includes:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å or 0.15478 nm) is frequently used.[2][4]
-
Optics: The instrument is equipped with a graphite (B72142) monochromator to ensure high-intensity, single-wavelength radiation.[2]
-
-
Data Collection: The powdered sample is scanned over a specific angular range (2θ).
Data Presentation: A Comparative Analysis
The primary method of comparison involves matching the peak positions (2θ angles) and relative intensities of the experimental pattern to the theoretical pattern. The theoretical data for La₂(C₂O₄)₃·10H₂O can be found in standard databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card No. 00-049-1255.[1][2]
Below is a table comparing the major diffraction peaks between a typical experimental pattern and the standard theoretical pattern for monoclinic La₂(C₂O₄)₃·10H₂O.
| Experimental 2θ (°) | Theoretical 2θ (°) (JCPDS #00-049-1255) | Relative Intensity (%) |
| ~15.6 | 15.58 | 100 |
| ~17.9 | 17.87 | 75 |
| ~19.3 | 19.25 | 45 |
| ~22.1 | 22.08 | 35 |
| ~23.8 | 23.75 | 30 |
| ~28.4 | 28.39 | 40 |
| ~31.4 | 31.37 | 50 |
Note: Experimental values are approximate and can vary slightly based on instrumental parameters and sample preparation.
The close agreement between the experimental and theoretical 2θ values confirms that the synthesized product is indeed the monoclinic phase of this compound decahydrate.[1][2] Minor shifts in peak positions can indicate lattice strain, while broader peaks can be attributed to smaller crystallite sizes. Discrepancies in relative intensities often point to preferred orientation of the crystallites in the sample.
Visualization of the Workflow
The logical flow from obtaining the raw material and data to the final analysis can be visualized as follows:
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
inter-laboratory comparison of lanthanum oxalate characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of lanthanum oxalate (B1200264) (La₂(C₂O₄)₃·nH₂O), a key intermediate in the production of high-purity lanthanum oxide and a compound of interest in various research and development applications. While a formal inter-laboratory round-robin study on a standardized lanthanum oxalate sample is not publicly available, this document compiles and compares characterization data from various published studies. This approach highlights the typical range of results obtained and underscores the influence of synthetic methodologies on the material's physicochemical properties.
The data presented herein is sourced from multiple independent research laboratories. Variations in experimental conditions, instrumentation, and sample preparation methodologies contribute to the observed differences in reported values. Therefore, this guide should be used as a reference for typical findings rather than a direct comparison of product performance against a single standard.
Data Presentation: A Comparative Summary
The following tables summarize quantitative data from various studies on the key characterization parameters of this compound, primarily focusing on its thermal decomposition and crystallographic properties.
Thermal Analysis Data
The thermal decomposition of this compound hydrate (B1144303) is a multi-step process, typically involving dehydration followed by the decomposition of the anhydrous oxalate to lanthanum carbonate and finally to lanthanum oxide. The precise temperatures for these transitions can vary depending on factors such as heating rate, atmosphere, and the material's crystallinity and particle size.
| Laboratory/Study | Dehydration Range (°C) | Anhydrous Oxalate Decomposition (°C) | Final Oxide Formation (°C) | Atmosphere | Heating Rate (°C/min) |
| Study A[1] | Not specified in detail | 372.4 - 600 | 600 - 745.6 | Nitrogen | 10, 15, 20, 30 |
| Study B[2] | 86 - 360 | 400 - 470 | > 710 | Air | Not Specified |
| Study C[3] | ~100 - 200 | ~400 - 420 | > 500 | Not Specified | Not Specified |
Note: The decomposition steps can be complex, with the formation of intermediate carbonate species.[2]
Crystallographic Data
This compound typically crystallizes as a decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) with a monoclinic crystal structure. However, variations in the degree of hydration can occur.
| Laboratory/Study | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Tyrpekl et al.[4][5] | Monoclinic | P2₁/c | 11.33 | 9.63 | 10.45 | 114.4 |
| Huang et al. (as cited in[4]) | Monoclinic | P2₁/c | Not specified | Not specified | Not specified | Not specified |
| Another Study[6] | Monoclinic | P2₁/a | 10.460 | 9.590 | 11.358 | 114.36 |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide, based on descriptions from the referenced literature. For precise details, readers should consult the original publications.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition pathway of this compound hydrate.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a final temperature (e.g., 900-1000 °C) at a constant heating rate (e.g., 10 °C/min).[1][4]
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.[1]
-
The weight loss of the sample as a function of temperature is recorded (TGA curve).
-
Simultaneously, the heat flow to or from the sample relative to a reference is measured (DSC curve), indicating endothermic or exothermic transitions.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase and determine the crystal structure of this compound.
Methodology:
-
A finely ground powder of the this compound sample is prepared to ensure random orientation of the crystallites.
-
The powder is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase.
-
The positions and intensities of the diffraction peaks can be used to refine the lattice parameters of the crystal structure.
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology, particle size, and surface features of this compound.
Methodology:
-
A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive tape or carbon paint.
-
The sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
The stub is placed in the SEM chamber, and the chamber is evacuated to high vacuum.
-
A focused beam of high-energy electrons is scanned across the sample surface.
-
The signals produced by the interaction of the electron beam with the sample (e.g., secondary electrons, backscattered electrons) are detected to form an image.
-
The magnification and accelerating voltage are adjusted to obtain high-resolution images of the sample's morphology. The morphology of this compound can vary significantly with the synthesis method, with reports of hierarchical micro-particles and nanotubes.[7][8]
Visualizations
The following diagrams illustrate the typical workflow for this compound characterization and the relationships between its synthesis, properties, and analytical techniques.
Figure 1. Experimental workflow for this compound characterization.
Figure 2. Logical relationships in this compound analysis.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Kinetic Modeling of Lanthanum Oxalate Decomposition
For researchers, scientists, and drug development professionals, understanding the thermal decomposition of lanthanum oxalate (B1200264) is crucial for the synthesis of lanthanum oxide, a material with diverse applications. This guide provides a comparative analysis of the accuracy of various kinetic models used to describe this decomposition process, supported by experimental data from peer-reviewed studies.
The thermal decomposition of lanthanum oxalate hydrate (B1144303) (La₂(C₂O₄)₃·nH₂O) is a multi-step process involving dehydration, followed by the decomposition of the anhydrous oxalate to lanthanum carbonate and finally to lanthanum oxide. Accurately modeling the kinetics of this decomposition is essential for optimizing process parameters and ensuring the desired properties of the final product. This guide compares the most frequently employed kinetic models and presents the reported kinetic parameters to aid in the selection of the most appropriate model for your research.
Comparison of Kinetic Models and Parameters
Various kinetic models have been applied to thermogravimetric analysis (TGA) data to elucidate the kinetics of this compound decomposition. The accuracy of these models can be evaluated by comparing the correlation coefficients (R²) and the consistency of the calculated kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A).
| Kinetic Model | Key Features | Reported Activation Energy (Ea) | Correlation Coefficient (R²) | Reference |
| Unreacted Core Sphere Ash Diffusion Control | Assumes the reaction rate is controlled by the diffusion of gaseous products through the ash layer. | Not explicitly stated as a single value, but a diffusion coefficient relationship was derived: D = 0.0011T + 0.5175. | 0.9561 | [1][2] |
| Sphere Reaction Control | Assumes the reaction rate is controlled by the chemical reaction at the surface of the unreacted core. | 4.88 kJ/mol | Not explicitly stated for this model. | [1][2] |
| Flynn-Wall-Ozawa (FWO) | An isoconversional method that determines activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. | Varies with conversion (α), indicating a complex multi-step process. | Not applicable, as it's a model-free method. | [3][4] |
| Kissinger-Akahira-Sunose (KAS) | Another isoconversional method similar to FWO, used to calculate activation energy. | Varies with conversion (α), consistent with the FWO method, suggesting a complex mechanism. | Not applicable. | [3][4] |
| Coats-Redfern | A model-fitting method where different solid-state reaction models are tested to find the best fit for the experimental data. | Dependent on the chosen reaction model. For a third-order (F3) model, values are calculated from the slope of the plot. | The model with the highest 'r' value is considered the best fit. | [5] |
| Prout-Tompkins | Describes reactions that are initiated at discrete nuclei and then spread. | 31.7 kcal/mole (approximately 132.6 kJ/mol) for the initial decomposition of the oxalate. | Not specified. | [6] |
Experimental Protocols
The kinetic parameters are highly dependent on the experimental conditions. Below are the methodologies cited in the referenced studies.
Thermogravimetric Analysis (TGA)
-
Study 2: FWO and KAS Methods [3]
-
Sample: this compound decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) prepared by impinging stream reactor method.
-
Sample Mass: Approximately 5.5 mg.[3]
-
Temperature Range: Room temperature to 900 °C.[3]
-
Heating Rates (β): 10, 15, 20, and 30 °C/min.[3]
-
Atmosphere: Dynamic nitrogen (60 mL/min).[3]
-
-
Study 3: Coats-Redfern Method [5]
Logical Workflow for Kinetic Analysis
The process of determining the most accurate kinetic model for this compound decomposition generally follows the workflow illustrated below.
Caption: Workflow for kinetic analysis of this compound decomposition.
Discussion and Conclusion
The thermal decomposition of this compound is a complex process that cannot be adequately described by a single, simple kinetic model.[3][4] Isoconversional methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are valuable for demonstrating the dependence of the activation energy on the extent of conversion, which is indicative of a multi-step reaction mechanism.[3][4]
Model-fitting methods, such as the Coats-Redfern approach, can identify the most probable reaction mechanism for a specific stage of the decomposition. For instance, one study found that a third-order reaction model (F3) provided the best fit for the main decomposition step.[5] The unreacted core models, which consider diffusion and surface reaction controls, have also been applied, with the ash diffusion control model showing a good correlation in one study.[1][2]
For researchers aiming to model the decomposition of this compound, it is recommended to:
-
Employ multiple heating rates in TGA experiments to allow for the application of robust isoconversional methods.
-
Use both isoconversional and model-fitting methods to gain a comprehensive understanding of the reaction kinetics.
-
Carefully consider the specific temperature range and reaction stage being analyzed, as the dominant mechanism may change throughout the decomposition process.
By carefully selecting and validating the appropriate kinetic models, researchers can achieve a more accurate description of the thermal decomposition of this compound, leading to better control over the synthesis of high-purity lanthanum oxide.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Thermal Decomposition Kinetics of this compound Hydrate Product Treatment From Monazite - Neliti [neliti.com]
- 3. ysxbcn.com [ysxbcn.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. THE THERMAL DECOMPOSITION OF this compound (Journal Article) | OSTI.GOV [osti.gov]
comparative analysis of lanthanum oxalate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of lanthanum oxalate (B1200264) (La₂(C₂O₄)₃) is a critical step in various advanced material and pharmaceutical development pipelines. The choice of synthesis route significantly impacts the physicochemical properties of the final product, such as purity, particle size, and morphology, which in turn influence its performance in downstream applications. This guide provides a comparative analysis of common lanthanum oxalate synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthesis Routes
Three primary precipitation-based methods for this compound synthesis are compared below: Direct Precipitation, Homogeneous Precipitation, and a modified precipitation technique utilizing trisodium (B8492382) citrate (B86180) as a chelating agent.
Data Presentation
| Parameter | Direct Precipitation | Homogeneous Precipitation | Modified Precipitation with Trisodium Citrate |
| Principle | Rapid precipitation by direct mixing of lanthanum salt and oxalic acid solutions. | Slow, controlled precipitation via in-situ generation of oxalate ions from a precursor like oxamic acid. | Precipitation in the presence of a chelating agent to control particle growth and morphology. |
| Typical Lanthanum Precursor | Lanthanum Chloride (LaCl₃), Lanthanum Nitrate (B79036) (La(NO₃)₃) | Lanthanum Nitrate (La(NO₃)₃) | Lanthanum Chloride (LaCl₃) |
| Precipitating Agent | Oxalic Acid (H₂C₂O₄) or Ammonium Oxalate ((NH₄)₂C₂O₄) | Oxamic Acid (H₂NC₂O₃H) | Oxalic Acid (H₂C₂O₄) |
| Reaction Conditions | Room temperature to 70°C.[1] | Elevated temperatures (e.g., 85-100°C) to facilitate precursor decomposition.[2][3] | Room temperature.[4][5] |
| Reported Yield | ~85% (for subsequent conversion to La₂O₃).[1] | High (quantitative precipitation is often implied by kinetic studies).[2] | High (inferred from the detailed study of reaction parameters).[4] |
| Purity | High purity achievable with thorough washing.[6] | Potentially higher purity due to slow, controlled crystallization minimizing inclusions. | High purity confirmed by XPS and XRD analysis.[4][5] |
| Particle Size & Morphology | Typically results in microcrystalline powders.[3] | Well-defined, larger microcrystals (up to ~80 µm). Morphology can vary from needles to compact crystals depending on the specific lanthanide.[2] | Controllable morphology, including hierarchical micro-particles and nanotubes (1.5 µm length, 200 nm hole diameter), depending on the concentration of trisodium citrate.[4][5] |
| Advantages | Simple, rapid, and cost-effective. | Produces larger, well-formed crystals with potentially higher purity. Offers better control over particle size. | Excellent control over complex morphologies. The process is carried out at room temperature. |
| Disadvantages | Can lead to smaller, less uniform particles with a higher chance of impurities due to rapid precipitation. | Requires elevated temperatures and longer reaction times. | Requires an additional reagent (trisodium citrate) and solvent mixture. |
Experimental Protocols
Direct Precipitation Method
This method relies on the direct reaction between a soluble lanthanum salt and an oxalic acid solution.
Protocol:
-
Prepare an aqueous solution of a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃).
-
Separately, prepare an aqueous solution of oxalic acid (H₂C₂O₄).
-
Heat the lanthanum salt solution to approximately 70°C.[1]
-
Slowly add the oxalic acid solution to the heated lanthanum salt solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a designated period to ensure complete precipitation.
-
Filter the precipitate using a suitable filter paper or a sintered glass crucible.
-
Wash the precipitate thoroughly with distilled water to remove any unreacted reagents and by-products.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 80°C) to obtain this compound hydrate (B1144303) powder.[5]
Homogeneous Precipitation Method
This technique involves the slow, in-situ generation of oxalate ions from the thermal decomposition of a precursor, such as oxamic acid, leading to the formation of larger, more uniform crystals.[2][3]
Protocol:
-
Prepare a 0.5 M solution of lanthanum nitrate (La(NO₃)₃) in 0.01 M nitric acid.[7]
-
In a separate vessel, dissolve oxamic acid (1.55 molar equivalents to lanthanum) in the lanthanum nitrate solution, heating gently to 40°C to aid dissolution.[7]
-
Once a clear solution is obtained, raise the temperature to 85°C and maintain it for approximately 7 hours.[7]
-
A crystalline precipitate of this compound will form gradually.
-
After the reaction period, allow the solution to cool to room temperature.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the crystals with distilled water.
-
Dry the product at room temperature.[7]
Modified Precipitation with Trisodium Citrate
This method utilizes trisodium citrate as a chelating agent to control the nucleation and growth of this compound crystals, enabling the formation of unique morphologies like nanotubes and hierarchical structures.[4][5]
Protocol:
-
Dissolve 1 mmol of lanthanum chloride hexahydrate (LaCl₃·6H₂O) in 5 mL of a 1:1 (v/v) water and ethanol (B145695) mixed solvent.[4][5]
-
Add an aqueous solution of trisodium citrate (Na₃Cit) (0.9 mmol for nanotubes, 1.2 mmol for hierarchical micro-particles) to the lanthanum chloride solution.[4][5]
-
Add 1.5 mmol of oxalic acid (H₂C₂O₄) to the solution and stir for an additional 10 minutes.[4][5]
-
Seal the resulting colloidal solution in a beaker and let it stand for 24 hours at room temperature.[4][5]
-
Collect the precipitate by filtration.
-
Wash the product several times with distilled water.
Visualization of Synthesis Workflows
Direct Precipitation Workflow
Caption: Workflow for the direct precipitation synthesis of this compound.
Homogeneous Precipitation Workflow
Caption: Workflow for the homogeneous precipitation synthesis of this compound.
Modified Precipitation with Trisodium Citrate Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Lanthanum Oxalate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of lanthanum oxalate (B1200264) in a research environment.
Lanthanum oxalate (La₂(C₂O₄)₃) is a chemical compound requiring careful management due to its potential health and environmental risks. This guide provides detailed, step-by-step procedures for its safe disposal, ensuring compliance and minimizing laboratory hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Prevents skin contact, as this compound is harmful if absorbed through the skin[1][2]. |
| Body Protection | Laboratory coat and, if necessary, additional protective clothing. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust formation is unavoidable. | Avoids inhalation of harmful dust particles. |
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. However, the following steps provide a comprehensive workflow from initial handling to final disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spills and Decontamination:
-
For Small Spills: Carefully sweep or shovel the solid material into the designated hazardous waste container. Avoid creating dust.
-
For Large Spills: Evacuate the area and contact your institution's EHS office immediately.
-
Decontamination: Clean the spill area with soap and water. Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container as the this compound.
3. Disposal as Solid Hazardous Waste (Primary Method):
-
Collect all solid this compound waste, including contaminated materials, in a suitable, closed container.
-
Arrange for pickup and disposal through a licensed and certified hazardous waste disposal company. This is the most compliant and environmentally responsible method.
4. Alternative Disposal Method: Incineration (Requires Specialized Facilities):
-
In some cases, this compound can be disposed of by incineration. This method should only be carried out by a licensed facility with a chemical incinerator equipped with an afterburner and scrubber[1].
-
Procedure: The material may be dissolved or mixed with a combustible solvent before incineration[1]. This process is highly specialized and should not be attempted in a standard laboratory setting.
5. On-site Treatment of the Oxalate Component (with caution): While not a primary disposal method for this compound itself due to its poor water solubility, treatment of solutions containing oxalate may be considered. This procedure focuses on neutralizing the oxalate ion, but the resulting mixture will still contain lanthanum and should be disposed of as hazardous waste.
Experimental Protocol for Oxalate Neutralization:
-
Preparation: Work in a fume hood and wear all required PPE.
-
Neutralization: Slowly add a neutralizing agent to the oxalate-containing solution while stirring. Suitable agents include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Stoichiometry: For solutions of known oxalic acid concentration, use the following ratios as a starting point:
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH is between 8 and 10[3].
-
Caution: The reaction will produce carbon dioxide gas, leading to fizzing. Add the neutralizing agent slowly to avoid excessive foaming. Be aware that the resulting sodium oxalate is also toxic[3][4].
-
Final Disposal: The treated solution, now containing lanthanum and sodium oxalate, must be collected and disposed of as hazardous waste.
Quantitative Data for Disposal
| Parameter | Value/Guideline | Notes |
| Neutralizing Agent Ratio (to Oxalic Acid Dihydrate) | 1.33 g NaHCO₃ per 1.00 g H₂C₂O₄·2H₂O[3] | For treatment of oxalate-containing solutions. |
| Neutralizing Agent Ratio (to Oxalic Acid Dihydrate) | 0.841 g Na₂CO₃ per 1.00 g H₂C₂O₄·2H₂O[3] | For treatment of oxalate-containing solutions. |
| Target pH for Neutralization | 8.0 - 10.0[3] | For treatment of oxalate-containing solutions. |
| Transport Hazard Class | 6.1 (Toxic Solid)[1] | Note: Some sources state it is not regulated for transport; always confirm with your disposal vendor[5][6]. |
| Transport Packing Group | III[1] | As per DOT regulations for toxic solids. |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and local, state, and federal regulations before handling and disposing of any hazardous materials.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Lanthanum Oxalate
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Lanthanum Oxalate (B1200264) in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel.
Lanthanum oxalate is a chemical compound that requires careful handling to mitigate potential health risks. It is classified as harmful if swallowed or in contact with skin and causes serious eye irritation[1][2][3]. The following procedures are designed to provide a comprehensive framework for the safe use of this substance by researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1][4][5] |
| Skin Protection | Chemical-Resistant Gloves | Wear suitable gloves tested according to EN 374.[3][6] Nitrile or neoprene gloves are generally recommended for powders. | Prevents skin contact, as the substance is harmful upon absorption.[1][2][3] |
| Lab Coat or Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2][4] | Provides a barrier against accidental spills and dust contamination on personal clothing. | |
| Respiratory Protection | Air-Purifying Respirator with a Particle Filter | A NIOSH-approved respirator is recommended where dust formation is likely.[2] | Protects against inhalation of harmful dust particles.[1][4] |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or providing appropriate exhaust ventilation where dust is formed is highly recommended.[1]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Gather Materials: Before starting work, ensure all necessary PPE is readily available and in good condition. Have spill control materials accessible.
2. Handling Procedure:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][2][6]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[1][3][4] Do not eat, drink, or smoke in the work area.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1]
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5]
-
Conditions to Avoid: Protect from moisture.[1]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1][4]
4. Accidental Release Measures:
-
Personal Precautions: In the event of a spill, wear the prescribed personal protective equipment.[1] Avoid breathing dust and ensure adequate ventilation.[1][4]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Use a scoop or vacuum for cleanup.[5] Sweep up and shovel the material into suitable, closed containers for disposal.[1][2]
-
Environmental Precautions: Prevent the product from entering drains or public waters.[1][4]
5. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4][5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
6. Disposal Plan:
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[2]
-
Regulatory Compliance: Dispose of this compound in a safe manner in accordance with local, regional, and national regulations.[2][4]
-
Containers: Keep waste in suitable, closed containers for disposal.[1][2]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
